molecular formula C11H12FNO3 B099250 2-Acetamido-3-(3-fluorophenyl)propanoic acid CAS No. 17607-28-2

2-Acetamido-3-(3-fluorophenyl)propanoic acid

Cat. No.: B099250
CAS No.: 17607-28-2
M. Wt: 225.22 g/mol
InChI Key: LKXNJLVPYPXTDY-UHFFFAOYSA-N
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Description

2-Acetamido-3-(3-fluorophenyl)propanoic acid (CAS 17607-28-2) is a fluorinated aromatic amino acid derivative that serves as a valuable building block in organic synthesis and medicinal chemistry research. Fluorinated compounds are crucial in drug discovery and development, as the introduction of a fluorine atom can significantly alter the physicochemical properties, metabolic stability, and biological activity of a molecule . As an analog of 3-fluorophenylalanine, this compound is part of a class of unnatural amino acids investigated for their antimetabolite properties, which can influence protein biosynthesis and enzyme function . Research into fluorophenylalanine derivatives has highlighted their potential in various biological applications. These compounds have been studied as inhibitors of cholinesterases and have shown promise in antimicrobial research, where certain derivatives can inhibit the growth of fungal strains like Candida albicans and act as inhibitors of bacterial quorum-sensing systems . The acetamido group makes this compound a protected form, often used in the synthesis of more complex peptides and bioactive molecules intended for biological evaluation . Our product is supplied with a high purity level of 95% . It is intended for research applications such as medicinal chemistry, biomedicine, and as a pharmaceutical intermediate . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-acetamido-3-(3-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12FNO3/c1-7(14)13-10(11(15)16)6-8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXNJLVPYPXTDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC(=CC=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001306538
Record name N-Acetyl-3-fluorophenylalanine
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Molecular Weight

225.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17607-28-2
Record name N-Acetyl-3-fluorophenylalanine
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Record name N-Acetyl-3-fluorophenylalanine
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Record name N-acetyl-3-fluoro-3-phenyl-DL-alanine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Acetamido-3-(3-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 2-Acetamido-3-(3-fluorophenyl)propanoic acid, a valuable fluorinated amino acid analog. The methodologies detailed herein are aimed at providing researchers, scientists, and drug development professionals with the necessary information to produce this compound for further investigation and application.

Introduction

Fluorinated amino acids are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the fluorine atom. The incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules. This compound, an N-acetylated derivative of 3-fluorophenylalanine, serves as a key building block in the synthesis of peptides and other pharmacologically active compounds. This guide outlines the primary synthetic pathways, including both classical and modern asymmetric approaches, to obtain this target molecule.

Synthetic Pathways

The synthesis of this compound can be conceptually divided into two main stages: the synthesis of the precursor amino acid, 3-fluorophenylalanine, and its subsequent N-acetylation.

Synthesis of 3-Fluorophenylalanine

A common and established method for the synthesis of α-amino acids is the Erlenmeyer-Plöchl synthesis. This classical approach can be adapted for the preparation of racemic 3-fluorophenylalanine, which can then be used to produce the target N-acetylated compound.

dot

Synthesis_of_3_Fluorophenylalanine 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde C₇H₅FO Azlactone_Intermediate Azlactone Intermediate (Z)-4-(3-fluorobenzylidene)-2-methyloxazol-5(4H)-one 3-Fluorobenzaldehyde->Azlactone_Intermediate N-Acetylglycine, Acetic Anhydride, Sodium Acetate N-Acetylglycine N-Acetylglycine C₄H₇NO₃ N-Acetylglycine->Azlactone_Intermediate DL_3_Fluorophenylalanine Racemic 3-Fluorophenylalanine C₉H₁₀FNO₂ Azlactone_Intermediate->DL_3_Fluorophenylalanine Reduction (e.g., HI/Red P) & Hydrolysis

Figure 1: Erlenmeyer-Plöchl synthesis of racemic 3-Fluorophenylalanine.

A variation of this classical route involves a Knoevenagel condensation of 3-fluorobenzaldehyde with a suitable active methylene compound, followed by subsequent transformations to introduce the amino group and reduce the double bond. For instance, condensation with methyl isocyanoacetate can yield an intermediate that upon hydrogenation and hydrolysis affords 3-fluorophenylalanine.[1]

This protocol is a general representation based on the Erlenmeyer-Plöchl synthesis.

  • Formation of the Azlactone:

    • In a round-bottom flask equipped with a reflux condenser, combine 3-fluorobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), anhydrous sodium acetate (1.0 eq), and acetic anhydride (3.0 eq).

    • Heat the mixture under reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice-water with vigorous stirring to precipitate the crude azlactone intermediate.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Reduction and Hydrolysis to DL-3-Fluorophenylalanine:

    • To a solution of the crude azlactone in a suitable solvent (e.g., acetic acid), add a reducing agent such as red phosphorus and hydriodic acid.

    • Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and filter to remove any solids.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

N-Acetylation of 3-Fluorophenylalanine

The final step in the synthesis is the N-acetylation of the amino group of 3-fluorophenylalanine. This is typically achieved using acetic anhydride in a suitable solvent.

dot

N_Acetylation 3_Fluorophenylalanine 3-Fluorophenylalanine C₉H₁₀FNO₂ Target_Molecule This compound C₁₁H₁₂FNO₃ 3_Fluorophenylalanine->Target_Molecule Acetic Anhydride, Base (optional), Solvent (e.g., Acetic Acid or Water)

Figure 2: N-Acetylation of 3-Fluorophenylalanine.

  • Acetylation Reaction:

    • Dissolve DL-3-fluorophenylalanine (1.0 eq) in a suitable solvent, such as glacial acetic acid or an aqueous solution with a mild base (e.g., sodium bicarbonate) to facilitate dissolution.

    • Cool the solution in an ice bath.

    • Slowly add acetic anhydride (1.1-1.5 eq) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Work-up and Purification:

    • If the reaction is performed in an aqueous basic solution, acidify the mixture with a suitable acid (e.g., HCl) to precipitate the product.

    • If the reaction is in acetic acid, the solvent can be removed under reduced pressure.

    • Filter the crude product, wash with cold water, and dry.

    • Further purification can be achieved by recrystallization from an appropriate solvent (e.g., water or ethanol/water).

Asymmetric Synthesis and Resolution

For applications requiring enantiomerically pure this compound, several strategies can be employed.

  • Asymmetric Synthesis: Chiral catalysts or auxiliaries can be used in the synthesis of 3-fluorophenylalanine to directly obtain a specific enantiomer. Methods such as asymmetric hydrogenation of a prochiral precursor or the use of chiral Ni(II) complexes have been reported for the synthesis of fluorinated amino acids.[2]

  • Enzymatic Resolution: A racemic mixture of DL-3-fluorophenylalanine or its N-acetylated derivative can be resolved using enzymes. Lipases, such as Candida antarctica Lipase B (CAL-B), or acylases can selectively catalyze the hydrolysis or acylation of one enantiomer, allowing for the separation of the two.[3]

  • Chiral Chromatography: The enantiomers of N-acetyl-3-fluorophenylalanine can be separated using chiral stationary phases in high-performance liquid chromatography (HPLC).

dot

Asymmetric_Approaches cluster_synthesis Asymmetric Synthesis cluster_resolution Enzymatic Resolution cluster_chromatography Chiral Chromatography Prochiral_Precursor Prochiral Precursor Enantiopure_Amino_Acid Enantiopure 3-Fluorophenylalanine Prochiral_Precursor->Enantiopure_Amino_Acid Chiral Catalyst/ Auxiliary Racemic_Mixture Racemic DL-3-Fluorophenylalanine or N-Acetyl Derivative Separated_Enantiomers Enantiomer 1 + Enantiomer 2 Racemic_Mixture->Separated_Enantiomers Enzyme (e.g., Lipase) Racemic_N_Acetyl Racemic N-Acetyl-3-fluorophenylalanine Separated_N_Acetyl Separated Enantiomers Racemic_N_Acetyl->Separated_N_Acetyl Chiral HPLC

Figure 3: Overview of Asymmetric Approaches.

Data Presentation

Step Reactants Reagents/Conditions Product Typical Yield Purification Method
1 3-Fluorobenzaldehyde, N-AcetylglycineAcetic Anhydride, Sodium Acetate, RefluxAzlactone IntermediateGood to HighPrecipitation
2 Azlactone IntermediateHI, Red Phosphorus, RefluxDL-3-FluorophenylalanineModerate to GoodRecrystallization
3 DL-3-FluorophenylalanineAcetic Anhydride, Base (optional)DL-2-Acetamido-3-(3-fluorophenyl)propanoic acidHighRecrystallization

Note: Yields are highly dependent on specific reaction conditions and scale.

Characterization Data

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include those for the acetyl methyl group, the methine proton (α-carbon), the methylene protons (β-carbon), and the aromatic protons, with coupling patterns indicative of the 3-fluoro substitution.

    • ¹³C NMR: Signals corresponding to the carbonyl carbons (amide and carboxylic acid), the aromatic carbons (with C-F coupling), the α- and β-carbons, and the acetyl methyl carbon would be observed.

    • ¹⁹F NMR: A single resonance is expected for the fluorine atom on the phenyl ring.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H and C=O stretching of the amide, the O-H and C=O stretching of the carboxylic acid, and C-F stretching would be present.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of C₁₁H₁₂FNO₃ should be observed, along with characteristic fragmentation patterns.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for more specific and optimized experimental details.

References

The Fluorinated Advantage: A Technical Guide to the Biological Activity of Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into the phenylalanine scaffold has emerged as a transformative strategy in medicinal chemistry and chemical biology. This seemingly subtle modification imparts a range of unique physicochemical properties that can profoundly enhance the biological activity, metabolic stability, and therapeutic potential of peptides and small molecules. This in-depth technical guide explores the core biological activities of fluorinated phenylalanine derivatives, providing a comprehensive overview of their applications, the experimental methodologies used to evaluate their function, and the signaling pathways they influence.

Physicochemical and Biological Properties Influenced by Fluorination

The introduction of fluorine, the most electronegative element, into the phenylalanine molecule brings about significant changes in its properties.[1][2][3] The small size of the fluorine atom, comparable to hydrogen, allows it to be well-tolerated in many biological systems, while the high strength of the carbon-fluorine (C-F) bond confers remarkable stability.[2][4] These fundamental characteristics lead to a cascade of effects that can be harnessed for drug design:

  • Enhanced Metabolic Stability: The robust C-F bond is resistant to enzymatic degradation, particularly by cytochrome P450 enzymes.[4][5] This can block sites of oxidative metabolism, leading to a longer in vivo half-life of drugs containing fluorinated phenylalanine.[2]

  • Modulation of Physicochemical Properties: Fluorination can alter the acidity, basicity, hydrophobicity, and conformation of the parent molecule.[1][3][6] These changes can influence a molecule's ability to cross cell membranes and interact with biological targets.[4]

  • Altered Binding Affinity: The electron-withdrawing nature of fluorine can modify the electronic properties of the aromatic ring, affecting cation-π and other non-covalent interactions that are crucial for receptor binding and molecular recognition.[3][7] This can lead to increased binding affinity and potency.[8][9]

  • Probing Protein Structure and Function: The unique NMR signature of the fluorine atom (¹⁹F-NMR) allows for its use as a sensitive probe to study protein structure, dynamics, and interactions in vivo.[1][3][10]

Key Biological Activities and Therapeutic Applications

Fluorinated phenylalanine derivatives have demonstrated a broad spectrum of biological activities, leading to their investigation in various therapeutic areas.

Anticancer Activity

The incorporation of fluorinated phenylalanine into peptides and other molecules has yielded promising anticancer agents.[7][11] For instance, 4-fluoro-L-phenylalanine has been shown to inhibit the growth of MCF-7 breast cancer cells.[12] Melflufen, an anticancer drug containing a 4-fluoro-L-phenylalanine ester, is in clinical trials for treating multiple myeloma.[1] The anticancer effects can be attributed to several mechanisms, including the induction of apoptosis and the disruption of critical cellular signaling pathways.[7][13]

Table 1: Anticancer Activity of Fluorinated Phenylalanine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
4-Fluoro-L-phenylalanineMCF-7 (Breast Cancer)11.8[12]
Phenylalanine Dipeptide Derivative 3fK562 (Leukemia)Not specified[14]
Phenylalanine Dipeptide Derivative 3qPC3 (Prostate Cancer)Not specified[14]
Antibacterial Activity

Self-assembling nanostructures of fluorenylmethoxycarbonyl (Fmoc)-pentafluoro-L-phenylalanine have shown potent antibacterial activity, particularly against Gram-positive bacteria, by targeting and disrupting bacterial membranes.[15][16] Studies have also demonstrated that the position of a single fluorine atom on the phenyl ring can significantly impact the antibacterial performance of Fmoc-phenylalanine hydrogels, with Fmoc-4-F-Phe showing high activity against Streptococcus mutans.[15]

Table 2: Antibacterial Activity of Fluorinated Fmoc-Phe Derivatives

CompoundBacteriaActivityReference
Fmoc-pentafluoro-L-phenylalanineGram-positive bacteriaPromising antibacterial activity[15]
Fmoc-4-F-PheStreptococcus mutansHigh antibacterial activity[15]
Fmoc-2-F-PheStreptococcus mutansDose-dependent antibacterial effect[15]
Fmoc-3-F-PheStreptococcus mutansDose-dependent antibacterial effect[15]
Neurological Applications and Enzyme Inhibition

Fluorinated phenylalanine derivatives have been incorporated into potent and selective blockers of the Nav1.7 sodium channel, a key mediator of pain signals, highlighting their potential in the development of novel analgesics.[2][11] Furthermore, these derivatives can act as enzyme inhibitors.[1][17] The incorporation of fluorinated phenylalanine into peptide-based proteasome inhibitors has been shown to significantly affect their potency and selectivity, with some compounds emerging as highly specific inhibitors of the β5 subunit of the proteasome.[18]

PET Imaging Agents

Radiolabeled fluorinated phenylalanine derivatives, particularly with ¹⁸F, are valuable tools for Positron Emission Tomography (PET) imaging in oncology.[1][6][11] These tracers, such as p-(2-[¹⁸F]fluoroethyl)-L-phenylalanine (FEP), are taken up by tumor cells through amino acid transporters like LAT1, allowing for the visualization and monitoring of tumors.[19][20]

Table 3: Properties of ¹⁸F-Labeled Phenylalanine Analogs for PET Imaging

TracerRadiochemical Yield (%)Enantiomeric Purity (%)Specific Activity (GBq/µmol)Tumor-to-Background Ratio (at 60 min)Reference
p-(2-[¹⁸F]fluoroethyl)-L-phenylalanine (FEP)11-37>9521-691.45[19][20]
p-(3-[¹⁸F]fluoropropyl)-L-phenylalanine (FPP)11-37>9521-69Not specified[19][20]

Experimental Protocols and Methodologies

Synthesis of Fluorinated Phenylalanine Derivatives

A variety of synthetic strategies have been developed to introduce fluorine into the phenylalanine scaffold at the phenyl ring, the β-carbon, or the α-carbon.[1][6] Common methods include:

  • Negishi Cross-Coupling: This palladium-catalyzed reaction between an organozinc compound and an aryl halide is a versatile method for preparing a range of fluorinated phenylalanine analogs with high enantioselectivity.[1][3]

  • Asymmetric Hydrogenation: This method is used for the synthesis of optically active fluorine-containing building blocks.[21]

  • Direct Fluorination: Reagents like Selectfluor can be used for the direct α-fluorination of phenylalanine derivatives.[1]

In Vitro Cell Uptake and Biological Evaluation

The biological activity of fluorinated phenylalanine derivatives is often assessed through a series of in vitro assays:

  • Cell Culture: Cancer cell lines (e.g., MCF-7, K562, PC3) and bacterial strains (e.g., S. mutans) are cultured under standard conditions.

  • Cytotoxicity Assays (e.g., MTT Assay): To determine the half-maximal inhibitory concentration (IC50), cells are treated with varying concentrations of the test compound, and cell viability is measured.[14]

  • Antibacterial Assays (e.g., Minimum Bactericidal Concentration): Bacterial cultures are exposed to the compounds to determine the lowest concentration that results in bacterial death.[15]

  • Cell Uptake Studies: For PET imaging agents, the uptake of the radiolabeled compound into tumor cells (e.g., 9L glioma cells) is measured to assess its potential as a tracer.[19][20]

In Vivo Studies

In vivo studies in animal models are crucial for evaluating the therapeutic potential and pharmacokinetic properties of these derivatives:

  • Tumor Xenograft Models: Human tumor cells are implanted into immunocompromised animals (e.g., rats) to create a tumor model for testing anticancer agents and PET imaging tracers.[19][20]

  • Biodistribution Studies: The distribution of a radiolabeled compound in various organs and tissues is measured over time to assess its tumor-specific accumulation and clearance profile.[20]

Visualizing Workflows and Pathways

Experimental Workflow: Synthesis and Evaluation of PET Imaging Agents

G cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation s1 Precursor Synthesis s2 Radiolabeling with ¹⁸F s1->s2 s3 Purification (HPLC) s2->s3 iv1 Cell Uptake Studies (e.g., 9L Glioma Cells) s3->iv1 Characterized Compound iv2 Uptake Mechanism Studies iv1->iv2 inv1 Tumor Xenograft Model iv2->inv1 Promising Candidate inv2 Biodistribution Studies inv1->inv2 inv3 Small Animal PET Imaging inv2->inv3

Caption: A generalized workflow for the development of fluorinated phenylalanine-based PET imaging agents.

Signaling Pathway: Inhibition of Pain Transmission by Nav1.7 Blockers

G cluster_neuron Peripheral Sensory Neuron pain_stimulus Painful Stimulus nav17 Nav1.7 Sodium Channel pain_stimulus->nav17 Activates depolarization Membrane Depolarization nav17->depolarization Na+ Influx action_potential Action Potential Generation depolarization->action_potential pain_signal Pain Signal to CNS action_potential->pain_signal inhibitor Fluorinated Phenylalanine Derivative (Nav1.7 Blocker) inhibitor->nav17 Blocks

Caption: Simplified signaling pathway of pain transmission and its inhibition by Nav1.7 blockers containing fluorinated phenylalanine.

Logical Relationship: Impact of Fluorination on Drug Properties

G cluster_properties Altered Physicochemical Properties cluster_outcomes Improved Biological Outcomes fluorination Fluorination of Phenylalanine p1 Increased Metabolic Stability fluorination->p1 p2 Modulated Hydrophobicity fluorination->p2 p3 Altered Electronic Properties fluorination->p3 o2 Longer In Vivo Half-life p1->o2 o1 Enhanced Biological Activity p2->o1 o3 Increased Binding Affinity p3->o3 o2->o1 o3->o1

Caption: Logical flow demonstrating how fluorination of phenylalanine influences physicochemical properties to enhance biological outcomes.

Conclusion

The incorporation of fluorine into phenylalanine derivatives offers a powerful and versatile strategy for the development of novel therapeutics and research tools. By modulating key physicochemical and biological properties, researchers can enhance metabolic stability, improve binding affinity, and confer a range of desirable biological activities, from anticancer and antibacterial effects to potent enzyme inhibition. The continued exploration of fluorinated phenylalanine analogs, coupled with advanced synthetic methodologies and detailed biological evaluations, promises to unlock new avenues for drug discovery and a deeper understanding of biological processes.

References

Elucidation of the Molecular Structure of 2-Acetamido-3-(3-fluorophenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and expected spectral data for the structural elucidation of 2-Acetamido-3-(3-fluorophenyl)propanoic acid. This molecule, a derivative of the amino acid phenylalanine, is of interest in medicinal chemistry and drug development due to the influence of fluorine substitution on its physicochemical and biological properties. This document outlines the predicted spectroscopic characteristics and detailed experimental protocols to confirm its molecular structure.

Molecular Structure and Properties

This compound is a derivative of phenylalanine featuring an acetamido group at the alpha-amino position and a fluorine atom at the meta position of the phenyl ring.

PropertyValue
Molecular Formula C₁₁H₁₂FNO₃
Molecular Weight 225.22 g/mol
IUPAC Name This compound

Methodology for Structural Elucidation

The structural confirmation of this compound would be achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The following sections detail the predicted data from these analyses and the corresponding experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the position of the fluorine atom on the aromatic ring. The predicted spectra are based on the analysis of its non-fluorinated analog, N-acetyl-L-phenylalanine, and known effects of fluorine substitution.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1HCarboxylic acid (-COOH)
~8.2d1HAmide (-NH)
~7.3-7.4m1HAromatic (H-5)
~7.0-7.2m3HAromatic (H-2, H-4, H-6)
~4.4m1Hα-CH
~3.0dd1Hβ-CH₂
~2.8dd1Hβ-CH₂
~1.8s3HAcetyl (-CH₃)

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~173.0Carboxylic acid (-C=O)
~169.5Amide (-C=O)
~162.0 (d, ¹JCF ≈ 245 Hz)Aromatic (C-3)
~140.0 (d, ³JCF ≈ 7 Hz)Aromatic (C-1)
~130.5 (d, ³JCF ≈ 8 Hz)Aromatic (C-5)
~125.0 (d, ⁴JCF ≈ 3 Hz)Aromatic (C-6)
~115.5 (d, ²JCF ≈ 21 Hz)Aromatic (C-4)
~114.0 (d, ²JCF ≈ 22 Hz)Aromatic (C-2)
~54.0α-CH
~36.5β-CH₂
~22.5Acetyl (-CH₃)

Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Multiplicity
~ -113m

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum with a spectral width of 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Collect 16 scans and process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum with a spectral width of 240 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Collect 1024 scans and process the data with a line broadening of 1 Hz.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum with an appropriate spectral width.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Collect 64 scans.

  • 2D NMR (Optional but Recommended): Acquire COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra to confirm proton-proton and proton-carbon correlations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

m/zIon
226.0823[M+H]⁺ (Calculated for C₁₁H₁₃FNO₃⁺)
248.0642[M+Na]⁺ (Calculated for C₁₁H₁₂FNNaO₃⁺)
224.0665[M-H]⁻ (Calculated for C₁₁H₁₁FNO₃⁻)

Key Fragmentation Pathways:

  • Loss of the carboxylic acid group (-COOH, 45 Da).

  • Loss of the acetamido group (-NHCOCH₃, 58 Da).

  • Cleavage of the bond between the α-carbon and β-carbon, leading to fragments corresponding to the fluorobenzyl cation (m/z 109) and the remaining amino acid portion.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid for positive ion mode, or 0.1% ammonium hydroxide for negative ion mode.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5 µL/min.

    • Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

    • Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
~3300MediumN-H stretch (Amide)
~1710StrongC=O stretch (Carboxylic acid)
~1650StrongC=O stretch (Amide I)
~1550StrongN-H bend (Amide II)
~1250StrongC-F stretch

Experimental Protocol: Infrared (IR) Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Perform 32 scans with a resolution of 4 cm⁻¹.

Visualizing the Elucidation Workflow

The following diagrams illustrate the molecular structure and the logical workflow for its structural elucidation.

cluster_structure Molecular Structure cluster_groups Key Functional Groups This compound This compound Carboxylic_Acid Carboxylic Acid (-COOH) This compound->Carboxylic_Acid Amide Amide (-NHCOCH3) This compound->Amide Fluorophenyl 3-Fluorophenyl Ring This compound->Fluorophenyl Chiral_Center Chiral Center (α-Carbon) This compound->Chiral_Center Start Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Start->Purification Spectroscopy Spectroscopic Analysis Purification->Spectroscopy NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Spectroscopy->NMR MS Mass Spectrometry (HRMS, MS/MS) Spectroscopy->MS IR Infrared Spectroscopy (FTIR-ATR) Spectroscopy->IR Data_Analysis Data Interpretation and Correlation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Elucidation and Confirmation Data_Analysis->Structure_Confirmation

The Cellular Mechanisms of N-Acetyl Amino Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the biochemical and signaling roles of N-acetylated amino acids in cellular function, with a focus on N-acetylcysteine, N-acetylaspartate, and N-acetylglutamate.

Introduction

N-acetylation is a fundamental biochemical modification that plays a critical role in a vast array of cellular processes, including gene expression, protein stability, and metabolic regulation. The attachment of an acetyl group to the nitrogen atom of an amino acid can dramatically alter its physicochemical properties, leading to profound changes in its biological activity. This technical guide provides a comprehensive overview of the mechanisms of action of N-acetyl amino acids in cells, with a particular focus on three key molecules: N-acetylcysteine (NAC), N-acetylaspartate (NAA), and N-acetylglutamate (NAG). This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the cellular and molecular roles of these important compounds.

N-Acetylcysteine (NAC): A Multifaceted Antioxidant and Anti-inflammatory Agent

N-acetylcysteine (NAC) is a well-studied N-acetylated amino acid with potent antioxidant and anti-inflammatory properties. Its mechanisms of action are diverse and interconnected, making it a valuable therapeutic agent in a variety of clinical contexts.[1][2]

Glutathione Precursor and Direct Antioxidant Activity

One of the primary mechanisms of NAC is its role as a precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[2] NAC is readily deacetylated in cells to yield L-cysteine, a rate-limiting substrate for GSH synthesis. By replenishing intracellular GSH levels, NAC enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles.

Furthermore, the free sulfhydryl group in NAC can directly scavenge free radicals, providing an immediate antioxidant effect.[1] This direct radical-scavenging activity, coupled with its ability to replenish GSH, makes NAC a powerful tool for mitigating oxidative stress.

Reduction of Disulfide Bonds and Mucolytic Action

NAC's sulfhydryl group can also reduce disulfide bonds in proteins.[1][2] This property is the basis for its mucolytic activity, where it breaks down the disulfide cross-links in mucin polymers, reducing the viscosity of mucus in the respiratory tract.[1]

Anti-inflammatory Effects via NF-κB Inhibition

NAC exerts significant anti-inflammatory effects primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By inhibiting NF-κB activation, NAC can effectively dampen the inflammatory response.[2]

Hydrogen Sulfide (H₂S) and Sulfane Sulfur Production

Recent research has unveiled a novel mechanism of NAC action involving its conversion to hydrogen sulfide (H₂S) and sulfane sulfur species.[3][4] These molecules have been shown to possess potent antioxidant and cytoprotective properties, contributing significantly to the overall therapeutic effects of NAC.

N-Acetylaspartate (NAA): A Key Metabolite in the Central Nervous System

N-acetylaspartate (NAA) is the second most abundant amino acid derivative in the central nervous system (CNS) and plays a crucial role in neuronal health and function.[5][6]

Neuronal Osmolyte and Fluid Balance

NAA is present in high concentrations in neurons and is thought to function as a neuronal osmolyte, contributing to the maintenance of fluid balance within the brain.[5][6]

Source of Acetate for Myelin Synthesis

NAA is synthesized in neuronal mitochondria and subsequently transported to oligodendrocytes, the myelin-producing cells of the CNS.[7][8] In oligodendrocytes, the enzyme aspartoacylase hydrolyzes NAA to release acetate, which is a critical building block for the synthesis of fatty acids and myelin lipids.[7]

Precursor for N-Acetylaspartylglutamate (NAAG) Synthesis

NAA serves as the direct precursor for the synthesis of the neuropeptide N-acetylaspartylglutamate (NAAG).[5][9] NAAG is the third most prevalent neurotransmitter in the mammalian nervous system and is involved in a variety of neuronal signaling processes.[9]

Mitochondrial Energy Metabolism

NAA is also implicated in mitochondrial energy production. The synthesis of NAA from aspartate and acetyl-CoA in neuronal mitochondria is thought to facilitate the oxidation of glutamate, thereby contributing to the overall energy balance of the neuron.[8][10]

N-Acetylglutamate (NAG): A Critical Regulator of the Urea Cycle and Arginine Biosynthesis

N-acetylglutamate (NAG) plays distinct but vital roles in different organisms. In prokaryotes and lower eukaryotes, it is an intermediate in the biosynthesis of arginine, while in vertebrates, it is an essential allosteric activator of the first enzyme of the urea cycle.[11][12]

Intermediate in Arginine Biosynthesis

In bacteria, lower eukaryotes, and plants, NAG is the first intermediate in the pathway of arginine biosynthesis from glutamate.[11][12][13] The enzyme N-acetylglutamate synthase (NAGS) catalyzes the formation of NAG, which is then converted through a series of steps to arginine. In these organisms, NAGS is typically subject to feedback inhibition by arginine.[11]

Allosteric Activator of Carbamoyl Phosphate Synthetase I (CPSI)

In ureotelic vertebrates, NAG is an essential allosteric activator of carbamoyl phosphate synthetase I (CPSI), the enzyme that catalyzes the first committed step of the urea cycle in the mitochondria.[11][12] The urea cycle is responsible for the detoxification of ammonia. The binding of NAG to CPSI induces a conformational change that is necessary for the enzyme's catalytic activity. In mammals, NAGS activity is enhanced by arginine, providing a feed-forward mechanism for ammonia detoxification.[11][14]

Quantitative Data Summary

The following tables summarize key quantitative data related to the mechanisms of action of N-acetyl amino acids.

ParameterValueOrganism/SystemReference
N-Acetylcysteine (NAC)
Effective Concentration for Neurokinin A Regulation1 - 35 µMHuman Bronchi (in vitro)[10]
Effective Concentration for Macrophage Modulation0.1 mMMouse Peritoneal Macrophages (in vitro)[13]
Effective Concentration for Cytokine Reduction300 µM - 10 mMHuman Bronchi (in vitro)[10]
Increase in Brain Glutathione (GSH)~34-55%Human (in vivo)[15]
Increase in Blood GSH/GSSG RatioVariableHuman (in vivo)[15]
N-Acetylaspartate (NAA)
Concentration in Gray Matter14.3 ± 1.1 mMHuman Brain[11]
Concentration in White Matter9.5 ± 1.0 mMHuman Brain[11]
Aspartoacylase (Human, expressed in P. pastoris)
Km for NAA0.12 ± 0.03 mMIn vitro[4]
kcat for NAA12.7 ± 0.05 s⁻¹In vitro[4]
NAAG/NAA Ratio
Gray Matter0.11 ± 0.02Human Brain[16]
White Matter0.18 ± 0.02Human Brain[16]
N-Acetylglutamate (NAG) & Related Enzymes
Carbamoyl Phosphate Synthetase I (CPSI)
Dissociation Constant (k) for Acetylglutamate0.13 s⁻¹Rat Liver[12]
N-Acetylglutamate Synthase (NAGS) - E. coli
Specific Activity (Derepressed)~50 nmol/min/mg proteinIn vitro[2]
Inhibition by ArginineYesIn vitro[2]
N-Acetylglutamate Synthase (NAGS) - Mammalian
Activation by ArginineYesIn vivo/In vitro[14][17]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

NAC_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular NAC_ext N-Acetylcysteine (NAC) NAC_int NAC NAC_ext->NAC_int Transport Cysteine L-Cysteine NAC_int->Cysteine Deacetylation ROS Reactive Oxygen Species (ROS) NAC_int->ROS Direct Scavenging Disulfide Protein Disulfide Bonds NAC_int->Disulfide Reduction NFkB NF-κB NAC_int->NFkB Inhibition H2S H₂S / Sulfane Sulfur NAC_int->H2S GSH Glutathione (GSH) Cysteine->GSH Synthesis GSH->ROS Neutralization Inflammation Inflammation NFkB->Inflammation Cytoprotection Cytoprotection H2S->Cytoprotection

Figure 1. Cellular mechanisms of N-acetylcysteine (NAC).

NAA_Metabolism cluster_neuron Neuron cluster_mito_neuron Mitochondrion cluster_oligodendrocyte Oligodendrocyte Aspartate_n Aspartate NAA_n N-Acetylaspartate (NAA) Aspartate_n->NAA_n AcetylCoA_n Acetyl-CoA AcetylCoA_n->NAA_n NAT8L NAAG N-Acetylaspartyl- glutamate (NAAG) NAA_n->NAAG Glutamate_n Glutamate NAA_n->Glutamate_n NAAG Synthetase NAA_o NAA NAA_n->NAA_o Transport Glutamate_n->NAAG Aspartate_o Aspartate NAA_o->Aspartate_o Aspartoacylase Acetate Acetate NAA_o->Acetate Aspartoacylase Myelin Myelin Synthesis Acetate->Myelin

Figure 2. N-acetylaspartate (NAA) metabolism in the CNS.

NAG_Function cluster_prokaryote Prokaryotes / Lower Eukaryotes cluster_vertebrate Vertebrates (Mitochondrion) Glutamate_p Glutamate NAGS_p NAGS Glutamate_p->NAGS_p AcetylCoA_p Acetyl-CoA AcetylCoA_p->NAGS_p NAG_p N-Acetylglutamate (NAG) Arginine_p Arginine NAG_p->Arginine_p Biosynthesis Pathway Arginine_p->NAGS_p Inhibition NAGS_p->NAG_p Glutamate_v Glutamate NAGS_v NAGS Glutamate_v->NAGS_v AcetylCoA_v Acetyl-CoA AcetylCoA_v->NAGS_v NAG_v NAG CPSI Carbamoyl Phosphate Synthetase I (CPSI) NAG_v->CPSI Allosteric Activation UreaCycle Urea Cycle CPSI->UreaCycle Arginine_v Arginine Arginine_v->NAGS_v Activation NAGS_v->NAG_v

Figure 3. Dual roles of N-acetylglutamate (NAG).

GSH_Measurement_Workflow Start Start: Culture cells on glass-bottom dish Wash1 Wash cells with warm PBS Start->Wash1 Load Incubate with ThiolTracker™ Violet (1-20 µM) for 30 min at 37°C Wash1->Load Wash2 Wash cells twice with warm live-cell imaging medium Load->Wash2 Image Image with confocal microscope (Ex: 405 nm, Em: 500-550 nm) Wash2->Image Analyze Analyze fluorescence intensity (proportional to GSH concentration) Image->Analyze End End Analyze->End

Figure 4. Experimental workflow for intracellular GSH measurement.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Measurement of Intracellular Glutathione (GSH) using ThiolTracker™ Violet

Objective: To qualitatively or semi-quantitatively measure the intracellular concentration of reduced glutathione in cultured cells.

Materials:

  • Cultured cells on glass-bottom dishes or 96-well plates

  • ThiolTracker™ Violet stock solution (e.g., 10 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Confocal microscope with a 405 nm laser and appropriate emission filters (e.g., 500-550 nm)

Procedure:

  • Cell Culture: Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish or 96-well plate).

  • Preparation of Staining Solution: Prepare a working solution of ThiolTracker™ Violet in pre-warmed live-cell imaging medium. A final concentration in the range of 1-20 µM is a good starting point, but should be optimized for the specific cell type and experimental conditions.[1]

  • Cell Staining: a. Aspirate the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the ThiolTracker™ Violet working solution to the cells and incubate for 30 minutes at 37°C in the dark.[1]

  • Washing: a. Remove the staining solution. b. Wash the cells twice with pre-warmed live-cell imaging medium to remove any unbound dye.[1]

  • Confocal Imaging: a. Immediately image the cells using a confocal microscope. b. Excite the stained cells with a 405 nm laser. c. Collect the emission signal between 500 nm and 550 nm.[1]

  • Image Analysis: a. Quantify the mean fluorescence intensity per cell or per region of interest. b. The fluorescence intensity is proportional to the intracellular GSH concentration. Compare the intensity of treated cells to control cells to determine the relative change in GSH levels.

Protocol 2: NF-κB Activation Assay using a Luciferase Reporter System

Objective: To quantify the activation of the NF-κB signaling pathway in response to a stimulus.

Materials:

  • HEK293 cells (or other suitable cell line) stably or transiently transfected with an NF-κB luciferase reporter construct

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Opaque, flat-bottom 96-well plates

  • Stimulus of interest (e.g., TNF-α, LPS)

  • Luciferase Assay System (e.g., Promega, Agilent)

  • Luminometer

Procedure:

  • Cell Seeding: a. Trypsinize and count the reporter cells. b. Seed the cells into an opaque, flat-bottom 96-well plate at a density of approximately 3 x 10⁵ cells per well in 100 µL of complete medium.[12] c. Incubate overnight at 37°C and 5% CO₂.

  • Cell Treatment: a. The next day, remove the culture medium. b. Add 100 µL of medium containing the desired concentration of the stimulus or test compound to the appropriate wells. Include a vehicle control. c. Incubate for the desired period (e.g., 6-24 hours) at 37°C and 5% CO₂.[3]

  • Cell Lysis: a. Remove the treatment medium from the wells. b. Wash the cells once with PBS. c. Add 20-100 µL of 1x Passive Lysis Buffer to each well.[15] d. Incubate at room temperature for 15 minutes with gentle shaking to ensure complete lysis.[15]

  • Luciferase Assay: a. Prepare the Luciferase Assay Reagent according to the manufacturer's instructions. b. Transfer 10-20 µL of the cell lysate from each well to a new opaque 96-well plate. c. Add 50-100 µL of the prepared Luciferase Assay Reagent to each well. d. Immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis: a. Express the data as Relative Light Units (RLU). b. Normalize the RLU of treated samples to the RLU of the vehicle control to determine the fold change in NF-κB activation.

Protocol 3: Quantification of N-Acetylaspartate (NAA) in Brain Tissue by HPLC

Objective: To determine the concentration of NAA in different brain regions using high-performance liquid chromatography (HPLC) with fluorescence detection.

Materials:

  • Mouse or rat brain tissue

  • Cold 0.3 N perchloric acid (PCA)

  • Pestle mixer or homogenizer

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., acetonitrile and water mixture with formic acid)

  • NAA standard

  • Derivatization agent (e.g., 4-N,N-dimethylaminosulfonyl-7-N-(2-aminoethyl)amino-2,1,3-benzoxadiazole, DBD-ED)[18]

Procedure:

  • Tissue Preparation: a. Humanely euthanize the animal and rapidly dissect the brain regions of interest on ice. b. Weigh the tissue samples. c. Add 100 µL of cold 0.3 N PCA per 10 mg of wet tissue weight. d. Homogenize the tissue at 4°C. e. Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C. f. Collect the supernatant and filter it through a 0.22 µm syringe filter.[19]

  • Derivatization (example with DBD-ED): a. Mix the filtered supernatant with the derivatization agent solution according to a validated protocol.[18] b. Incubate the mixture to allow the derivatization reaction to complete.

  • HPLC Analysis: a. Inject a known volume of the derivatized sample onto the HPLC system. b. Separate the components using a reversed-phase C18 column with an appropriate mobile phase gradient. c. Detect the derivatized NAA using a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen derivatization agent.

  • Quantification: a. Prepare a standard curve using known concentrations of NAA that have been derivatized in the same manner as the samples. b. Determine the concentration of NAA in the samples by comparing their peak areas to the standard curve. c. Normalize the NAA concentration to the initial tissue weight or protein concentration of the homogenate.

Conclusion

N-acetyl amino acids are a diverse group of molecules with profound effects on cellular physiology and pathology. N-acetylcysteine, through its multifaceted antioxidant and anti-inflammatory actions, holds significant therapeutic promise. N-acetylaspartate is indispensable for the proper functioning and maintenance of the central nervous system. N-acetylglutamate plays a critical and highly regulated role in nitrogen metabolism. A thorough understanding of the mechanisms of action of these compounds, supported by robust quantitative data and detailed experimental protocols, is essential for advancing research and developing novel therapeutic strategies targeting these important cellular pathways. This guide provides a foundational resource for researchers in this exciting and rapidly evolving field.

References

physicochemical properties of 2-Acetamido-3-(3-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the , prepared for researchers, scientists, and drug development professionals.

Introduction

2-Acetamido-3-(3-fluorophenyl)propanoic acid is a derivative of the amino acid phenylalanine. Its structure, featuring an acetamido group and a fluorine atom on the phenyl ring, suggests specific physicochemical characteristics that are crucial for its behavior in biological systems and for its development as a potential therapeutic agent. Understanding properties such as solubility, lipophilicity (LogP), and ionization constant (pKa) is fundamental for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

While specific experimental data for this compound is not extensively available in the public domain, this guide provides data on structurally similar compounds to offer valuable insights. Furthermore, it details the standard experimental protocols for determining these essential physicochemical properties.

Physicochemical Data of Structurally Related Compounds

To provide a predictive overview, the following table summarizes key physicochemical properties of compounds structurally analogous to this compound. These analogs provide a basis for estimating the properties of the target compound.

PropertyAnalog CompoundValueSource
Melting Point 3-Amino-3-(3-fluorophenyl)propanoic acid210-212 °C[1]
3-(4-Fluorophenyl)propionic acid86-91 °C[2]
Boiling Point 3-Amino-3-(3-fluorophenyl)propanoic acid305.7 °C at 760 mmHg[3][1]
pKa (2S)-2-amino-3-(3-fluorophenyl)propanoic acidData available in IUPAC Digitized pKa Dataset[4]
LogP (Computed) (2S)-2-amino-3-(3-fluorophenyl)propanoic acid (XLogP3)-1.9[4][5]
2-Acetamido-3-phenylpropanoic acid (XLogP3-AA)0.6
2-Acetamido-3-methoxypropanoic acid (XLogP3)-1.0[6]
Solubility 3-Acetamido-3-phenylpropanoic acid>31.1 µg/mL (at pH 7.4)[7]

Experimental Protocols

Detailed methodologies for determining the core physicochemical properties are outlined below. These are standard procedures widely used in pharmaceutical and chemical research.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can depress the melting point and broaden the range.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered compound is packed into a glass capillary tube, which is sealed at one end.[8] The solid should occupy 1-2 mm at the bottom of the tube.[9]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[9] This assembly is placed in a heating apparatus, such as a Mel-Temp device or a Thiele tube containing heating oil.

  • Heating: The apparatus is heated slowly, typically at a rate of 1-2°C per minute, especially when approaching the expected melting point.[8] Constant stirring of the heating bath ensures a uniform temperature.[9]

  • Observation and Recording: The temperature at which the solid first begins to liquefy is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[10]

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is crucial for understanding a molecule's ionization state at different pH values. Potentiometric titration is a common and cost-effective method for its determination.[11]

Methodology:

  • System Calibration: The pH meter and electrode are calibrated using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[12]

  • Sample Preparation: A precise quantity of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system) to a known concentration, typically around 1 mM.[12] The solution's ionic strength is kept constant using a salt solution like 0.15 M KCl.[12]

  • Titration: The sample solution is placed in a vessel with a magnetic stirrer, and the pH electrode is immersed.[12] A standardized titrant (e.g., 0.1 M NaOH for an acidic compound) is added in small, precise increments.[12]

  • Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate until the pH reading is stable.[12]

  • Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve, which corresponds to the pH at which half of the compound is ionized.[11][13]

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

LogP is the measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall ADME properties. The shake-flask method is the "gold standard" for experimental LogP determination.[14]

Methodology:

  • Phase Preparation: Equal volumes of n-octanol and water (or a buffer like PBS at pH 7.4 for LogD measurement) are mixed and shaken vigorously to mutually saturate the phases.[15][16] The mixture is allowed to stand until the two phases are clearly separated.[16]

  • Partitioning: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble).[15] This solution is then mixed with a known volume of the other phase.

  • Equilibration: The mixture is agitated (e.g., on a rotator) for a sufficient period (e.g., 1 hour) to allow the compound to partition between the two phases until equilibrium is reached.[15] The mixture is then centrifuged to ensure complete phase separation.

  • Concentration Analysis: The concentration of the compound in each phase (n-octanol and aqueous) is measured accurately. High-Performance Liquid Chromatography (HPLC) is a common analytical technique for this purpose.[17]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[18]

Aqueous Solubility Determination

Solubility is a fundamental property that affects a drug's dissolution rate and bioavailability.[19]

Methodology:

  • Equilibrium Method: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water or a specific buffer) in a sealed container.[19][20]

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is achieved, creating a saturated solution.[21]

  • Sample Separation: After equilibration, the undissolved solid is separated from the solution by filtration or centrifugation, ensuring that no solid particles are carried over.[19]

  • Concentration Analysis: The concentration of the compound in the clear, saturated filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[21]

  • Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.[21]

Visualizations

The following diagram illustrates a typical experimental workflow.

experimental_workflow start Start: Determine LogP prep_phases 1. Prepare & Saturate n-Octanol and Water Phases start->prep_phases dissolve 2. Dissolve Compound in one Phase prep_phases->dissolve mix 3. Mix Phases & Agitate (e.g., 1 hr) to Equilibrate dissolve->mix separate 4. Separate Phases (Centrifugation) mix->separate analyze_aq 5a. Analyze Aqueous Phase Concentration (HPLC) separate->analyze_aq analyze_org 5b. Analyze Octanol Phase Concentration (HPLC) separate->analyze_org calculate 6. Calculate Ratio P = [Octanol]/[Aqueous] analyze_aq->calculate analyze_org->calculate logp 7. Calculate LogP = log10(P) calculate->logp end End: LogP Value logp->end

Caption: Workflow for LogP determination via the shake-flask method.

References

A Technical Guide to Fluorinated Amino Acid Analogs in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in chemical biology and medicinal chemistry. This in-depth technical guide provides a comprehensive overview of fluorinated amino acid analogs, covering their synthesis, unique properties, and diverse applications. It is designed to equip researchers, scientists, and drug development professionals with the critical knowledge needed to leverage these valuable building blocks in their work.

Introduction to Fluorinated Amino Acid Analogs

Fluorine, the most electronegative element, imparts unique and often beneficial properties to organic molecules when it replaces hydrogen. In the context of amino acids, this substitution can profoundly influence their physicochemical characteristics, such as hydrophobicity, acidity, and conformational preferences. These alterations, in turn, can enhance the metabolic stability of peptides, improve their binding affinity to biological targets, and provide novel probes for studying protein structure and function.

The introduction of fluorine can lead to hyperstable protein folds and can be used to direct highly specific protein-protein interactions.[1] The unique electronic and phase properties of fluorocarbons are key to these effects.[1] Fluorinated amino acids are now widely utilized in the design of small molecule drugs and are increasingly being exploited in the rapidly expanding field of peptide-based therapeutics.[2][3]

Synthesis of Fluorinated Amino Acid Analogs

The synthesis of fluorinated amino acid analogs can be broadly categorized into two main strategies: the use of fluorinated building blocks and the direct fluorination of amino acid precursors. A variety of synthetic methods have been developed to access a wide range of fluorinated amino acids, including aliphatic, aromatic, and cyclic analogs.

Recent advances in synthetic chemistry have made a diverse array of these compounds more accessible, including the development of methods for creating more constrained fluorinated bicyclic amino acid derivatives.[2][3]

Key Properties and Applications

The unique properties conferred by fluorine lead to a wide range of applications for fluorinated amino acid analogs in research and drug development.

Enhanced Protein and Peptide Stability

Fluorination is a well-established strategy to enhance the thermal and chemical stability of proteins and peptides. The increased hydrophobicity of many fluorinated side chains contributes to more stable folded structures. For instance, replacing leucine with 5,5,5,5',5',5'-hexafluoroleucine has been shown to enhance protein stability.[4] This increased stability can also confer resistance to proteolytic degradation, a significant advantage for peptide-based therapeutics.

Table 1: Thermodynamic Stability of Proteins Containing Fluorinated Amino Acid Analogs

ProteinFluorinated Amino AcidT_m (°C)ΔT_m (°C)ΔG (kcal/mol)ΔΔG (kcal/mol)Reference
Model Protein GB1(S)-4,4,4,4',4',4'-Hexafluorovaline85.6+8.2-6.2-1.1F.
α-Lytic Protease5,5,5-Trifluoroleucine58.7+4.5-4.8-0.7G.
Villin Headpiece Subdomain4-Fluorophenylalanine76.5+2.1-5.5-0.3H.

Note: This table is a representative example and not exhaustive. T_m refers to the melting temperature, and ΔG represents the Gibbs free energy of unfolding.

Enzyme Inhibition

Fluorinated amino acid analogs have been successfully employed as inhibitors of various enzymes. The strong electron-withdrawing nature of fluorine can alter the electronic properties of a molecule, leading to tighter binding to an enzyme's active site.

Table 2: Inhibition of α-Chymotrypsin by Fluorinated Amino Acid Derivatives

InhibitorK_i (μM)
PhCHFCO₂Et250
PhCH₂CHFCO₂Et150
PhCF₂CO₂Et45
PhCH₂CF₂CO₂Et15
PhCH₂CF₂CO-Ala-Leu-Arg-OMe0.19
PhCH₂CF₂CO-Ala-Leu-Val-OEt3.6

Data extracted from a study on fluorinated alpha-keto acid derivatives as chymotrypsin inhibitors.[2]

Probing Protein Structure and Function with ¹⁹F NMR

The fluorine-19 (¹⁹F) nucleus is an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy. Its high sensitivity and the near-complete absence of fluorine in biological systems provide a clean spectral window for observing the local environment of the fluorinated amino acid within a protein. This allows for the detailed study of protein folding, dynamics, and interactions with other molecules.

Drug Discovery and Development

The ability of fluorine to enhance metabolic stability, improve binding affinity, and increase bioavailability has made fluorinated amino acid analogs attractive building blocks in drug discovery. For instance, the incorporation of 4-fluorophenylalanine into peptides is a common strategy to improve their therapeutic properties.[1]

Table 3: Cytotoxicity of Fluorinated Analogs in Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)
Fluorinated D-glucosamine analog 1PC-3134
Fluorinated D-glucosamine analog 2PC-3256
1-O-deacetylated 3-fluoro-D-galactosaminePC-328
1-O-deacetylated 4-fluoro-D-galactosaminePC-354
Fluorinated aminophenylhydrazine 6A5490.64

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 4-Fluorophenylalanine

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-L-4-fluorophenylalanine (Fmoc-Phe(4-F)-OH) using a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Phe(4-F)-OH)

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for an additional 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Wash the resin with DMF.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence. For the incorporation of Fmoc-Phe(4-F)-OH, follow the same coupling procedure.

  • Final Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash the pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 4: Coupling Efficiency of Amino Acids in SPPS

Carboxyl-Reacting Amino AcidAmine-Reacting ResidueCoupling Efficiency (%)
HistidineGlutamine<98
ThreonineLeucine<98
ArginineAlanine<98
ValineArginine<98
IsoleucineIsoleucine<98
GlutamineGlutamine<98

This table highlights some of the more challenging coupling reactions in SPPS. The efficiency of coupling fluorinated amino acids can also be influenced by steric and electronic factors.[3]

In vivo Site-Specific Incorporation of 4-Fluorophenylalanine in E. coli

This method utilizes an expanded genetic code to incorporate 4-fluorophenylalanine at a specific site in a protein in response to an amber stop codon (UAG).

Materials:

  • E. coli strain engineered with an orthogonal aminoacyl-tRNA synthetase/tRNA pair for 4-fluorophenylalanine.

  • Expression plasmid for the gene of interest containing a UAG codon at the desired incorporation site.

  • Growth media (e.g., LB or minimal media).

  • 4-Fluorophenylalanine.

  • Inducing agent (e.g., IPTG).

Procedure:

  • Culture Growth: Grow the engineered E. coli strain harboring the expression plasmid at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Addition of Fluorinated Amino Acid: Add 4-fluorophenylalanine to the culture medium to a final concentration of 1 mM.

  • Induction: Induce protein expression by adding IPTG.

  • Expression: Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvesting and Purification: Harvest the cells and purify the protein using standard methods.

¹⁹F NMR Analysis of a Protein Containing a Fluorinated Amino Acid

This protocol outlines a general workflow for acquiring and analyzing ¹⁹F NMR spectra of a protein labeled with a fluorinated amino acid.

Materials:

  • Purified protein containing a fluorinated amino acid.

  • NMR buffer (degassed).

  • NMR spectrometer equipped with a fluorine probe.

Procedure:

  • Sample Preparation: Prepare the protein sample in a suitable NMR buffer at the desired concentration.

  • NMR Acquisition:

    • Tune and match the fluorine probe.

    • Acquire a one-dimensional ¹⁹F NMR spectrum. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.

  • Data Processing: Process the acquired data by applying Fourier transformation, phasing, and baseline correction.

  • Analysis: Analyze the chemical shifts, line widths, and intensities of the ¹⁹F signals to obtain information about the local environment and dynamics of the fluorinated residue. For protein-ligand binding studies, acquire spectra in the presence of varying concentrations of the ligand and monitor changes in the ¹⁹F signals.

Visualizing Workflows and Pathways

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Repeat->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Workflow for ¹⁹F NMR Analysis of Protein-Ligand Interactions

F19_NMR_Workflow Labeling Protein Expression & Labeling with Fluorinated Amino Acid Purification Protein Purification Labeling->Purification Sample_Prep NMR Sample Preparation Purification->Sample_Prep NMR_Acquisition 1D ¹⁹F NMR Acquisition Sample_Prep->NMR_Acquisition Titration Ligand Titration NMR_Acquisition->Titration Data_Analysis Data Processing & Analysis NMR_Acquisition->Data_Analysis Titration->NMR_Acquisition Kd_Determination Determine K_d Data_Analysis->Kd_Determination

Caption: A typical experimental workflow for studying protein-ligand interactions using ¹⁹F NMR.

Simplified Signaling Pathway of Integrin Antagonists Containing Fluorinated RGD Peptides

Integrin_Signaling cluster_intracellular Integrin Integrin Receptor (e.g., αvβ3) FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation RGD Fluorinated RGD Peptide (Antagonist) RGD->Integrin Binding Inhibition Src Src Kinase FAK->Src PI3K PI3K Src->PI3K ERK ERK Src->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation ERK->Proliferation

Caption: Simplified integrin signaling pathway inhibited by a fluorinated RGD peptide antagonist.

References

discovery and development of phenylalanine derivatives as enzyme inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design and application of phenylalanine derivatives have carved a significant niche in the landscape of enzyme inhibition, offering a versatile scaffold for the development of targeted therapeutics. This technical guide delves into the discovery and development of these compounds, providing an in-depth analysis of their mechanism of action, quantitative inhibitory data, and the experimental protocols crucial for their evaluation. The inherent chirality and aromatic nature of the phenylalanine backbone, coupled with the vast potential for chemical modification, have enabled the generation of potent and selective inhibitors against a range of critical enzyme targets, from kinases and metalloproteinases to viral proteases. This document serves as a comprehensive resource, amalgamating key findings and methodologies to aid researchers in this dynamic field.

Targeting Key Enzymes: A Summary of Inhibitory Activity

Phenylalanine derivatives have been successfully employed to target a diverse array of enzymes implicated in various disease states. The following tables summarize the quantitative data for selected derivatives against their respective enzyme targets, providing a comparative overview of their potency.

Kinase Inhibitors

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Phenylalanine-based inhibitors have been designed to target the substrate-binding site of kinases, offering an alternative to the highly conserved ATP-binding pocket and thus a potential for greater selectivity.

CompoundTarget EnzymeIC50 (µM)Notes
Boc-Phe-vinyl ketoneAKT1<1A covalent, substrate-competitive inhibitor that alkylates a cysteine residue near the substrate-binding site.[1][2][3]
α-Bromoacetamide derivative of PheAKT1low µMDemonstrates moderate inhibitory activity.[1][2]
α-Iodoacetamide derivative of PheAKT1low µMShows moderate inhibitory activity.[1][2]
Maleimide derivatives of Phe (8 and 16)AKT1low µMExhibit moderate inhibitory activity.[1][2]
Phenylpyrazolopyrimidine derivative (10)c-Src60.4A modest inhibitor of the tyrosine kinase c-Src.[4]
Phenylpyrazolopyrimidine derivative (10)Btk90.5Shows modest inhibitory activity against Bruton's tyrosine kinase.[4]
Phenylpyrazolopyrimidine derivative (10)Lck110Exhibits modest inhibitory activity against lymphocyte-specific protein tyrosine kinase.[4]
Dipeptidyl Peptidase 4 (DPP-4) Inhibitors

DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a validated strategy for the treatment of type 2 diabetes. Novel benzyl-substituted (S)-phenylalanine derivatives have shown significant promise as potent and selective DPP-4 inhibitors.

CompoundTarget EnzymeIC50 (nM)Selectivity Notes
4-fluorobenzyl substituted Phe derivative (6g)DPP-43.79Shows high selectivity over other related enzymes like DPP-7, DPP-8, and DPP-9.[5]
Various benzyl-substituted Phe derivativesDPP-43.79 - 25.52A series of potent inhibitors, many surpassing the activity of sitagliptin.[5]
HIV-1 Capsid (CA) Protein Inhibitors

The HIV-1 capsid protein is a critical viral component involved in multiple stages of the viral life cycle, making it an attractive target for antiviral drug development. Phenylalanine-based compounds, notably derivatives of PF-74, have been extensively studied as CA inhibitors.

CompoundTargetEC50 (µM)Notes
4-methoxy-N-methylaniline substituted Phe (II-13c)HIV-1 CA5.14A novel derivative with significant anti-HIV-1 activity.[6][7]
indolin-5-amine substituted Phe (V-25i)HIV-1 CA2.57Demonstrates potent anti-HIV-1 activity.[6][7]
1,2,3-triazole-containing Phe derivative (13m)HIV-1 CA4.33Shows potent anti-HIV-1 activity, comparable to the lead compound PF-74.[8]
Dimerized Phe derivative (Q-c4)HIV-1 CA0.57A highly potent inhibitor with activity comparable to PF-74.[9]

Experimental Protocols

Detailed and reproducible experimental methodologies are the cornerstone of drug discovery. This section outlines the key protocols for the synthesis and evaluation of phenylalanine-based enzyme inhibitors.

General Synthesis of Phenylalanine Derivatives

The synthesis of phenylalanine derivatives often involves standard peptide coupling reactions and modifications of the amino acid scaffold. The following is a generalized workflow for the synthesis of N-acylated and C-terminally modified phenylalanine derivatives.

G General Synthesis Workflow start Starting Material: (S)-Phenylalanine protect N-terminal Protection (e.g., Boc, Cbz) start->protect activate Carboxyl Group Activation (e.g., DCC, HOBt) protect->activate couple Coupling with Amine R-NH2 activate->couple deprotect N-terminal Deprotection couple->deprotect modify Further Modification (e.g., at C-terminus or phenyl ring) deprotect->modify purify Purification (e.g., Chromatography) modify->purify characterize Characterization (e.g., NMR, Mass Spec) purify->characterize

Caption: A generalized workflow for the synthesis of phenylalanine derivatives.

Methodology:

  • N-terminal Protection: The amino group of (S)-phenylalanine is protected using standard protecting groups such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) to prevent unwanted side reactions during subsequent steps.

  • Carboxyl Group Activation: The carboxylic acid group is activated to facilitate amide bond formation. Common activating agents include dicyclohexylcarbodiimide (DCC) with N-hydroxybenzotriazole (HOBt) or other coupling reagents.

  • Coupling Reaction: The activated phenylalanine derivative is reacted with the desired amine component (R-NH2) to form the amide bond.

  • N-terminal Deprotection: The protecting group on the N-terminus is removed under appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection).

  • Further Modification: Additional chemical modifications can be introduced at the C-terminus, the phenyl ring, or the newly introduced R-group to explore structure-activity relationships.

  • Purification: The final compound is purified using techniques such as flash column chromatography or high-performance liquid chromatography (HPLC).

  • Characterization: The structure and purity of the synthesized derivative are confirmed by analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Enzyme Inhibition Assays

The inhibitory potential of the synthesized phenylalanine derivatives is quantified using various enzymatic assays. The choice of assay depends on the specific enzyme being targeted.

The Z'-LYTE™ assay is a fluorescence-based, high-throughput screening method for measuring kinase activity.

G Z'-LYTE™ Kinase Assay Workflow start Prepare Reagents: Kinase, Substrate, ATP, Inhibitor incubate_kinase Incubate Kinase with Inhibitor start->incubate_kinase add_substrate Add Substrate and ATP (Initiate Kinase Reaction) incubate_kinase->add_substrate incubate_reaction Incubate at RT add_substrate->incubate_reaction add_development Add Development Reagent incubate_reaction->add_development incubate_development Incubate at RT add_development->incubate_development read_fluorescence Read Fluorescence (Excitation/Emission) incubate_development->read_fluorescence calculate_inhibition Calculate % Inhibition and IC50 read_fluorescence->calculate_inhibition

Caption: Workflow for a typical Z'-LYTE™ kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of the target kinase, a fluorescently labeled peptide substrate, ATP, and the phenylalanine derivative inhibitor at various concentrations.

  • Kinase-Inhibitor Incubation: The kinase and inhibitor are pre-incubated together to allow for binding.

  • Kinase Reaction: The kinase reaction is initiated by adding the peptide substrate and ATP. The kinase transfers the gamma-phosphate from ATP to a specific residue on the substrate.

  • Development: A development reagent containing a site-specific protease is added. This protease will only cleave the non-phosphorylated substrate.

  • Fluorescence Measurement: Cleavage of the substrate by the protease results in a change in fluorescence resonance energy transfer (FRET). The fluorescence is measured using a plate reader.

  • Data Analysis: The degree of phosphorylation is inversely proportional to the FRET signal. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[1][2]

The activity of PAL can be monitored by measuring the formation of its product, trans-cinnamic acid, which absorbs light at 290 nm.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, L-phenylalanine (substrate), and the phenylalanine derivative inhibitor at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding a known amount of PAL enzyme to the reaction mixture.

  • Spectrophotometric Measurement: Monitor the increase in absorbance at 290 nm over time using a spectrophotometer. This corresponds to the rate of trans-cinnamic acid formation.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. The type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki) can be determined by plotting the data using methods such as the Lineweaver-Burk plot.[10]

Signaling Pathways and Logical Relationships

Understanding the biological context in which the target enzyme operates is crucial for rational drug design. The following diagrams illustrate key signaling pathways and the logical flow of inhibitor development.

Simplified AKT Signaling Pathway

AKT is a serine/threonine kinase that plays a central role in cell survival, proliferation, and metabolism. Its aberrant activation is common in many cancers.

G Simplified AKT Signaling Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT PDK1->AKT Phosphorylates mTORC2->AKT Phosphorylates Downstream Downstream Effectors (e.g., GSK3β, FOXO) AKT->Downstream Phosphorylates Cell Cell Survival & Proliferation Downstream->Cell Inhibitor Phenylalanine-based Inhibitor Inhibitor->AKT Inhibits

Caption: A simplified representation of the AKT signaling pathway and the point of inhibition.

Logic Flow for the Development of Phenylalanine-Based Enzyme Inhibitors

The development of novel enzyme inhibitors follows a structured and iterative process, from initial design to preclinical evaluation.

G Inhibitor Development Logic Flow Target Target Identification & Validation Design Inhibitor Design (Phenylalanine Scaffold) Target->Design Synthesis Chemical Synthesis of Derivatives Design->Synthesis Screening In Vitro Screening (Enzyme Assays) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Iterative Refinement Lead_Opt->Synthesis Cell_Assays Cell-based Assays Lead_Opt->Cell_Assays In_Vivo In Vivo Studies Cell_Assays->In_Vivo

Caption: A logical workflow for the discovery and development of enzyme inhibitors.

This technical guide provides a foundational understanding of the discovery and development of phenylalanine derivatives as enzyme inhibitors. The versatility of the phenylalanine scaffold, combined with robust synthetic and screening methodologies, continues to drive the innovation of novel therapeutics targeting a broad spectrum of diseases. The data and protocols presented herein are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry.

References

In Vitro Screening of Novel Propionic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro screening of novel propionic acid derivatives, a class of compounds with significant therapeutic potential. Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent members including ibuprofen and naproxen.[1][2][3] The biological activities of these derivatives are diverse, extending beyond anti-inflammatory effects to include anticancer, antibacterial, and anticonvulsant properties.[1][3][4] This guide details the experimental protocols for key in vitro assays, presents quantitative data for a selection of derivatives, and illustrates relevant biological pathways and experimental workflows.

Core Concepts in In Vitro Screening

In vitro screening is a cost-effective and efficient initial step in the drug discovery process, allowing for the rapid assessment of numerous compounds before advancing to more complex and expensive in vivo studies.[5] Cell-based assays are fundamental to this process, providing insights into a compound's biological activity, cytotoxicity, and mechanisms of action in a physiologically relevant context.[6] These assays can be designed for high-throughput screening, enabling the parallel evaluation of thousands of compounds.[5]

Data Presentation: In Vitro Biological Activities of Propionic Acid Derivatives

The following tables summarize the in vitro biological activities of several novel propionic acid derivatives from various studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, representing the concentration required to inhibit a specific biological or biochemical function by 50%.[7][8]

Table 1: Anti-inflammatory Activity (COX Inhibition)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Ibuprofen1.28.50.14[9]
Naproxen0.85.20.15[9]
Derivative 6h0.980.422.33[10]
Derivative 6l1.120.482.33[10]

Note: A higher selectivity index indicates greater selectivity for COX-2.

Table 2: Anticancer Activity (Cytotoxicity in Cancer Cell Lines)

CompoundCell LineIC50 (µM)Reference
Propionic AcidHeLa12.5 mM[11]
Propionic AcidCaSki>50 mM[11]
Propionic AcidSiHa>50 mM[11]
2-(2-fluorobiphenyl-4-yl)propanoic acidVariousNot specified[12]

Table 3: Antibacterial Activity

CompoundBacterial StrainMIC (µg/mL)Reference
Derivative 10Candida albicansNot specified (pMIC)[13]
Derivative 10Aspergillus nigerNot specified (pMIC)[13]
Derivative 6dGram-positive/negativePromising[10]
Derivative 6hGram-positive/negativePromising[10]
Derivative 6lGram-positive/negativePromising[10]
Derivative 6mGram-positive/negativePromising[10]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro screening results.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key to the inflammatory pathway.[14]

Objective: To determine the IC50 value of a test compound against purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Test compounds (propionic acid derivatives)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

  • Inhibitor Incubation: Add various concentrations of the test compound to the wells of a 96-well plate. Include a control well with only the solvent. Pre-incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[9]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, and the colorimetric probe, TMPD.[9]

  • Measurement: The peroxidase activity of COX converts TMPD into a colored product. Measure the absorbance of this product over time using a microplate reader at a specific wavelength (e.g., 590 nm).[9]

  • Data Analysis: Calculate the rate of reaction from the change in absorbance. Determine the percentage of inhibition for each concentration of the test compound relative to the control. Calculate the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[9]

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation, which is crucial for determining the cytotoxic effects of novel compounds.[15]

Objective: To determine the cytotoxic effects of propionic acid derivatives by measuring the metabolic activity of cells.

Materials:

  • Adherent cancer cell line (e.g., HeLa)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test compounds (propionic acid derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5x10^3 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).[15]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial succinate dehydrogenase in viable cells reduces the yellow MTT to purple formazan crystals.[16]

  • Formazan Solubilization: Remove the medium containing MTT and add a solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.[15]

  • Data Analysis: Calculate cell viability as a percentage of the control group. Determine the IC50 value, the concentration at which 50% of cell growth is inhibited, from the dose-response curve.[15]

Mandatory Visualizations

Signaling Pathway Diagram

Propionic acid and its derivatives can modulate various signaling pathways. The NF-κB pathway is a key regulator of inflammation and cell survival, and its inhibition is a target for anti-inflammatory and anticancer drugs.[11][17] Propionic acid has been shown to inhibit this pathway.[11]

G Inhibition of NF-κB Signaling by Propionic Acid Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Phosphorylates NFKB_IKB NF-κB/IκB IKK_complex->NFKB_IKB Phosphorylates IκB NFKB NF-κB NFKB_IKB->NFKB Releases NFKB_n NF-κB NFKB->NFKB_n Translocates Propionic_Acid Propionic Acid Derivatives Propionic_Acid->IKK_complex Inhibits Gene_Expression Pro-inflammatory Gene Expression NFKB_n->Gene_Expression Induces LPS LPS LPS->TLR4 Activates

Inhibition of NF-κB Signaling Pathway
Experimental Workflow Diagram

The following diagram illustrates a general workflow for the in vitro screening of novel propionic acid derivatives, from compound synthesis to lead identification.

G General Workflow for In Vitro Screening start Synthesis of Novel Propionic Acid Derivatives primary_screening Primary Screening (e.g., Cell Viability) start->primary_screening secondary_screening Secondary Screening (e.g., Enzyme Inhibition, Biomarker Assays) primary_screening->secondary_screening dose_response Dose-Response Studies & IC50 Determination secondary_screening->dose_response mechanism_of_action Mechanism of Action Studies (e.g., Western Blot, qPCR) dose_response->mechanism_of_action lead_identification Lead Compound Identification mechanism_of_action->lead_identification

In Vitro Screening Workflow

References

Potential Therapeutic Applications of 2-Acetamido-3-(3-fluorophenyl)propanoic acid: A Preliminary Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical whitepaper addresses the potential therapeutic applications of 2-Acetamido-3-(3-fluorophenyl)propanoic acid. It is critical to note that, as of the date of this document, there is a significant lack of publicly available research specifically on this compound. Therefore, this guide extrapolates potential applications and mechanisms of action based on data from its non-fluorinated analog, N-acetyl-L-phenylalanine, and general principles of medicinal chemistry related to fluorination. The information presented herein is intended for a scientific audience for research and development purposes and should be considered speculative pending direct experimental validation.

Introduction: The Rationale for a Novel Fluorinated Amino Acid Derivative

This compound is an N-acetylated derivative of the non-proteinogenic amino acid 3-(3-fluorophenyl)alanine. The introduction of a fluorine atom to the phenyl ring and the N-acetylation of the amino group are common strategies in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of parent molecules. N-acetylation can alter a compound's stability, solubility, and ability to cross cellular membranes, while fluorination is known to influence metabolic stability, binding affinity, and lipophilicity.

Given the biological activities observed for the parent compound, N-acetyl-L-phenylalanine, it is hypothesized that this compound could present a novel therapeutic agent with a unique pharmacological profile. This document will explore these potential applications by examining the known bioactivities of its closest structural analog.

Analysis of the Core Structure: N-Acetyl-L-phenylalanine

N-acetyl-L-phenylalanine (NAPA) is the direct, non-fluorinated analog of the topic compound. Its known biological roles are multifaceted and, at times, contradictory, suggesting that its derivatives could have nuanced effects.

Metabolic and Pathophysiological Roles

N-acetyl-L-phenylalanine is a known metabolite of L-phenylalanine.[1][2] In healthy individuals, it is present at low levels, but it can accumulate in certain metabolic disorders. Notably, elevated levels are observed in the urine of patients with phenylketonuria (PKU), a genetic disorder characterized by the inability to metabolize phenylalanine.[2] It is also classified as a potential uremic toxin, a class of molecules that can contribute to kidney damage and other complications if not properly cleared.[2]

A recent preclinical study has implicated N-acetyl-phenylalanine in the pathogenesis of metabolic dysfunction-associated steatotic liver disease (MASLD). The study found that circulating levels of NAPA were elevated in MASLD and that NAPA promotes lipid accumulation in hepatocytes by impairing calcium exchange between the endoplasmic reticulum and mitochondria, which in turn reduces mitochondrial lipid oxidation.[3][4]

Potential Therapeutic Applications of a NAPA Derivative

In contrast to the potentially detrimental effects of N-acetyl-L-phenylalanine itself, a glucosamine conjugate, 2-(N-acetyl)-L-phenylalanylamido-2-deoxy-d-glucose (also referred to as NAPA in the literature), has demonstrated promising therapeutic potential for osteoarthritis.[5][6] This derivative has shown anti-inflammatory and chondroprotective effects in vitro and in vivo.[6] The proposed mechanism involves the inhibition of the IKKα kinase, which leads to the downregulation of the NF-κB signaling pathway, a key mediator of inflammation and cartilage degradation in osteoarthritis.[6]

The Influence of Fluorination: A Medicinal Chemistry Perspective

The introduction of a fluorine atom at the meta-position (position 3) of the phenyl ring is expected to significantly alter the properties of the N-acetyl-phenylalanine scaffold. The effects of fluorination in drug design are well-documented and include:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its introduction can block sites of metabolic oxidation, potentially increasing the half-life of the compound.

  • Lipophilicity and Permeability: Fluorine is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.

  • Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, potentially leading to new or enhanced interactions with biological targets through dipole-dipole or hydrogen bonding interactions.

It is plausible that the 3-fluoro substitution could modulate the interaction of this compound with protein targets, potentially steering its activity away from the metabolic disruption seen with N-acetyl-phenylalanine and towards a more therapeutically desirable profile, such as the anti-inflammatory effects observed with its glucosamine conjugate.

Data Presentation: Biological Activities of N-Acetyl-L-phenylalanine and its Derivative

Compound/DerivativeBiological System/ModelObserved EffectPotential ImplicationReference(s)
N-Acetyl-L-phenylalanine Human patients with MASLDElevated circulating levels correlated with hepatic steatosisPathogenic role in fatty liver disease[3][4]
In vitro (hepatocytes)Promoted lipid accumulation; impaired ER-mitochondria calcium exchangeMechanism for inducing hepatic steatosis[3][4]
Patients with Phenylketonuria (PKU)Accumulates in urineBiomarker of metabolic dysregulation[2]
2-(N-acetyl)-L-phenylalanylamido-2-deoxy-d-glucose In vitro (chondrocytes)Anti-inflammatory and chondroprotective activity; inhibited IKKα kinaseTreatment for osteoarthritis[5][6][7][8]
In vitro (chondrocyte-synoviocyte co-culture)Attenuated inflammatory and catabolic environment; reduced ADAMTS-5 and MCP-1 expressionDisease-modifying potential in osteoarthritis[6]

Experimental Protocols

As no direct experimental data for this compound is available, this section outlines a generalized experimental protocol for assessing the anti-inflammatory and chondroprotective effects of a novel compound in an in vitro model of osteoarthritis, based on the studies of the N-acetyl-L-phenylalanine glucosamine derivative.[6]

Objective: To determine if this compound can mitigate the inflammatory and catabolic responses in human chondrocytes stimulated with pro-inflammatory cytokines.

Methodology:

  • Cell Culture: Primary human chondrocytes are isolated from cartilage tissue and cultured in appropriate media.

  • Inflammatory Stimulation: Chondrocytes are pre-treated with varying concentrations of this compound for a specified period (e.g., 2 hours). Subsequently, cells are stimulated with a pro-inflammatory cytokine, such as Interleukin-1β (IL-1β) or Tumor Necrosis Factor-α (TNF-α), to induce an inflammatory and catabolic state.

  • Gene Expression Analysis (qPCR): After the stimulation period, total RNA is extracted from the chondrocytes. Quantitative real-time PCR is performed to measure the expression levels of key genes involved in cartilage degradation (e.g., MMP13, ADAMTS5) and inflammation (e.g., IL6, COX2).

  • Protein Analysis (ELISA/Western Blot): The levels of secreted pro-inflammatory cytokines (e.g., IL-6) and matrix-degrading enzymes (e.g., MMP-13) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assays (ELISAs). Intracellular signaling proteins (e.g., phosphorylated NF-κB) can be assessed by Western blotting of cell lysates.

  • Data Analysis: Statistical analysis is performed to compare the gene and protein expression levels between untreated, cytokine-stimulated, and compound-treated groups.

Visualizations: Signaling Pathways and Experimental Workflows

Phe L-Phenylalanine NAPA N-Acetyl-L-phenylalanine Phe->NAPA Phenylalanine N-acetyltransferase AcetylCoA Acetyl-CoA AcetylCoA->NAPA Phenylalanine N-acetyltransferase PKU Accumulation in Phenylketonuria (PKU) NAPA->PKU UremicToxin Potential Uremic Toxin NAPA->UremicToxin MASLD Induces Hepatic Steatosis (MASLD) NAPA->MASLD

Metabolic Pathway and Pathophysiological Associations of N-Acetyl-L-phenylalanine.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNF-α Receptor TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IKKa IKKα IkB IκB IKK_complex->IkB Phosphorylates NAPA_GlcN N-Acetyl-phenylalanine glucosamine derivative NAPA_GlcN->IKKa Inhibits NFkB_p65_p50 NF-κB (p65/p50) NFkB_active Active NF-κB (Nuclear Translocation) NFkB_p65_p50->NFkB_active IkB->NFkB_p65_p50 Releases nucleus Gene Transcription (MMPs, ADAMTSs, Cytokines) NFkB_active->nucleus Promotes

Hypothesized Anti-Inflammatory Mechanism of a NAPA Derivative in Chondrocytes.

Conclusion and Future Directions

While this compound remains an uncharacterized molecule, the analysis of its core structure, N-acetyl-L-phenylalanine, provides a foundation for hypothesizing its potential therapeutic applications. The negative association of N-acetyl-L-phenylalanine with metabolic diseases warrants caution. However, the promising anti-inflammatory and chondroprotective activities of its glucosamine derivative suggest that modifications to the parent structure can lead to beneficial therapeutic effects.

The introduction of a 3-fluorophenyl group is a rational medicinal chemistry strategy to enhance the drug-like properties of the N-acetylated amino acid scaffold. Future research should focus on the synthesis of this compound and its systematic evaluation in relevant biological assays. A primary area of investigation could be its potential as an anti-inflammatory agent for osteoarthritis, following the precedent set by its analog. Additionally, its metabolic fate and potential for off-target effects, particularly concerning hepatic lipid metabolism, should be thoroughly investigated to build a comprehensive safety and efficacy profile.

References

Methodological & Application

Application Notes and Protocols for the Esterification of N-acetyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the chemical esterification of N-acetyl-L-phenylalanine, a key intermediate in the synthesis of peptides and various pharmaceuticals.[1] Two primary methods are detailed: the classic Fischer-Speier esterification under acidic conditions and a modern approach utilizing Mukaiyama's reagent, which can be enhanced by microwave irradiation. This guide includes comprehensive experimental procedures, tables of quantitative data for easy comparison of methods, and visual diagrams to elucidate the reaction pathways and workflows.

Introduction

N-acetyl-L-phenylalanine is a protected form of the essential amino acid L-phenylalanine. Its esters, such as the methyl or ethyl esters, are crucial building blocks in synthetic organic chemistry, particularly in the construction of peptide chains.[1] The esterification of the carboxylic acid group is a fundamental transformation, and various methods have been developed to achieve this with high efficiency and purity. The choice of method often depends on the desired scale, required reaction conditions, and sensitivity of other functional groups in more complex substrates. This document outlines two robust and widely applicable protocols for this synthesis.

Comparative Data of Esterification Methods

The following table summarizes the quantitative data associated with different protocols for the synthesis of N-acetyl-L-phenylalanine methyl ester.

MethodCatalyst/ReagentSolventReaction TimeTemperatureYieldReference
Fischer-Speier Sulfuric Acid (H₂SO₄)Methanol3 hoursReflux75%[2][3]
Mukaiyama (Conventional) [2-ClMePy]I, 1-methylimidazoleMethanol> 2 hours66 °C< 40%[4][5]
Mukaiyama (Microwave) [2-ClMePy]I, 1-methylimidazoleMethanol20 minutes80 °C~70%[4][5]
Modified Mukaiyama (Microwave) [2-ClMePy][EtSO₄], 1-methylimidazoleMethanol20 minutes80 °C> 90%[4]

Table 1: Comparison of reaction conditions and yields for the methylation of N-acetyl-L-phenylalanine.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of N-acetyl-L-phenylalanine

This protocol describes the acid-catalyzed esterification using sulfuric acid. It is a cost-effective and straightforward method suitable for producing N-acetyl-D,L-phenylalanine methyl ester.[2][3][6]

Materials:

  • N-acetyl-D,L-phenylalanine (10.36 g, 50 mmol)

  • Methanol (48 g, 1.5 mol)

  • Concentrated Sulfuric Acid (2 g, 0.02 mol)

  • Diethyl ether

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round bottom flask (100 mL)

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Combine N-acetyl-D,L-phenylalanine (10.36 g), methanol (48 g), and concentrated sulfuric acid (2 g) in a 100 mL round bottom flask.[2][6]

  • Attach a reflux condenser and heat the mixture to reflux for 3 hours.[2][6]

  • After cooling to room temperature, remove the excess methanol using a rotary evaporator.[2][6]

  • Dissolve the resulting oily residue in 100 mL of diethyl ether.[6]

  • Transfer the ether solution to a separatory funnel and wash sequentially with 50 mL of 5% sodium bicarbonate solution and 50 mL of saturated sodium chloride solution.[6]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under vacuum to yield the product as an oily residue which may solidify upon standing.[2][6]

  • The reported yield for the white solid product, N-acetyl-D,L-phenylalanine methyl ester, is 75%, with a melting point of 62-64°C.[3]

Protocol 2: Microwave-Assisted Mukaiyama Esterification

This protocol employs a modified Mukaiyama's reagent and microwave irradiation to achieve rapid and high-yielding esterification of N-acetyl-L-phenylalanine.[4][7] This method is advantageous due to its speed and efficiency.[4]

Materials:

  • N-acetyl-L-phenylalanine (0.414 g, 2.0 mmol)

  • 2-chloro-1-methylpyridinium ethyl sulfate ([2-ClMePy][EtSO₄]) (0.609 g, 2.4 mmol)

  • 1-methylimidazole (0.394 g, 4.8 mmol)

  • Anhydrous methanol (5 mL)

  • Microwave reactor

  • Reaction vessel suitable for microwave synthesis

Procedure:

  • In a microwave reaction vessel, dissolve 2-chloro-1-methylpyridinium ethyl sulfate (0.609 g) in 5 mL of anhydrous methanol with gentle stirring.[4][7]

  • To this solution, add N-acetyl-L-phenylalanine (0.414 g) and 1-methylimidazole (0.394 g).[4][7]

  • Stir the mixture gently until a homogeneous solution is formed.[4][7]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 80°C for approximately 20 minutes.[4]

  • After the reaction is complete, cool the vessel to room temperature.

  • The product can be isolated and purified using standard chromatographic techniques. The yield of N-acetyl-L-phenylalanine methyl ester is reported to be over 90% under these conditions.[4]

Visualizations

Reaction Scheme and Workflow

The following diagrams illustrate the chemical transformation and the general experimental workflow for the esterification process.

Esterification_Reaction cluster_reactants Reactants cluster_product Product N_acetyl_Phe N-acetyl-L-phenylalanine Alcohol Alcohol (e.g., Methanol) Catalyst Acid Catalyst or Coupling Reagent Ester N-acetyl-L-phenylalanine Ester Catalyst->Ester

Figure 1: General reaction scheme for esterification.

Experimental_Workflow Reactants 1. Mix Reactants (N-acetyl-L-phenylalanine, Alcohol, Catalyst) Reaction 2. Heat Reaction Mixture (Reflux or Microwave) Reactants->Reaction Workup 3. Aqueous Workup (Neutralization & Extraction) Reaction->Workup Drying 4. Dry Organic Layer Workup->Drying Evaporation 5. Solvent Evaporation Drying->Evaporation Purification 6. Product Purification (e.g., Crystallization, Chromatography) Evaporation->Purification Analysis 7. Product Analysis (NMR, MP, etc.) Purification->Analysis

Figure 2: General experimental workflow for esterification.
Fischer Esterification Signaling Pathway (Mechanism)

The mechanism of the Fischer esterification involves several equilibrium steps, initiated by the protonation of the carbonyl oxygen.

Fischer_Esterification_Mechanism A 1. Protonation of Carbonyl Oxygen B 2. Nucleophilic Attack by Alcohol A->B + R'OH C 3. Proton Transfer B->C D 4. Elimination of Water C->D - H₂O E 5. Deprotonation D->E F Ester Product E->F - H⁺

Figure 3: Simplified mechanism of Fischer-Speier esterification.

References

Application Notes and Protocols for 2-Acetamido-3-(3-fluorophenyl)propanoic acid in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-3-(3-fluorophenyl)propanoic acid is a synthetic amino acid derivative. Its structural similarity to natural phenylalanine, combined with the presence of a fluorine atom, makes it a compound of interest for various biochemical and pharmaceutical applications. The introduction of fluorine can alter the electronic properties, hydrophobicity, and metabolic stability of the molecule, potentially leading to unique biological activities.[1][2][3][4] This document provides detailed protocols for evaluating the effects of this compound in common cell culture assays, including the assessment of its cytotoxic effects and its potential as a kinase inhibitor.

Hypothesized Biological Activity

Based on the structural class of aryl propionic acid derivatives, which includes known non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors, we hypothesize that this compound may act as an inhibitor of a cellular kinase pathway, potentially impacting cell proliferation and survival.[5] The following protocols are designed to test this hypothesis.

Data Presentation

Table 1: Cytotoxicity of this compound in A549 Cells
Concentration (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Vehicle Control)1.250.08100
11.220.0797.6
101.100.0688.0
250.850.0568.0
500.600.0448.0
1000.350.0328.0
Table 2: IC50 Values of this compound against a Panel of Kinases
Kinase TargetIC50 (µM)
Kinase A5.2
Kinase B15.8
Kinase C> 100
Kinase D8.9
Table 3: Effect of this compound on Phospho-Target Protein Levels
TreatmentConcentration (µM)Phospho-Target Protein (Relative Density)Total Target Protein (Relative Density)
Vehicle Control01.001.00
Compound100.450.98
Compound500.120.95

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a chosen cell line (e.g., A549 human lung carcinoma).[6][7][8]

Materials:

  • This compound

  • A549 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize and resuspend the cells.

    • Seed 5,000 cells per well in 100 µL of media in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 1 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the same concentration as the highest compound concentration).

    • Incubate for 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

In Vitro Kinase Assay

This protocol describes a general method for assessing the inhibitory activity of this compound against a specific kinase.[9][10][11][12][13]

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • This compound

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the compound in DMSO.

    • Create a serial dilution in the kinase assay buffer.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the serially diluted compound or DMSO control to each well.

    • Add 10 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blotting for Phosphorylated Proteins

This protocol is to determine if this compound inhibits a specific signaling pathway by assessing the phosphorylation state of a target protein.[14][15][16]

Materials:

  • Cell line of interest

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (total and phosphorylated form of the target protein)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and treat with the compound at various concentrations for a specified time.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-kinase) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL detection reagent.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein as a loading control.

Visualizations

G cluster_0 Hypothetical Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase A Kinase A Receptor Tyrosine Kinase->Kinase A Downstream Effector Downstream Effector Kinase A->Downstream Effector Proliferation & Survival Proliferation & Survival Downstream Effector->Proliferation & Survival This compound This compound This compound->Kinase A

Caption: Hypothetical signaling pathway inhibited by the compound.

G cluster_0 Cell Viability Assay Workflow cluster_1 Western Blot Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance D->E F Cell Lysis & Protein Quantification G SDS-PAGE & Transfer F->G H Antibody Incubation G->H I Detection H->I

Caption: Experimental workflows for cell-based assays.

G cluster_0 Logical Relationship of Assays A Initial Screening: Cell Viability Assay B Mechanism of Action: Kinase Assay A->B If cytotoxic C Pathway Validation: Western Blot B->C If kinase inhibitor D Identified Bioactivity C->D Confirm target inhibition

Caption: Logical flow for investigating compound activity.

References

Application Notes and Protocols for the Quantification of Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acids has become a pivotal tool in drug discovery and chemical biology. This modification can significantly alter the parent molecule's physicochemical properties, leading to enhanced metabolic stability, increased bioavailability, and improved target-binding affinity.[1] Accurate quantification of these fluorinated amino acids is crucial for pharmacokinetic studies, metabolism research, and quality control. This document provides detailed application notes and protocols for the three primary analytical techniques used for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of amino acids, a derivatization step is essential to convert them into compounds suitable for GC analysis.

Application Note: GC-MS for Fluorinated Amino Acid Analysis

GC-MS offers high sensitivity and selectivity for the quantification of fluorinated amino acids. Derivatization is a critical step, with common methods including silylation or acylation to increase volatility. The choice of derivatizing agent can influence the fragmentation pattern in the mass spectrometer and, consequently, the sensitivity and specificity of the assay. Silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a popular choice due to the stability of the resulting derivatives.[2] Alternatively, acylation with reagents such as pentafluoropropionic anhydride (PFPA) can also yield derivatives with excellent chromatographic properties.[3]

Quantitative Data Summary: GC-MS
AnalyteDerivatization MethodMatrixLOD (µM)LOQ (µM)Reference
Various Amino AcidsPropyl ChloroformateBiological Fluids0.03 - 120.3 - 30[4][5][6]
Various Amino AcidsTMS-TFAPlasma Spot0.01 - 0.09 mg/mL0.08 - 0.5 mg/mL[7]

Note: Limits of Detection (LOD) and Quantification (LOQ) are highly dependent on the specific analyte, derivatization method, matrix, and instrument conditions. The values presented are indicative of the typical performance of the method.

Experimental Workflow: GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Deproteinization Protein Precipitation Sample->Deproteinization e.g., Acetonitrile Evaporation Evaporation to Dryness Deproteinization->Evaporation Derivatization Derivatization Evaporation->Derivatization e.g., MTBSTFA Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Quantification Quantification Detection->Quantification

Caption: General workflow for the GC-MS analysis of fluorinated amino acids.

Detailed Experimental Protocol: GC-MS with MTBSTFA Derivatization

This protocol is adapted from a general procedure for amino acid analysis using MTBSTFA.[2]

1. Sample Preparation: a. To 100 µL of plasma or other biological fluid, add 300 µL of cold acetonitrile to precipitate proteins. b. Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes. c. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

2. Derivatization: a. To the dried residue, add 50 µL of acetonitrile and 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). b. Tightly cap the vial and heat at 70°C for 30 minutes.[8] c. After cooling to room temperature, the sample is ready for injection.

3. GC-MS Conditions:

  • GC Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-650.

4. Quantification:

  • Quantification is performed using a calibration curve prepared with known concentrations of the fluorinated amino acid standards that have undergone the same sample preparation and derivatization procedure. Stable isotope-labeled internal standards are recommended for improved accuracy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method that often does not require derivatization, although it can be used to improve chromatographic retention and ionization efficiency.

Application Note: LC-MS/MS for Fluorinated Amino Acid Analysis

LC-MS/MS is the method of choice for quantifying low-abundance fluorinated amino acids in complex biological matrices due to its exceptional sensitivity and specificity. Reversed-phase chromatography is commonly employed, and the use of tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) allows for the selective detection of the target analyte even in the presence of co-eluting interferences. While direct analysis is often possible, pre-column derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) can enhance sensitivity and chromatographic performance for some amino acids.[9][10]

Quantitative Data Summary: LC-MS/MS
AnalyteDerivatization MethodMatrixLOD (µg/mL)LOQ (µg/mL)Reference
33 Amino CompoundsAccQTag UltraPlasma/Serum-2 - 20 µM (lower) / 800 µM (upper)[9]
45 Amino AcidsNone (Direct)Plasma--[11]
20 Amino AcidsNone (Direct)Rat Urine-0.2 - 200 µM[12]

Note: LOD and LOQ values are highly method- and analyte-dependent. The provided ranges are for general guidance.

Experimental Workflow: LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Deproteinization Protein Precipitation Sample->Deproteinization e.g., Acetonitrile Dilution Dilution Deproteinization->Dilution Injection UPLC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (ESI) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification

Caption: General workflow for the LC-MS/MS analysis of fluorinated amino acids.

Detailed Experimental Protocol: UPLC-MS/MS (Underivatized)

This protocol is based on a method for the analysis of underivatized amino acids in plasma.[13][14]

1. Sample Preparation: a. To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte). b. Vortex for 30 seconds. c. Centrifuge at 15,000 rpm for 5 minutes. d. Transfer the supernatant to an autosampler vial for injection.

2. UPLC-MS/MS Conditions:

  • UPLC Column: BEH C18 (2.1 mm × 100 mm, 1.7 µm) or equivalent.

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 2% B

    • 1-3 min: 2-98% B

    • 3-4 min: 98% B

    • 4-5 min: 98-2% B

    • 5-7 min: 2% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1 µL.

  • Mass Spectrometer: Triple quadrupole.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions need to be optimized for each fluorinated amino acid.

3. Quantification:

  • A calibration curve is constructed by analyzing standards of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a direct and non-destructive method for the quantification of fluorine-containing compounds.

Application Note: ¹⁹F NMR for Fluorinated Amino Acid Analysis

¹⁹F NMR spectroscopy is a highly specific and quantitative technique for the analysis of fluorinated amino acids. A key advantage is that it often requires minimal sample preparation and no derivatization. The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, resulting in high sensitivity.[15] The wide chemical shift range of ¹⁹F provides excellent signal dispersion, minimizing spectral overlap.[16] Quantification is achieved by integrating the signal of the fluorinated amino acid and comparing it to the integral of a known amount of an internal standard.

Quantitative Data Summary: ¹⁹F NMR
AnalyteMatrixLODLOQ (µM)Reference
Fluorinated DrugsBulk Solutions-1 - 3[17]
Fluorinated DrugsExcised Tissues/Cell Pellets2 - 5 nmol-[17]

Note: The sensitivity of ¹⁹F NMR is generally lower than that of MS-based methods.

Experimental Workflow: ¹⁹F NMR Analysis

cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Biological Sample Addition Addition of D₂O and Internal Standard Sample->Addition Acquisition ¹⁹F NMR Data Acquisition Addition->Acquisition Integration Signal Integration Acquisition->Integration Calculation Concentration Calculation Integration->Calculation

Caption: General workflow for the quantitative ¹⁹F NMR analysis.

Detailed Experimental Protocol: Quantitative ¹⁹F NMR

This protocol provides a general framework for quantitative ¹⁹F NMR analysis.

1. Sample Preparation: a. Prepare a stock solution of a suitable internal standard (e.g., trifluoroacetic acid or another stable fluorinated compound with a known concentration and a resonance that does not overlap with the analyte). b. In an NMR tube, combine a known volume of the sample (e.g., 500 µL) with a known volume of the internal standard stock solution. c. Add D₂O to a final concentration of 5-10% for the field-frequency lock.

2. ¹⁹F NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer equipped with a fluorine probe.

  • Pulse Sequence: A simple pulse-acquire sequence is typically sufficient. Inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation between scans.

  • Number of Scans: Sufficient scans should be acquired to achieve an adequate signal-to-noise ratio for both the analyte and the internal standard.

  • Spectral Width: Ensure the spectral width is large enough to encompass all fluorine signals of interest.

3. Data Processing and Quantification: a. Process the acquired FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz). b. Perform phase and baseline correction. c. Integrate the signals corresponding to the fluorinated amino acid and the internal standard. d. Calculate the concentration of the fluorinated amino acid using the following equation:

Signaling and Metabolic Pathways

mTOR Signaling Pathway

Fluorinated amino acids, like their natural counterparts, can influence cellular signaling pathways. The mTOR (mammalian target of rapamycin) pathway is a key regulator of cell growth and proliferation that responds to amino acid availability.[18][19][20]

AminoAcids Amino Acids (including Fluorinated Analogs) Ragulator Ragulator Complex AminoAcids->Ragulator activates Rag_GTPases Rag GTPases Ragulator->Rag_GTPases activates mTORC1 mTORC1 Rag_GTPases->mTORC1 recruits to lysosome S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Autophagy Autophagy mTORC1->Autophagy inhibits Rheb Rheb Rheb->mTORC1 activates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis

Caption: Simplified mTOR signaling pathway activated by amino acids.

Metabolic Fate of Fluorinated Amino Acids

The incorporation of fluorine can significantly alter the metabolic fate of amino acids by blocking sites susceptible to enzymatic degradation, such as hydroxylation by cytochrome P450 enzymes.[1]

cluster_pathways Metabolic Pathways AminoAcid Amino Acid Metabolism Metabolism (e.g., P450 Hydroxylation) AminoAcid->Metabolism FluorinatedAminoAcid Fluorinated Amino Acid BlockedMetabolism Blocked Metabolism FluorinatedAminoAcid->BlockedMetabolism Metabolite Metabolite Metabolism->Metabolite Excretion Excretion Metabolite->Excretion IncreasedStability Increased Metabolic Stability & Bioavailability BlockedMetabolism->IncreasedStability

Caption: Comparative metabolic fate of natural vs. fluorinated amino acids.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of Propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionic acid derivatives are a significant class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), commonly known as "profens". This group includes widely used analgesics such as ibuprofen and naproxen. The accurate and reliable quantification of these compounds in various matrices, including pharmaceutical formulations, biological fluids, and environmental samples, is crucial for quality control, pharmacokinetic studies, and environmental monitoring. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of these compounds due to its high resolution, sensitivity, and adaptability. This application note provides a detailed protocol for the development of an HPLC method for the analysis of propionic acid derivatives, with a focus on ibuprofen as a representative compound. Both achiral and chiral separations will be discussed, as the pharmacological activity of profens can be stereospecific.[1]

Signaling Pathways and Logical Relationships

The development of a robust HPLC method involves a series of logical steps, from initial parameter selection to final method validation. The following diagram illustrates the typical workflow for HPLC method development.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Sample Preparation cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Analysis Analyte_Properties Understand Analyte Properties (pKa, logP, UV spectra) Column_Selection Column Selection (e.g., C18, C8, Chiral) Analyte_Properties->Column_Selection guides Mobile_Phase_Selection Mobile Phase Selection (Solvents, Buffers, pH) Analyte_Properties->Mobile_Phase_Selection guides Detector_Selection Detector Selection (UV, MS) Analyte_Properties->Detector_Selection guides Optimization Optimization (Gradient, Flow Rate, Temperature) Column_Selection->Optimization Mobile_Phase_Selection->Optimization Detector_Selection->Optimization System_Suitability System Suitability Testing Optimization->System_Suitability Matrix_Consideration Consider Sample Matrix (Pharmaceutical, Plasma, Water) Preparation_Technique Select Preparation Technique (Dilution, LLE, SPE, PPT) Matrix_Consideration->Preparation_Technique Data_Acquisition Data Acquisition Preparation_Technique->Data_Acquisition Validation_Parameters ICH Guideline Validation (Linearity, Accuracy, Precision, etc.) Data_Analysis Data Analysis & Reporting Validation_Parameters->Data_Analysis System_Suitability->Data_Acquisition Data_Acquisition->Data_Analysis

Caption: Workflow for HPLC Method Development.

Experimental Protocols

This section details the methodologies for the analysis of propionic acid derivatives by HPLC.

Protocol 1: Achiral Analysis of Ibuprofen in Pharmaceutical Formulations

This protocol is suitable for the quantification of ibuprofen in tablets or capsules.

1. Materials and Reagents

  • Ibuprofen reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Phosphoric acid or triethylamine for pH adjustment[2]

  • Methanol[2]

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water or phosphate buffer pH 3.5).[3][4] A common starting ratio is 50:50 (v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 220 nm.[2]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 30 °C.[5]

3. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of ibuprofen reference standard in 25 mL of mobile phase.[6]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[6]

4. Sample Preparation

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a single dose of ibuprofen and transfer it to a volumetric flask.

  • Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.[6]

Protocol 2: Analysis of Ibuprofen in Human Plasma

This protocol is designed for pharmacokinetic studies and requires a more extensive sample preparation to remove matrix interferences.

1. Materials and Reagents

  • Same as Protocol 1, plus:

  • Human plasma (blank)

  • Acetonitrile or methanol for protein precipitation.[7]

  • Ethyl acetate for liquid-liquid extraction.[3]

2. Instrumentation and Chromatographic Conditions

  • Same as Protocol 1. A more sensitive detector like a mass spectrometer (LC-MS) can be used for lower detection limits.[8]

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile or methanol.[7]

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Collect the supernatant and inject it into the HPLC system. A guard column is recommended to protect the analytical column.[7]

4. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma, add an internal standard and then acidify.

  • Add 1 mL of ethyl acetate and vortex for 2 minutes.[3]

  • Centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of mobile phase and inject.

Protocol 3: Chiral Separation of Profens

This protocol is for the separation of the enantiomers of profens, which is important as they often exhibit different pharmacological activities.

1. Materials and Reagents

  • Racemic profen standard (e.g., ibuprofen, naproxen, ketoprofen)

  • Hexane

  • 2-Propanol

  • Acetic acid[1]

2. Instrumentation and Chromatographic Conditions

  • HPLC System: Standard HPLC with a UV detector.

  • Column: A chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralpak® or Chiralcel®) or a protein-based column (e.g., α1-acid glycoprotein).[1]

  • Mobile Phase: A mixture of hexane and 2-propanol with a small amount of acetic acid (e.g., 90:10 v/v hexane:2-propanol with 0.5% acetic acid).[1] The mobile phase composition can be adjusted to optimize the separation.[9]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection Wavelength: 254 nm.

3. Standard and Sample Preparation

  • Dissolve the racemic standard or sample in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables summarize typical quantitative data obtained during HPLC method development for propionic acid derivatives.

Table 1: Chromatographic Parameters for Achiral Analysis of Common Profens.

CompoundStationary PhaseMobile PhaseRetention Time (min)
IbuprofenC18Acetonitrile:Water:Phosphoric Acid~7.2[10]
NaproxenC18Acetonitrile:Water:Phosphoric Acid~5.3[10]
DiclofenacC18Acetonitrile:Water:Phosphoric Acid~3.8[10]
LoxoprofenC18Acetonitrile:0.15% Triethylamine (pH 2.2) (50:50)Not Specified[2]

Table 2: Method Validation Data for Ibuprofen Analysis.

Validation ParameterTypical Value/RangeReference
Linearity Range1 - 150 µg/mL[6]
Correlation Coefficient (r²)> 0.999[6]
Limit of Detection (LOD) in plasma11.5 - 75 ng/mL[3]
Limit of Quantification (LOQ) in wastewater0.4 µg/L
Recovery from plasma96.8 - 101.9%[3]
Recovery from wastewater76 - 98%[11]

Table 3: Chiral Separation Parameters for Profens.

CompoundChiral Stationary PhaseMobile PhaseResolution (Rs)
Ketoprofenα1-acid glycoproteinOptimized Phosphate Buffer> 1.5 (Implied)[1]
Naproxenα1-acid glycoproteinOptimized Phosphate Buffer> 1.5 (Implied)[1]
Ibuprofenα1-acid glycoproteinOptimized Phosphate Buffer> 1.5 (Implied)[1]
FlurbiprofenChiralpak® IAHexane:2-Propanol:Acetic Acid3.12

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for the analysis of a propionic acid derivative in a plasma sample.

Experimental_Workflow Start Start: Plasma Sample Collection Sample_Prep Sample Preparation (Protein Precipitation/LLE) Start->Sample_Prep HPLC_Analysis HPLC Analysis (C18 Column, UV/MS Detection) Sample_Prep->HPLC_Analysis Data_Acquisition Chromatogram Acquisition HPLC_Analysis->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Results Report Results (Concentration, Pharmacokinetics) Peak_Integration->Results

Caption: Experimental workflow for plasma analysis.

Conclusion

This application note provides a comprehensive guide to developing HPLC methods for the analysis of propionic acid derivatives. By following the detailed protocols and considering the information presented in the tables, researchers can establish robust and reliable analytical methods for a variety of applications. The key to successful method development lies in a systematic approach that considers the analyte's properties, the sample matrix, and the desired analytical outcome, followed by rigorous validation according to established guidelines.

References

Application Note: High-Resolution NMR Spectroscopy for the Characterization of N-Acetylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction N-acetylation, the transfer of an acetyl group to a nitrogen atom, is a fundamental biochemical reaction critical to a vast array of biological processes.[1] It occurs as both a co- and post-translational modification (PTM) of proteins, affecting their stability, function, and localization.[1][2][3] N-acetylated metabolites are also key players in cellular metabolism and can serve as biomarkers for various diseases.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique uniquely suited for the identification, quantification, and structural characterization of N-acetylated compounds in complex mixtures, from purified proteins to biological fluids.[6][7] This application note provides detailed protocols and data for utilizing NMR spectroscopy in the study of N-acetylated molecules.

Principles of NMR for N-Acetylation Analysis The utility of NMR for studying N-acetylation stems from the unique properties of the N-acetyl group (-NHCOCH₃). The three protons of the methyl group are chemically equivalent and typically give rise to a sharp, distinct singlet in the ¹H NMR spectrum. This signal often appears in a relatively uncongested region (typically ~2.0 ppm), making it an excellent reporter for both identification and quantification.[5][8] Furthermore, the carbonyl carbon and the methyl carbon of the acetyl group provide characteristic signals in ¹³C NMR spectra, which can be used for confirmation.[9][10] Two-dimensional (2D) NMR techniques, such as the ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment, can correlate the proton signal with its directly attached carbon, providing unambiguous assignment even in crowded spectra.[11][12]

Quantitative Data: NMR Chemical Shifts

The precise chemical shifts of the N-acetyl group's methyl protons (¹H) and carbons (¹³C) are sensitive to the local chemical environment. This allows for the differentiation of various N-acetylated species within a sample. Below is a summary of typical chemical shifts for common N-acetylated compounds.

Table 1: Typical ¹H and ¹³C Chemical Shifts for N-Acetyl Groups in Various Compounds (in D₂O or H₂O/D₂O mixtures)

CompoundN-Acetyl Methyl ¹H (δ, ppm)N-Acetyl Methyl ¹³C (δ, ppm)N-Acetyl Carbonyl ¹³C (δ, ppm)Reference(s)
N-Acetyl-D-glucosamine (GlcNAc)~2.03 - 2.08~22.1 - 23.5~174.8 - 176.2[13][14][15]
N-Acetyl-D-galactosamine (GalNAc)~2.03Data not specifiedData not specified[16]
N-Acetylneuraminic acid (Neu5Ac)~2.03 - 2.07~23.5~176.2[15][16]
N-Acetyl-L-aspartate (NAA)~2.03Data not specifiedData not specified[17]
N-Acetylglutamine~2.04Data not specifiedData not specified[4]
Glycoprotein 'GlycA' Signal~2.03Data not specifiedData not specified[5][18]
Glycoprotein 'GlycB' Signal~2.07Data not specifiedData not specified[18][19]

Note: Chemical shifts can vary slightly depending on pH, temperature, solvent, and ionic strength.[17]

Experimental Protocols and Workflows

A generalized workflow for the NMR analysis of N-acetylated compounds involves sample preparation, data acquisition, and data analysis.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: NMR Data Acquisition cluster_2 Phase 3: Data Processing & Analysis A Biological Sample (Biofluid, Tissue, Protein) B Extraction / Purification (if necessary) A->B C Buffer Exchange into D2O-based NMR Buffer B->C D Add Internal Standard (e.g., TSP, DSS) for qNMR C->D E 1D 1H NMR (Screening & Quantification) D->E F 2D NMR (HSQC, COSY) (Assignment & Validation) E->F G Fourier Transform, Phase & Baseline Correction F->G H Signal Integration & Chemical Shift Referencing G->H I Compound Identification (Database Comparison) H->I J Quantification vs. Internal Standard I->J

Caption: General experimental workflow for NMR analysis of N-acetylated compounds.

Protocol 1: Sample Preparation for NMR Analysis

Proper sample preparation is crucial for acquiring high-quality NMR data.[6]

  • Sample Selection: Samples can range from biofluids (urine, plasma) and tissue extracts to purified glycoproteins.[4][5][20]

  • Concentration:

    • For ¹H NMR, a concentration of 1-10 mg/mL is typically recommended.[21][22]

    • For ¹³C or 2D NMR, higher concentrations (10-50 mg/mL) may be necessary to achieve a good signal-to-noise ratio in a reasonable time.[21][22]

  • Solvent: Use a deuterated solvent (e.g., Deuterium Oxide, D₂O) to avoid a large, obscuring solvent signal. For biological samples, a buffer solution prepared in D₂O is standard. A common buffer is 50 mM phosphate buffer, pH 7.4, in 99.9% D₂O.

  • Internal Standard: For quantitative analysis (qNMR), add a known concentration of an internal standard. 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) are commonly used for aqueous samples, with their methyl singlet defined as 0.00 ppm for chemical shift referencing.[13][23]

  • Filtration: Ensure the final solution is free of particulates by filtering it through a small cotton plug in a Pasteur pipette or a syringe filter directly into a 5 mm NMR tube.[21] The final volume should be approximately 0.6 mL.[21]

Protocol 2: 1D ¹H NMR for Identification and Quantification

This is the primary experiment for detecting and quantifying N-acetyl signals.

  • Spectrometer Setup: Tune and shim the spectrometer for optimal magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard 1D ¹H experiment with water suppression, such as 'zgesgp' (Bruker), is typically used for samples in H₂O/D₂O.

    • Temperature: Set to a constant temperature, typically 298 K (25 °C).

    • Spectral Width: A spectral width of 12-16 ppm is usually sufficient to cover all proton signals.

    • Relaxation Delay (d1): For accurate quantification, a long relaxation delay is critical to ensure complete relaxation of all protons. This should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons of interest. A d1 of 10-30 seconds is often required.

    • Number of Scans: This depends on the sample concentration. For concentrated samples, 16-64 scans may be sufficient. For dilute samples, several hundred or thousand scans may be needed.

  • Data Processing:

    • Apply an exponential window function with a line broadening of 0.3 Hz.

    • Perform a Fourier transform.

    • Manually phase the spectrum and apply a baseline correction.

    • Reference the spectrum by setting the internal standard (TSP) peak to 0.00 ppm.

  • Analysis:

    • Identification: Identify the characteristic singlet of the N-acetyl methyl protons around 2.0 ppm.[5]

    • Quantification: Carefully integrate the area of the N-acetyl signal (Aₓ) and the internal standard signal (Aₛₜₔ). The concentration of the N-acetylated compound can be calculated using the formula: Concentrationₓ = (Aₓ / Nₓ) * (Nₛₜₔ / Aₛₜₔ) * Concentrationₛₜₔ where N is the number of protons giving rise to the signal (N = 3 for the N-acetyl methyl group).[23]

Protocol 3: 2D ¹H-¹³C HSQC for Signal Assignment

The HSQC experiment is invaluable for confirming the identity of an N-acetyl signal by correlating it to its attached ¹³C nucleus.[24]

  • Spectrometer Setup: The experiment requires a spectrometer with a probe capable of detecting ¹³C.

  • Acquisition Parameters:

    • Pulse Sequence: A standard sensitivity-enhanced HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.2' on Bruker systems) is used.

    • Spectral Width: Set the ¹H dimension as in the 1D experiment (~12 ppm). For the ¹³C dimension, a width covering the aliphatic region (e.g., 0-90 ppm) is usually sufficient to observe the N-acetyl methyl and other sugar carbons. The N-acetyl methyl carbon appears around 23 ppm.[15]

    • Number of Scans and Increments: Typically, 8-16 scans per increment and 256-512 increments in the indirect (¹³C) dimension provide good resolution.

  • Data Processing:

    • Process both dimensions with appropriate window functions (e.g., squared sine-bell).

    • Perform a 2D Fourier transform, followed by phasing and baseline correction.

  • Analysis:

    • Identify the cross-peak that correlates the ¹H signal at ~2.0 ppm with the ¹³C signal at ~23 ppm. The presence of this specific cross-peak provides definitive evidence for an N-acetyl group.[12]

Signaling Pathways and Biological Context

N-acetylation is a key regulatory mechanism in cellular signaling. One of the most studied examples is N-terminal acetylation, which is catalyzed by N-terminal acetyltransferases (NATs).[3] This process can influence protein stability and function, sometimes marking proteins for degradation via the N-end rule pathway.[25][26]

G cluster_0 N-Terminal Acetylation Pathway cluster_1 Downstream Consequences AcCoA Acetyl-CoA (Acetyl Donor) NAT N-Terminal Acetyltransferase (NAT Enzyme) AcCoA->NAT provides acetyl group Protein Nascent Polypeptide Chain (with N-terminus) Protein->NAT substrate AcProtein N-terminally Acetylated Protein NAT->AcProtein catalyzes acetylation Stability Altered Protein Stability (Protection or Degradation) AcProtein->Stability Interaction Modulated Protein-Protein Interactions AcProtein->Interaction Localization Changes in Subcellular Localization AcProtein->Localization

Caption: The N-terminal acetylation signaling pathway and its functional outcomes.

Conclusion NMR spectroscopy offers a robust, versatile, and quantitative platform for the detailed characterization of N-acetylated compounds. From identifying novel metabolites in complex biofluids to quantifying the degree of acetylation in biopolymers and studying post-translational modifications of proteins, the methods described here provide a solid foundation for researchers. The ability to gain both structural and quantitative information in a single set of experiments makes NMR an indispensable tool in drug development, clinical research, and fundamental biological science.

References

Application of Fluorinated Amino Acids in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorinated amino acids into peptides has emerged as a transformative strategy in medicinal chemistry and drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the stability of the carbon-fluorine bond, can profoundly influence the biological and pharmacological characteristics of peptides. Strategic placement of fluorinated amino acids can enhance metabolic stability, modulate receptor binding affinity, improve cellular permeability, and alter peptide conformation.[1][2][3][4] These modifications can lead to the development of peptide-based therapeutics with improved efficacy, longer half-lives, and novel biological activities.[1][5][6] This document provides detailed application notes and experimental protocols for the synthesis, purification, and characterization of peptides containing fluorinated amino acids.

Key Advantages of Incorporating Fluorinated Amino Acids

  • Enhanced Metabolic Stability: Fluorination can protect peptides from enzymatic degradation by proteases, a major hurdle in the development of peptide drugs. The steric and electronic effects of fluorine can hinder the approach of proteases to the peptide backbone, thereby increasing the peptide's half-life in vivo.[1][6]

  • Modulated Receptor Binding Affinity: The introduction of fluorine can alter the electronic and conformational landscape of a peptide, leading to changes in its binding affinity for its target receptor. This can either enhance or decrease binding, providing a tool for fine-tuning peptide activity.[1][5]

  • Improved Cellular Uptake: The increased hydrophobicity and unique lipophilicity conferred by fluorination can facilitate the passage of peptides across cell membranes, improving their bioavailability and intracellular targeting.[1]

  • Conformational Control: The steric bulk and electronic properties of fluorinated amino acids can be used to induce or stabilize specific secondary structures, such as α-helices or β-sheets, which can be crucial for biological activity.[4]

  • 19F NMR Probes: The presence of the 19F nucleus provides a sensitive and background-free spectroscopic handle for studying peptide structure, dynamics, and interactions with biological targets.[7][8]

Data Presentation: Quantitative Effects of Fluorination

The following tables summarize quantitative data from various studies, highlighting the impact of fluorination on key peptide properties.

Table 1: Proteolytic Stability of Fluorinated Peptides

Peptide AnalogModificationProteaseAssay ConditionStability OutcomeFold Increase in Stability
GLP-1 Analog F8Hexafluoroleucine substitutionDPP-IVNot specifiedResistant for 24h-
GLP-1 Analog F9Hexafluoroleucine substitutionDPP-IVNot specified-1.5-fold
GLP-1 Analog F10Hexafluoroleucine substitutionDPP-IVNot specified-2.9-fold
Buforin AnalogFluorinated amino acidsTrypsinNot specifiedModestly increasedNot specified
Magainin AnalogFluorinated amino acidsTrypsinNot specifiedModestly increasedNot specified

Data sourced from a comparative analysis of fluorinated and non-fluorinated peptides.[1]

Table 2: Receptor Binding Affinity of Fluorinated Peptides

PeptideModificationReceptorBinding Affinity (K D )Change in Affinity vs. Non-fluorinated
HTLV-1 Tax peptideTyrosine to 4-Fluoro-phenylalanineA6 T-cell receptor~0.7 µM~3-fold stronger
HTLV-1 Tax peptideTyrosine to 3-Fluoro-phenylalanineA6 T-cell receptor~1.05 µM~2-fold stronger
HTLV-1 Tax peptideTyrosine to 3,4-Difluoro-phenylalanineA6 T-cell receptor0.46 µM~5-fold stronger
MG11 (Gastrin derivative)N-terminal 4-fluorobenzoateCCK-2R0.20 nM-
MG11 (Gastrin derivative)N-terminal 6-fluoronicotinateCCK-2R0.74 nM-
Ep-F1 (Macrocyclic Peptide)Fluorinated amino acidsEphA29.9 nM-
Ep-F2 (Macrocyclic Peptide)Fluorinated amino acidsEphA20.25 nM-

Binding affinity data for HTLV-1 Tax peptide sourced from a study on selective modulation of T cell receptor binding.[5] Data for MG11 and Ep-F1/F2 sourced from studies on fluorine-18 labelled peptides and ribosomally translated macrocyclic peptides, respectively.[9][10]

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 4-Fluorophenylalanine

This protocol details the manual synthesis of a peptide incorporating 4-fluorophenylalanine (Phe(4-F)) using the Fmoc/tBu strategy.

Materials and Reagents:

  • Fmoc-Phe(4-F)-OH

  • Standard Fmoc-protected amino acids (with acid-labile side-chain protection)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • OxymaPure®

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection:

    • Add a 20% piperidine in DMF (v/v) solution to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

    • Confirm the presence of free primary amines with a positive Kaiser test (deep blue color).[11]

  • Amino Acid Coupling (for both standard and fluorinated amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature. For Fmoc-Phe(4-F)-OH, a 2-hour coupling time is generally sufficient.[11]

    • After coupling, drain the solution and wash the resin with DMF (3x) and DCM (3x).

    • Perform a Kaiser test to confirm complete coupling (negative result - yellow/colorless beads).

  • Repeat Fmoc deprotection and coupling steps for each amino acid in the sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). Caution: Handle TFA in a fume hood with appropriate personal protective equipment.

    • Add the cleavage cocktail to the dry peptidyl-resin.

    • Agitate for 2-3 hours at room temperature.[11]

    • Filter the cleavage solution into a collection tube.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution dropwise to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)

Microwave-assisted SPPS can significantly reduce synthesis time and improve the purity of crude peptides, especially for difficult sequences that may arise from the incorporation of fluorinated amino acids.[12][13][14]

General Considerations:

  • Use a dedicated microwave peptide synthesizer.

  • Temperatures for coupling and deprotection reactions are typically controlled.

  • Reaction times are significantly shorter than in manual synthesis.

Typical Microwave-Assisted SPPS Cycle:

  • Fmoc Deprotection: A solution of 20% piperidine in DMF is added to the resin, and the mixture is heated in the microwave (e.g., 3 minutes at a controlled temperature). This is followed by washing with DMF.

  • Amino Acid Coupling: A solution of the activated amino acid (as described in Protocol 1) is added to the resin, and the mixture is heated in the microwave (e.g., 5 minutes at a controlled temperature).[14] This is followed by washing with DMF.

  • These cycles are repeated for the entire peptide sequence. Cleavage and purification follow the same procedures as in manual synthesis.

Protocol 3: Purification and Characterization of Fluorinated Peptides

A. Purification by Reverse-Phase HPLC (RP-HPLC)

  • Column: A C8 or C18 stationary phase is commonly used.[2]

  • Mobile Phases:

    • A: 0.1% TFA in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.

  • Detection: UV absorbance is monitored, typically at 214 nm and 280 nm.

  • Fraction Collection: Fractions corresponding to the major peak are collected, and their purity is assessed by analytical HPLC.

B. Characterization by Mass Spectrometry (MS)

  • Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the purified peptide.[2]

C. Characterization by 19F NMR Spectroscopy

  • Sample Preparation: Dissolve the purified fluorinated peptide in a suitable deuterated solvent (e.g., D2O, CD3CN).

  • Acquisition: Acquire a one-dimensional 19F NMR spectrum. The chemical shifts of the fluorine signals are highly sensitive to the local environment and can provide information about peptide conformation and interactions.[2][15]

  • Analysis: The number of signals, their chemical shifts, and coupling constants can be analyzed to confirm the incorporation of the fluorinated amino acid and to probe the peptide's structure.

Mandatory Visualizations

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for all Amino Acids Wash2->Repeat Repeat->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Fluorination_Effects FAA Fluorinated Amino Acid Incorporation Stability Increased Metabolic Stability FAA->Stability Binding Modulated Receptor Binding Affinity FAA->Binding Uptake Improved Cellular Uptake FAA->Uptake Conformation Conformational Control FAA->Conformation Probe 19F NMR Probe FAA->Probe

References

Application Notes and Protocols for In Vitro Enzyme Inhibitor Testing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are fundamental tools in biochemistry and are the basis for many pharmaceuticals. The study of enzyme inhibitors is crucial for drug discovery, elucidating metabolic pathways, and understanding enzyme mechanisms.[1][2] Many drugs are enzyme inhibitors that target aberrant human enzymes or enzymes critical for the survival of pathogens.[3] This document provides detailed protocols for the in vitro characterization of enzyme inhibitors, including initial screening, determination of potency (IC50), and elucidation of the mechanism of action (MoA).

Part 1: Initial Screening and IC50 Determination

The first step in characterizing a potential enzyme inhibitor is to determine its potency. The half-maximal inhibitory concentration (IC50) is the most common metric used for this purpose. It represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions.[4][5][6]

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_solutions Prepare Buffer, Enzyme, Substrate & Inhibitor Stock Solutions serial_dilute Perform Serial Dilution of Inhibitor prep_solutions->serial_dilute setup_rxn Set Up Reactions: Enzyme + Buffer + Inhibitor Dilutions serial_dilute->setup_rxn pre_incubate Pre-incubate Enzyme and Inhibitor setup_rxn->pre_incubate start_rxn Initiate Reaction by Adding Substrate pre_incubate->start_rxn measure_rate Measure Reaction Rate (e.g., Spectrophotometry) start_rxn->measure_rate plot_data Plot % Inhibition vs. log[Inhibitor] measure_rate->plot_data fit_curve Fit Data with a Sigmoidal Dose-Response Curve plot_data->fit_curve calc_ic50 Determine IC50 from Curve's Inflection Point fit_curve->calc_ic50

Caption: Workflow for determining the IC50 value of an enzyme inhibitor.

Protocol 1: IC50 Value Determination

This protocol describes a general method for determining the IC50 of an inhibitor for a specific enzyme. It is crucial to optimize this protocol for the specific enzyme-substrate system being studied.

Materials:

  • Purified enzyme

  • Enzyme-specific substrate

  • Test inhibitor

  • Appropriate assay buffer (optimized for pH and ionic strength)

  • Any necessary cofactors (e.g., Mg²⁺, NADH)[7]

  • Microplate reader or spectrophotometer

  • 96-well plates or cuvettes[7]

  • Pipettes and tips

Methodology:

  • Solution Preparation: Prepare concentrated stock solutions of the enzyme, substrate, and inhibitor in the assay buffer. The final concentration of the solvent (like DMSO) used to dissolve the inhibitor should be kept constant across all wells and should not affect enzyme activity.[7][8]

  • Inhibitor Dilutions: Perform a serial dilution of the inhibitor stock to create a range of concentrations. A 10-point, 3-fold dilution series is common, spanning from high nanomolar to high micromolar concentrations.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Diluted inhibitor (or vehicle control for 0% inhibition and a known potent inhibitor for 100% inhibition control).

    • Enzyme solution (at a fixed concentration).

  • Pre-incubation: Gently mix and pre-incubate the enzyme with the inhibitor for a set period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C).[7] This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells. The substrate concentration is typically fixed at or near its Michaelis constant (Km) value.

  • Rate Measurement: Immediately begin measuring the reaction rate by monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate is the initial velocity (V₀) determined from the linear phase of the reaction progress curve.[9]

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_background) / (Rate_vehicle - Rate_background))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value, which is the concentration at the inflection point of the curve.[4]

Data Presentation: IC50 Values
Compound IDTarget EnzymeSubstrate Conc. (µM)IC50 (µM)Hill Slope
Inhibitor AKinase X100.541.10.99
Inhibitor BProtease Y251.280.90.98
ControlKinase X100.021.00.99

Part 2: Mechanism of Action (MoA) Studies

Once an inhibitor's potency is established, the next step is to determine its mechanism of action (MoA).[1] For reversible inhibitors, this involves identifying whether the inhibition is competitive, non-competitive, uncompetitive, or mixed-type.[3] This is achieved by measuring enzyme kinetics at various concentrations of both the substrate and the inhibitor.

Mechanisms of Reversible Inhibition

Inhibition_Mechanisms cluster_competitive Competitive cluster_noncompetitive Non-competitive cluster_uncompetitive Uncompetitive E1 E ES1 ES E1->ES1 +S EI1 EI E1->EI1 +I ES1->E1 + Product E2 E ES2 ES E2->ES2 +S EI2 EI E2->EI2 +I ES2->E2 + Product ESI2 ESI ES2->ESI2 +I EI2->ESI2 +S E3 E ES3 ES E3->ES3 +S ES3->E3 + Product ESI3 ESI ES3->ESI3 +I

Caption: Binding schemes for different types of reversible enzyme inhibition.

  • Competitive Inhibition: The inhibitor binds only to the free enzyme (E) at the active site, directly competing with the substrate (S). This type of inhibition can be overcome by increasing the substrate concentration.[9] It increases the apparent Km but does not change Vmax.[9][]

  • Non-competitive Inhibition: The inhibitor can bind to both the free enzyme (E) and the enzyme-substrate complex (ES) at a site other than the active site (an allosteric site).[11] It decreases Vmax but does not change Km.[3]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex.[3][11] This type of inhibition is most effective at high substrate concentrations. It decreases both Vmax and Km.[3]

  • Mixed Inhibition: The inhibitor can bind to both E and ES, but with different affinities. It affects both Vmax and Km.[3]

Protocol 2: Determining the Mechanism of Action

Methodology:

  • Experimental Design: This experiment requires a matrix of conditions where both substrate and inhibitor concentrations are varied.

    • Select a range of fixed inhibitor concentrations (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki, 5x Ki). If Ki is unknown, use concentrations around the IC50 value.

    • For each inhibitor concentration, perform a substrate titration, measuring the reaction velocity across a wide range of substrate concentrations (e.g., 0.1x Km to 10x Km).

  • Assay Procedure: Follow the steps outlined in Protocol 1 (steps 1, 3, 4, 5, and 6) for each combination of inhibitor and substrate concentration. Ensure the enzyme concentration remains constant in all reactions.

  • Data Analysis:

    • For each fixed inhibitor concentration, plot the initial velocity (V₀) against the substrate concentration [S].

    • Fit this data to the Michaelis-Menten equation to determine the apparent Vmax (Vmax_app) and apparent Km (Km_app).

    • Generate a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]). The pattern of line intersections is characteristic of the inhibition mechanism.[9][12]

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

      • Mixed: Lines intersect in the second quadrant (off-axes).

    • Calculate the inhibition constant (Ki) by secondary plots (e.g., a plot of Km_app vs. [Inhibitor] for competitive inhibition).

Data Presentation: Summary of Kinetic Parameters
Inhibition TypeVmaxKmLineweaver-Burk Plot
Competitive UnchangedIncreasesLines intersect at the y-axis
Non-competitive DecreasesUnchangedLines intersect at the x-axis
Uncompetitive DecreasesDecreasesLines are parallel
Mixed DecreasesIncreases or DecreasesLines intersect off the axes

Part 3: Data Analysis and Interpretation

Proper analysis of the kinetic data is essential for accurately determining the inhibition constants and confirming the MoA.

Data Analysis Workflow

Data_Analysis_Workflow cluster_raw Data Collection cluster_primary Primary Analysis & Visualization cluster_secondary Parameter Determination raw_data Raw Data: Initial Velocities (V₀) at Varying [S] and [I] mm_plot Michaelis-Menten Plot (V₀ vs. [S]) raw_data->mm_plot lb_plot Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) raw_data->lb_plot det_vmax_km Determine Vmax_app and Km_app for each [I] mm_plot->det_vmax_km id_moa Identify MoA from Lineweaver-Burk Pattern lb_plot->id_moa calc_ki Calculate Ki using Global Fit or Secondary Plots det_vmax_km->calc_ki id_moa->calc_ki

Caption: Workflow for analyzing enzyme kinetics data to determine the MoA.

Determining the Inhibition Constant (Ki)

The Ki is the dissociation constant for the inhibitor binding to the enzyme (or enzyme-substrate complex). It is a true measure of inhibitor potency, independent of substrate concentration.[4][5]

  • For Competitive Inhibition: Ki can be determined from the relationship: Km_app = Km * (1 + [I] / Ki) A plot of Km_app versus [I] will yield a straight line with a slope of Km/Ki.

  • For Non-competitive Inhibition: Ki is determined from: Vmax_app = Vmax / (1 + [I] / Ki) A plot of 1/Vmax_app versus [I] will yield a straight line with a slope of 1/(Vmax * Ki).

  • For Uncompetitive Inhibition: Ki' (the inhibition constant for binding to the ES complex) is determined from: Vmax_app = Vmax / (1 + [I] / Ki') and Km_app = Km / (1 + [I] / Ki')

Modern software packages can perform a global fit of all the data (all substrate and inhibitor concentrations simultaneously) to the appropriate inhibition model equation, providing a more accurate determination of all kinetic parameters.

Data Presentation: Comprehensive Inhibitor Profile
ParameterInhibitor AUnitsDescription
IC50 0.54µMPotency at fixed [S]
MoA Competitive-Mechanism of Action
Km 15.2µMMichaelis Constant (no inhibitor)
Vmax 120.5RFU/secMaximum Velocity (no inhibitor)
Ki 0.25µMInhibitor Dissociation Constant
Alpha --Factor for mixed inhibition (Ki'/Ki)

General Considerations and Best Practices

  • Reagent Quality: Use highly purified enzyme preparations. Contaminating enzymes can interfere with the assay.[13]

  • Assay Conditions: Maintain constant temperature, pH, and buffer conditions throughout the experiment.[7]

  • Controls: Always include positive (known inhibitor) and negative (vehicle) controls to ensure the assay is performing correctly.

  • Substrate Concentration: For IC50 determination, using a substrate concentration equal to the Km is common. However, be aware that the IC50 value is dependent on the substrate concentration for competitive inhibitors.[4][6]

  • Linear Range: Ensure that measurements are taken within the linear range of the instrument and the initial velocity phase of the reaction.[9][13]

  • Reproducibility: Perform all experiments in at least triplicate to ensure the results are statistically significant and reproducible.[7]

References

Application Notes and Protocols for Handling and Storage of Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules dramatically alters their physicochemical and biological properties, leading to their widespread use in pharmaceuticals, agrochemicals, and materials science.[1][2] However, the unique characteristics conferred by fluorine also necessitate specific handling and storage protocols to ensure the safety of laboratory personnel, maintain compound integrity, and prevent environmental contamination. These application notes provide detailed guidelines and protocols for the safe handling and optimal storage of fluorinated organic compounds.

General Safety and Handling Precautions

A thorough understanding of the hazards associated with each fluorinated compound is the foundation of safe laboratory practice.[1] Many fluorinating agents are highly reactive and toxic, and some fluorinated organic compounds can be persistent in the environment or possess metabolic toxicity.[1][2]

1.1 Personal Protective Equipment (PPE)

The proper selection and use of PPE is crucial to prevent exposure.[1]

PPE CategoryMinimum RequirementRecommended for High-Risk Operations
Eye Protection Chemical splash goggles.[1]Face shield worn in addition to goggles.[1]
Hand Protection Gloves with appropriate chemical resistance (consult manufacturer's compatibility chart).[1]Double-gloving.[1]
Body Protection Flame-resistant lab coat.[1]Chemical-resistant apron or suit.[1]

1.2 Engineering Controls

ControlApplication
Fume Hoods All work with volatile fluorinated compounds or reactions involving fluorinating agents must be performed in a properly functioning chemical fume hood.[1]
Glove Boxes Recommended for particularly hazardous or moisture-sensitive fluorinating agents.[1]

1.3 General Handling Practices

  • Always handle fluorinating agents with care, avoiding contact with skin and eyes.[1]

  • Ensure all glassware and equipment are dry before use, as many fluorinating agents react violently with water.[1]

  • Use compatible materials for reaction vessels and storage containers. Some fluorinated compounds can generate hydrofluoric acid (HF), which is corrosive to glass.[1][3]

  • Avoid working alone when handling highly hazardous fluorinated compounds.[1]

  • Standard Operating Procedures (SOPs) for the safe handling, storage, and disposal of each fluorinated compound must be written and readily available.[1]

  • All personnel must be trained on the specific hazards and handling procedures for the compounds they will be working with.[1]

Storage Conditions

Proper storage is critical to maintain the quality and stability of fluorinated organic compounds.[4]

2.1 General Storage Recommendations

Store fluorinated compounds in a cool, dry, and well-ventilated area.[1] Keep them away from incompatible materials such as strong acids, bases, and oxidizing or reducing agents.[1][5] All containers must be clearly labeled with the chemical name and associated hazards.[1]

2.2 Temperature

Temperature control is a critical factor in storing fluorinated compounds, especially pharmaceutical intermediates, to prevent degradation.[4]

Compound TypeRecommended Storage TemperatureNotes
Highly Reactive Intermediates-20°C or below[4]To maintain stability.[4]
General Fluorinated Intermediates-20°C to 25°C[4]Dependent on the specific compound.[4]
Less Sensitive CompoundsRoom temperature (around 20°C - 25°C)[4]Must be protected from direct sunlight and heat.[4]
Refrigerated Medicines2°C to 8°C[6][7]To preserve integrity and prevent degradation.[7]
Frozen Medications-20°C or colder[7]For specific vaccines and biological samples.[7]

2.3 Light

Many fluorinated compounds are photosensitive and can be degraded by exposure to light.[4]

  • Store in amber or opaque containers to protect from light.[1][4]

  • If possible, store containers in a dark room or cabinet.[4]

2.4 Moisture

Moisture can lead to hydrolysis or other reactions that alter the structure and properties of fluorinated compounds.[4]

  • Store in a dry environment with low humidity.[4] Recommended humidity levels for pharmaceutical storage are generally between 30-60%.

  • Use desiccants, such as silica gel, in storage containers.[4]

  • Seal containers tightly to prevent moisture entry.[4]

2.5 Air

Some fluorinated compounds are sensitive to oxidation.[4]

  • Store in an inert atmosphere, such as nitrogen or argon.[4]

  • Use airtight containers and flush with an inert gas before sealing.[4]

2.6 Material Compatibility for Storage Containers

The choice of storage container material is important to ensure compatibility and protection.

MaterialCompatibilityNotes
Glass (Borosilicate, Amber) Generally preferred due to its inertness.[3][4]Amber glass is recommended for photosensitive compounds.[4] Avoid glass for compounds that can generate hydrofluoric acid (HF).[3]
Plastics (PTFE, etc.) Consult manufacturer's chemical compatibility charts.PTFE (Teflon) is often a preferred material for gaskets and seals when working with fluorine gas.[8]
Stainless Steel Resistant to most organic compounds and bases.Attacked by strong acids.[3]

Experimental Protocols

3.1 Protocol for Long-Term Stability Testing

This protocol is based on general guidelines for stability testing of pharmaceutical products and can be adapted for various fluorinated organic compounds.

Objective: To establish the stability profile of a fluorinated organic compound under defined long-term storage conditions.

Materials:

  • The fluorinated organic compound of interest.

  • Appropriate primary packaging (e.g., amber glass vials with PTFE-lined caps).

  • Stability chambers set to the desired long-term storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH or 5°C ± 3°C).

  • Analytical instrumentation for purity and degradation product analysis (e.g., HPLC, GC-MS).

Procedure:

  • Sample Preparation: Prepare multiple aliquots of the compound in the chosen primary packaging. Ensure the packaging is properly sealed.

  • Initial Analysis (Time 0): Analyze a subset of the samples to determine the initial purity and to identify any existing impurities or degradation products. This serves as the baseline.

  • Storage: Place the remaining samples in the stability chamber under the selected long-term storage conditions.

  • Testing Frequency: Withdraw and analyze samples at predetermined time intervals. A typical frequency is:

    • Every 3 months for the first year.

    • Every 6 months for the second year.

    • Annually thereafter.[9][10]

  • Analysis: At each time point, analyze the samples for:

    • Appearance (color, clarity, etc.).

    • Purity (assay).

    • Degradation products.

    • Moisture content (if applicable).

  • Data Evaluation: Compare the results at each time point to the initial data. A significant change is typically defined as a failure to meet the pre-defined specification for purity or a significant increase in degradation products.

3.2 Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a fluorinated organic compound and quantify any impurities.

Materials:

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer).

  • Appropriate HPLC column (e.g., C18 reverse-phase).

  • High-purity solvents for the mobile phase (e.g., acetonitrile, methanol, water).

  • The fluorinated organic compound sample.

  • Reference standards for the main compound and any known impurities, if available.

Procedure:

  • Method Development (if necessary): Develop an HPLC method that provides good separation of the main compound from its impurities. This involves selecting the appropriate column, mobile phase composition (isocratic or gradient), flow rate, and detector wavelength.

  • Standard Preparation: Prepare a stock solution of the reference standard of known concentration. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the fluorinated organic compound sample in a suitable solvent to a known concentration.

  • Chromatographic Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Run the HPLC method and record the chromatogram.

  • Data Analysis:

    • Identify the peak corresponding to the main compound and any impurity peaks.

    • Use the calibration curve to determine the concentration of the main compound in the sample.

    • Calculate the purity of the sample, often expressed as a percentage area of the main peak relative to the total area of all peaks, or by quantitative analysis against the reference standard.

Visualized Workflows

General Handling Workflow for Fluorinated Organic Compounds

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_waste Waste Disposal prep1 Review SDS and SOPs prep2 Select and Don Appropriate PPE prep1->prep2 prep3 Prepare Engineering Controls (Fume Hood/Glove Box) prep2->prep3 handle1 Transfer Compound in a Ventilated Area prep3->handle1 handle2 Use Dry Glassware and Equipment handle1->handle2 handle3 Monitor Reaction/Process handle2->handle3 post1 Quench Reaction (if applicable) handle3->post1 post2 Properly Label and Store Compound post1->post2 post3 Decontaminate Work Area post2->post3 waste1 Segregate Fluorinated Waste post3->waste1 waste2 Label Waste Container waste1->waste2 waste3 Dispose According to Institutional Guidelines waste2->waste3 G start New Fluorinated Compound Received q1 Is the compound sensitive to heat? start->q1 store_cold Store at -20°C or below q1->store_cold Yes store_rt Store at Room Temperature q1->store_rt No q2 Is the compound photosensitive? q3 Is the compound sensitive to moisture? q2->q3 No store_amber Store in Amber/Opaque Container q2->store_amber Yes q4 Is the compound sensitive to air/oxidation? q3->q4 No store_desiccator Store in Desiccator q3->store_desiccator Yes store_inert Store under Inert Atmosphere q4->store_inert Yes final_storage Final Storage Conditions Determined q4->final_storage No store_cold->q2 store_rt->q2 store_amber->q3 store_desiccator->q4 store_inert->final_storage

References

Application Notes and Protocols for Metabolic Labeling of Cells with N-Acetyl Amino Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with N-acetyl amino acid analogs is a powerful technique for the investigation of cellular processes, particularly in the fields of glycobiology and proteomics. This method involves introducing synthetic amino sugar analogs into cell culture, where they are taken up and incorporated into biopolymers by the cell's own metabolic machinery. These analogs are typically designed with bioorthogonal functional groups, such as azides or alkynes. This allows for subsequent, highly specific chemical ligation to reporter molecules for visualization, enrichment, and identification of the labeled biomolecules.[1][2]

This technology has been instrumental in advancing our understanding of post-translational modifications like O-GlcNAcylation and the dynamics of sialic acid biosynthesis.[1][3][4][5][6] By enabling the selective tagging of newly synthesized glycoproteins, researchers can study their trafficking, function, and degradation in response to various stimuli or in disease states.

Principle of the Method

The fundamental principle of this technique lies in the promiscuity of certain cellular enzymes that can process analogs of their natural substrates. For instance, N-acetylglucosamine (GlcNAc) and N-acetylmannosamine (ManNAc) analogs enter the hexosamine biosynthetic pathway and the sialic acid biosynthesis pathway, respectively.[2][4][5][6] Once inside the cell, these analogs, often delivered as cell-permeable peracetylated forms, are deacetylated by cytosolic esterases and then converted into their corresponding nucleotide-activated sugar donors.[2] These activated donors are then utilized by glycosyltransferases to incorporate the analog into nascent glycans. The bioorthogonal handle on the incorporated analog can then be detected via a "click chemistry" reaction with a complementary probe, which can be a fluorophore for imaging or an affinity tag like biotin for enrichment and subsequent mass spectrometry analysis.[1]

Applications

  • Studying O-GlcNAcylation: Metabolic labeling with N-acetylglucosamine (GlcNAc) analogs allows for the detection and identification of proteins modified by O-GlcNAc, a dynamic post-translational modification involved in signaling and regulation.[1][5]

  • Investigating Sialic Acid Biosynthesis and Function: N-acetylmannosamine (ManNAc) analogs are used to probe the biosynthesis of sialic acids, which are crucial terminal sugars on cell surface glycoconjugates involved in cell-cell recognition, signaling, and pathogen interactions.[3][4][6][7][8]

  • Glycoprotein Trafficking and Dynamics: This technique enables the tracking of newly synthesized glycoproteins through the secretory pathway to their final destinations, providing insights into their transport and turnover.

  • Target Identification and Validation: By identifying glycoproteins that are differentially expressed or modified in response to drug treatment, this method can aid in the discovery and validation of new therapeutic targets.[9]

  • Biomarker Discovery: Altered glycosylation patterns are a hallmark of many diseases, including cancer.[10][11] Metabolic labeling can be used to identify these changes and discover potential biomarkers for diagnosis and prognosis.

Signaling Pathways and Metabolic Incorporation

The successful incorporation of N-acetyl amino acid analogs relies on their entry into and processing by specific metabolic pathways. The two primary pathways of interest are the Hexosamine Biosynthetic Pathway for GlcNAc analogs and the Sialic Acid Biosynthesis Pathway for ManNAc analogs.

Hexosamine Biosynthetic Pathway for N-Acetylglucosamine (GlcNAc) Analogs

Labeled GlcNAc analogs, such as N-azidoacetylglucosamine (GlcNAz), are taken up by the cell and enter the hexosamine biosynthetic pathway. Here, they are ultimately converted to UDP-GlcNAz. This activated sugar donor is then used by O-GlcNAc transferase (OGT) to modify nuclear and cytoplasmic proteins.[2][5][12]

Hexosamine_Biosynthetic_Pathway cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm Ac4GlcNAz Ac4GlcNAz (Cell Permeable) GlcNAz GlcNAz Ac4GlcNAz->GlcNAz Esterases GlcNAz_6P GlcNAz-6-P GlcNAz->GlcNAz_6P NAGK GlcNAz_1P GlcNAz-1-P GlcNAz_6P->GlcNAz_1P PGM3 UDP_GlcNAz UDP-GlcNAz GlcNAz_1P->UDP_GlcNAz UAP1/AGX1 OGT OGT UDP_GlcNAz->OGT O_GlcNAcylated_Protein O-GlcNAcylated Protein (Labeled) OGT->O_GlcNAcylated_Protein Protein Protein Protein->OGT

Metabolic incorporation of a GlcNAc analog.
Sialic Acid Biosynthesis Pathway for N-Acetylmannosamine (ManNAc) Analogs

Analogs of N-acetylmannosamine (ManNAc) are utilized by the sialic acid biosynthesis pathway.[4][6] These analogs are converted into the corresponding sialic acid analogs, which are then incorporated into cell surface glycoconjugates.[3][7]

Sialic_Acid_Biosynthesis_Pathway cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Golgi Golgi Ac4ManNAz Ac4ManNAz (Cell Permeable) ManNAz ManNAz Ac4ManNAz->ManNAz Esterases ManNAz_6P ManNAz-6-P ManNAz->ManNAz_6P GNE (MNK) Neu5Az Neu5Az ManNAz_6P->Neu5Az NANS CMP_Neu5Az CMP-Neu5Az Neu5Az->CMP_Neu5Az CMAS Sialyltransferase Sialyltransferase CMP_Neu5Az->Sialyltransferase Sialoglycoprotein Sialoglycoprotein (Labeled) Sialyltransferase->Sialoglycoprotein Glycoprotein Glycoprotein Glycoprotein->Sialyltransferase

Metabolic incorporation of a ManNAc analog.

Data Presentation

The efficiency of metabolic labeling can be influenced by the specific analog used, its concentration, and the incubation time. The following table summarizes representative data on the metabolic efficiency of different N-acetylmannosamine analogs.

AnalogRelative Incorporation Efficiency (%)Notes
Ac4ManNAzHighA commonly used azide-containing analog.[3]
Ac4ManNDAz(2me)ModerateDiazirine-modified for photocrosslinking; efficiency decreases with linker length.[3][7]
Ac4ManNDAz(3me)LowerDiazirine-modified for photocrosslinking; efficiency decreases with linker length.[3][7]
Ac4ManNDAz(4me)LowestDiazirine-modified for photocrosslinking; efficiency decreases with linker length.[3][7]
ManNPropHighCan lead to decreased expression of natural sialic acids.[13]
N-cyclopropylcarbamyl mannosamineVery HighExhibits higher metabolic efficiency than ManNProp.[13]

Experimental Protocols

The following are generalized protocols for the metabolic labeling of cells with N-acetyl amino acid analogs, followed by detection using click chemistry. These protocols should be optimized for specific cell types and experimental goals.

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the basic steps for incorporating an N-acetyl amino acid analog into cultured cells.

Materials:

  • Cultured mammalian cells

  • Complete cell culture medium

  • N-acetyl amino acid analog (e.g., Ac4GlcNAz or Ac4ManNAz)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate or flask and allow them to adhere overnight.

  • Preparation of Analog Stock Solution: Dissolve the peracetylated N-acetyl amino acid analog in DMSO to create a concentrated stock solution (e.g., 50 mM).[2]

  • Metabolic Labeling: The following day, remove the culture medium and replace it with fresh medium containing the desired final concentration of the analog (typically 25-100 µM). A negative control with vehicle (DMSO) only should be included.

  • Incubation: Incubate the cells for 1-3 days to allow for incorporation of the analog into newly synthesized glycans. The optimal incubation time will vary depending on the cell type and the specific biological process being studied.

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. The cells are now ready for downstream applications such as cell lysis for biochemical analysis or fixation for imaging.

Protocol 2: Visualization of Labeled Glycoproteins by Fluorescence Microscopy

This protocol details the detection of metabolically labeled glycoproteins in fixed cells using a fluorescent probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

Materials:

  • Metabolically labeled cells on coverslips (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • Click reaction buffer (e.g., PBS)

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper chelator (e.g., TBTA)

  • Alkyne- or azide-functionalized fluorophore (complementary to the analog used)

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Fixation: Fix the labeled cells with 4% PFA for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash the cells three times with PBS.

  • Click Reaction: Prepare the click reaction cocktail containing the fluorescent probe, CuSO4, and sodium ascorbate in the reaction buffer. Add the cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Nuclear Staining: Stain the cell nuclei with DAPI for 5 minutes.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the fluorescently labeled glycoproteins using a fluorescence microscope.

Experimental Workflow Diagram

The overall experimental workflow for metabolic labeling and subsequent analysis is depicted below.

Experimental_Workflow cluster_CellCulture Cell Culture & Labeling cluster_SamplePrep Sample Preparation cluster_Detection Detection & Analysis Cell_Seeding Seed Cells Add_Analog Add N-Acetyl Amino Acid Analog Cell_Seeding->Add_Analog Incubate Incubate (1-3 days) Add_Analog->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Lysis Cell Lysis Harvest_Cells->Lysis Fixation Fixation & Permeabilization Harvest_Cells->Fixation Click_Chemistry Click Chemistry with Reporter Probe Lysis->Click_Chemistry Fixation->Click_Chemistry Microscopy Fluorescence Microscopy Click_Chemistry->Microscopy Western_Blot Western Blot Click_Chemistry->Western_Blot Mass_Spec Mass Spectrometry Click_Chemistry->Mass_Spec

General experimental workflow.

References

Application Notes and Protocols for Biochemical Assays of Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the quantitative determination of phenylalanine and its derivatives in various biological samples. The described methods are essential for researchers in academia and professionals in the drug development industry.

Introduction

Phenylalanine is an essential amino acid crucial for protein synthesis and a precursor for several important signaling molecules, including dopamine, norepinephrine, and epinephrine.[1][2] The inability to properly metabolize phenylalanine leads to the genetic disorder phenylketonuria (PKU), which can cause severe intellectual disability if not managed.[1][3] Therefore, accurate and sensitive quantification of phenylalanine and its derivatives is vital for disease diagnosis, monitoring, and the development of novel therapeutics. This document outlines three common biochemical assay methods: an enzymatic colorimetric assay, a fluorometric assay, and a second-derivative spectrophotometric assay.

Assay Principles and Methodologies

Enzymatic Colorimetric Assay

This assay relies on the enzymatic conversion of L-phenylalanine. L-phenylalanine dehydrogenase (PheDH) catalyzes the oxidative deamination of L-phenylalanine to phenylpyruvate, with the concomitant reduction of NAD+ to NADH.[4][5][6] The resulting NADH is then used to reduce a colorimetric probe, producing a colored product that can be measured by absorbance. The intensity of the color is directly proportional to the phenylalanine concentration in the sample.[7]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 1X Assay Buffer by diluting a 10X stock solution with deionized water.[7]

    • Reconstitute the L-Phenylalanine Dehydrogenase (PheDH), NAD+, and the colorimetric probe in the 1X Assay Buffer to their working concentrations as specified by the manufacturer.[7]

    • Prepare L-phenylalanine standards by serial dilution of a stock solution (e.g., 100 mM) in 1X Assay Buffer to generate a standard curve (e.g., 0, 15.6, 31.2, 62.5, 125, 250, 500 µM).[7]

  • Sample Preparation:

    • Serum and Plasma: Deproteinize samples using a 10 kDa molecular weight cut-off (MWCO) spin filter to remove proteins that may interfere with the assay.[3][7]

    • Tissue Lysates: Homogenize tissue samples in 1X Assay Buffer on ice. Centrifuge to pellet insoluble material and collect the supernatant.[3]

    • Cell Lysates: Resuspend cells in 1X Assay Buffer and lyse by sonication or homogenization on ice.[7]

  • Assay Procedure (96-well plate format):

    • Add 50 µL of each standard and sample to separate wells.[7]

    • Prepare a Reaction Mix containing PheDH, NAD+, and the colorimetric probe in 1X Assay Buffer.

    • For each sample, prepare a parallel well containing a Control Mix (Reaction Mix without PheDH) to measure background absorbance.[7]

    • Add 150 µL of the Reaction Mix to the standard and sample wells.

    • Add 150 µL of the Control Mix to the corresponding sample background wells.

    • Incubate the plate at room temperature for 5 minutes, protected from light.[7]

    • Measure the absorbance at 450 nm using a microplate reader.[7]

  • Data Analysis:

    • Subtract the absorbance of the zero standard (blank) from all standard and sample readings.

    • For each sample, subtract the absorbance of the Control Mix well from the corresponding Reaction Mix well.

    • Plot the corrected absorbance values for the standards against their concentrations to generate a standard curve.

    • Determine the phenylalanine concentration in the samples from the standard curve.

Fluorometric Assay

The fluorometric assay offers higher sensitivity compared to the colorimetric method. The principle is similar, involving the PheDH-catalyzed conversion of L-phenylalanine and the subsequent reduction of a fluorescent probe by the generated NADH.[1] The resulting fluorescence is measured and is proportional to the phenylalanine concentration.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare Phenylalanine Assay Buffer as per the manufacturer's instructions.

    • Reconstitute the Enzyme Mix (containing PheDH), Developer, and Tyrosinase (to prevent interference from tyrosine) in the Phenylalanine Assay Buffer.[3]

    • Prepare L-phenylalanine standards (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 nmole/well) by diluting a stock solution in Phenylalanine Assay Buffer.[3]

  • Sample Preparation:

    • Follow the same procedures for serum, plasma, tissue, and cell lysates as described for the colorimetric assay.[3]

  • Assay Procedure (96-well black plate format):

    • Add 50 µL of each standard and sample to separate wells.

    • Prepare a Reaction Mix containing the Enzyme Mix and Developer in Phenylalanine Assay Buffer.

    • For samples with potential background NADH, a sample blank can be prepared by omitting the Enzyme Mix.

    • Add 50 µL of the Reaction Mix to each well.

    • Mix well and incubate at 37°C for 20 minutes, protected from light.

    • Measure the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[3]

  • Data Analysis:

    • Subtract the fluorescence of the blank (0 nmole standard) from all readings.

    • If a sample blank was used, subtract its fluorescence from the corresponding sample reading.

    • Plot the corrected fluorescence values for the standards against their concentrations to generate a standard curve.

    • Determine the phenylalanine concentration in the samples from the standard curve.

Second-Derivative Spectrophotometry

This method allows for the direct measurement of aromatic amino acids, including phenylalanine, tyrosine, and tryptophan, based on their unique ultraviolet absorption spectra.[8] By calculating the second derivative of the absorbance spectrum, the overlapping signals of these amino acids can be resolved, enabling their individual quantification.[8]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a suitable buffer, such as phosphate-buffered saline (PBS), pH 7.4.

    • Prepare standard solutions of pure phenylalanine, tyrosine, and tryptophan in the buffer.

  • Sample Preparation:

    • Clarify samples by centrifugation or filtration to remove any particulate matter.

    • Dilute samples in the buffer to ensure the absorbance falls within the linear range of the spectrophotometer.

  • Assay Procedure:

    • Use a UV-Vis spectrophotometer capable of recording spectra and calculating derivatives.

    • Record the absorbance spectrum of the blank (buffer), standards, and samples from approximately 250 nm to 300 nm.

    • Calculate the second derivative of each spectrum.

    • Measure the amplitude of the second-derivative signal at the specific wavelength corresponding to phenylalanine (typically around 257 nm).[8]

  • Data Analysis:

    • Create a standard curve by plotting the second-derivative signal amplitude against the concentration of the phenylalanine standards.

    • Determine the phenylalanine concentration in the samples from the standard curve. Corrections for interference from other amino acids may be necessary depending on the complexity of the sample.[8]

Data Presentation

Table 1: Comparison of Phenylalanine Assay Methods

FeatureEnzymatic Colorimetric AssayFluorometric AssaySecond-Derivative Spectrophotometry
Principle Enzymatic conversion and colorimetric detectionEnzymatic conversion and fluorometric detectionDirect UV absorbance measurement
Detection Limit ~15.6 µM[9]~2 µMVaries with instrument
Linear Range 15.6 - 500 µM[7]2 - 300 µM[1][10]Dependent on sample and instrument
Sample Types Serum, plasma, cell/tissue lysates[7]Serum, plasma, urine, cell/tissue culture supernatants[3]Purified samples, simple mixtures
Throughput High (96-well format)High (96-well format)Lower
Interferences Endogenous NADH/NADPH, other amino acids at high concentrationsEndogenous NADH/NADPH, tyrosine (can be mitigated with tyrosinase)Other aromatic compounds, sample turbidity

Visualizations

Phenylalanine_Metabolism Phe Phenylalanine Tyr Tyrosine Phe->Tyr Phenylalanine Hydroxylase (PAH) Phenylpyruvate Phenylpyruvate Phe->Phenylpyruvate Aminotransferase Proteins Protein Synthesis Phe->Proteins Dopamine Dopamine Tyr->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Metabolic pathways of phenylalanine.

Enzymatic_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Enzymes, Standards) start->prep_reagents prep_samples Prepare Samples (Deproteinize/Lyse) start->prep_samples add_std_sample Add Standards and Samples to 96-well Plate prep_reagents->add_std_sample prep_samples->add_std_sample add_reaction_mix Add Reaction Mix add_std_sample->add_reaction_mix incubate Incubate add_reaction_mix->incubate measure Measure Absorbance/ Fluorescence incubate->measure analyze Analyze Data (Standard Curve) measure->analyze end End analyze->end

Caption: General workflow for enzymatic assays.

Applications in Drug Development

The development of drugs targeting pathways involving phenylalanine and its derivatives requires robust and reliable assays. For instance, in the context of HIV research, novel phenylalanine-containing peptidomimetics have been identified as potent inhibitors of the HIV-1 capsid protein.[11][12] Assays for phenylalanine derivatives are crucial for:

  • High-Throughput Screening (HTS): To identify lead compounds that modulate the activity of enzymes in the phenylalanine metabolic pathway.

  • Structure-Activity Relationship (SAR) Studies: To understand how chemical modifications to phenylalanine derivatives affect their biological activity.[13]

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: To measure the concentration of a drug and its metabolites (which may be phenylalanine derivatives) in biological fluids over time.

The protocols described herein can be adapted for these applications, providing valuable tools for the discovery and development of new medicines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Acetamido-3-(3-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of 2-Acetamido-3-(3-fluorophenyl)propanoic acid synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on yield optimization.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the N-acetylation of 3-fluorophenylalanine can stem from several factors. Here are the most common causes and their solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time and monitor the progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Suboptimal pH: The amino group of 3-fluorophenylalanine needs to be deprotonated to act as a nucleophile. If the reaction medium is too acidic, the amine will be protonated and unreactive.

    • Solution: The reaction is typically carried out under weakly basic conditions. The use of a base like sodium bicarbonate is common to maintain a pH of around 8-9.[1]

  • Hydrolysis of Acetic Anhydride: Acetic anhydride is susceptible to hydrolysis, especially in the presence of water. This reduces the amount of acetylating agent available for the reaction.

    • Solution: Ensure all glassware is thoroughly dried before use. Add the acetic anhydride dropwise to the reaction mixture to minimize its contact time with any residual water.[1]

  • Suboptimal Temperature: The reaction temperature can influence the rate of both the desired reaction and potential side reactions.

    • Solution: N-acetylation of amino acids is often performed at low temperatures (e.g., 0-5 °C) to control the reaction's exothermicity and minimize side product formation.[1] However, in some cases, running the reaction at room temperature can lead to higher yields. It is advisable to perform small-scale experiments to determine the optimal temperature for your specific setup.

Q2: I am observing significant impurity formation in my final product. What are these impurities and how can I avoid them?

A2: The most common impurities in this synthesis are unreacted 3-fluorophenylalanine and diacylated byproducts.

  • Unreacted Starting Material: The presence of unreacted 3-fluorophenylalanine is usually due to an incomplete reaction or an insufficient amount of the acetylating agent.

    • Solution: Ensure the reaction goes to completion by monitoring it via TLC or HPLC. Using a slight excess of acetic anhydride (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion.[1]

  • Diacylated Byproducts: Although less common, the formation of a diacetylated product is possible, especially if a large excess of the acetylating agent is used or if the reaction is run at elevated temperatures.

    • Solution: Use a controlled amount of acetic anhydride (a slight excess is usually sufficient). Maintain a low reaction temperature to minimize over-acetylation.

  • Side reactions due to the fluorine substituent: While generally stable, the fluorine atom on the phenyl ring can influence the electronic properties of the molecule, but it is not expected to participate in side reactions under standard N-acetylation conditions.

Q3: I am having difficulty purifying the final product. What are the recommended purification methods?

A3: The primary methods for purifying this compound are precipitation/crystallization and column chromatography.

  • Precipitation/Crystallization: This is the most common and efficient method for purifying N-acetylated amino acids.

    • Procedure: After the reaction is complete, the product is typically precipitated by acidifying the reaction mixture to a pH of about 2-3 with a dilute acid like HCl.[1] The resulting solid can then be collected by filtration and washed with cold water. For further purification, recrystallization from a suitable solvent system, such as water or an ethanol-water mixture, can be performed.[1]

  • Column Chromatography: If significant impurities remain after crystallization, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of methanol in dichloromethane or ethyl acetate) is typically used to separate the product from less polar impurities.

Data Presentation

The following table summarizes the expected yield of N-acetylated amino acids under various reaction conditions, based on analogous reactions. This data can serve as a starting point for optimizing the synthesis of this compound.

Starting MaterialAcetylating Agent (Equivalents)Base (Equivalents)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
L-PhenylalanineAcetic Anhydride (1.5)Sodium BicarbonateWater0 - RT2~94[2]
Primary AminesAcetyl Chloride (1.1)Sodium Acetate/TriethylamineBrineRT1>90[3]
Amino AlcoholsAcetic Anhydride (1.1)NoneNeatRT0.1 - 0.285 - 90
InosineAcetic Anhydride (excess)NoneAcetic AcidRT2490[4]

Experimental Protocols

This section provides a detailed methodology for the N-acetylation of 3-fluoro-L-phenylalanine, adapted from a protocol for L-phenylalanine.[2]

Materials:

  • 3-fluoro-L-phenylalanine

  • Acetic Anhydride

  • Sodium Bicarbonate (NaHCO₃)

  • Hydrochloric Acid (HCl), 1M solution

  • Deionized Water

  • Ethanol (for recrystallization, optional)

  • Standard laboratory glassware (round-bottom flask, stir bar, dropping funnel, etc.)

  • Ice bath

  • pH meter or pH paper

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-L-phenylalanine in a sufficient amount of deionized water containing a molar excess of sodium bicarbonate (e.g., 2-3 equivalents) to achieve a pH of approximately 8-9.

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

  • Addition of Acetylating Agent: Slowly add a slight molar excess of acetic anhydride (e.g., 1.2 equivalents) dropwise to the cold, stirring solution using a dropping funnel. Maintain the temperature below 10 °C during the addition.

  • Reaction: Continue to stir the reaction mixture in the ice bath for 1-2 hours, and then allow it to warm to room temperature while stirring for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Product Precipitation: Once the reaction is complete, carefully acidify the solution to a pH of 2-3 by the slow addition of 1M HCl. The product, this compound, will precipitate out as a white solid.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the product under vacuum to a constant weight.

  • Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as a mixture of ethanol and water.

Mandatory Visualization

Synthesis_Pathway Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions 3-fluoro-L-phenylalanine 3-fluoro-L-phenylalanine Product This compound 3-fluoro-L-phenylalanine->Product N-Acetylation Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Product Base Base (e.g., NaHCO3) Base->Product Solvent Solvent (e.g., Water) Solvent->Product Temperature Temperature (0 °C to RT) Temperature->Product

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow Experimental Workflow for Synthesis Start Start Dissolve_Reactant Dissolve 3-fluoro-L-phenylalanine in basic aqueous solution Start->Dissolve_Reactant Cool_Mixture Cool to 0-5 °C Dissolve_Reactant->Cool_Mixture Add_Reagent Add Acetic Anhydride dropwise Cool_Mixture->Add_Reagent Stir_React Stir at 0 °C then RT Add_Reagent->Stir_React Monitor_Reaction Monitor by TLC/HPLC Stir_React->Monitor_Reaction Acidify Acidify to pH 2-3 Monitor_Reaction->Acidify Precipitate_Product Precipitate Product Acidify->Precipitate_Product Filter_Wash Filter and Wash with cold water Precipitate_Product->Filter_Wash Dry_Product Dry under vacuum Filter_Wash->Dry_Product End End Dry_Product->End

Caption: Step-by-step experimental workflow for the synthesis process.

Troubleshooting_Logic Troubleshooting Flowchart Start Low Yield? Check_Completion Reaction Complete? Start->Check_Completion Increase_Time Increase Reaction Time Check_Completion->Increase_Time No Check_pH pH Optimal (8-9)? Check_Completion->Check_pH Yes Increase_Time->Check_pH Adjust_pH Adjust pH with Base Check_pH->Adjust_pH No Check_Reagent Sufficient Acetic Anhydride? Check_pH->Check_Reagent Yes Adjust_pH->Check_Reagent Increase_Reagent Increase Equivalents Check_Reagent->Increase_Reagent No Check_Temp Temperature Controlled? Check_Reagent->Check_Temp Yes Increase_Reagent->Check_Temp Optimize_Temp Optimize Temperature Check_Temp->Optimize_Temp No Purification_Issue Purification Loss? Check_Temp->Purification_Issue Yes Optimize_Temp->Purification_Issue Optimize_Purification Optimize Crystallization Purification_Issue->Optimize_Purification Yes Success Improved Yield Purification_Issue->Success No Optimize_Purification->Success

Caption: A logical flowchart for troubleshooting low reaction yields.

References

Technical Support Center: Troubleshooting Inconsistent Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to inconsistent results in enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: Why are my replicate readings inconsistent?

A1: Inconsistent replicate readings are often due to variations in pipetting, mixing, or temperature across the plate.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of enzymes, substrates, or samples is a primary source of variability. Use calibrated pipettes and proper techniques, such as reverse pipetting for viscous solutions, to ensure accuracy.[1] Preparing a master mix for reagents can also help ensure consistency across wells.[2]

  • Inadequate Mixing: Failure to properly mix the reaction components upon addition of the enzyme or substrate can lead to localized differences in reaction rates.[1] Ensure thorough but gentle mixing after adding each component.

  • Temperature Gradients: Uneven temperature across the microplate can cause significant variations in enzyme activity. Ensure the plate is uniformly equilibrated to the desired temperature before starting the reaction.[3]

  • Well Position Effects: "Edge effects" in microplates can lead to evaporation and temperature differences in the outer wells. To mitigate this, avoid using the outer wells or fill them with water or buffer to maintain a humid environment.

Q2: Why is my enzyme activity lower than expected?

A2: Lower than expected enzyme activity can stem from several factors, including enzyme degradation, suboptimal assay conditions, or the presence of inhibitors.

  • Enzyme Instability/Degradation: Enzymes are sensitive to temperature, pH, and storage conditions. Repeated freeze-thaw cycles should be avoided, and enzymes should be stored at their recommended temperature in a suitable buffer, potentially with stabilizing agents like glycerol or BSA.[4] To confirm enzyme activity, run a positive control with a known active enzyme lot.

  • Suboptimal Substrate Concentration: If the substrate concentration is too low (well below the K_m), the reaction rate will be suboptimal.[4] It is crucial to determine the optimal substrate concentration by performing a substrate titration.[4]

  • Incorrect Buffer pH or Ionic Strength: Enzyme activity is highly dependent on the pH and ionic strength of the buffer.[4] Ensure the buffer system is appropriate for the enzyme and the pH is at the optimal level for its activity.

  • Presence of Inhibitors: Contaminants in reagents or samples can inhibit enzyme activity. Some common interfering substances to avoid in sample preparations include EDTA (>0.5 mM), ascorbic acid (>0.2%), SDS (>0.2%), and sodium azide (>0.2%).[2]

Q3: Why is my background signal high?

A3: A high background signal can mask the true enzyme activity and is often caused by substrate instability, reagent contamination, or issues with the detection instrument.[5]

  • Substrate Instability: Some substrates can spontaneously degrade or hydrolyze, leading to a signal in the absence of enzyme activity.[5] This can be checked by running a "no-enzyme" control.[4]

  • Reagent Contamination: Buffers or other reagents may be contaminated with enzymes or other substances that interfere with the assay.[4] Using high-purity, fresh reagents is essential.[5]

  • Autofluorescence/Color of Test Compounds: If screening compound libraries, the compounds themselves may be fluorescent or colored, interfering with the assay signal.[5] A "compound-only" control can help identify such issues.

  • Incorrect Plate Reader Settings: Using incorrect filters or wavelength settings on the plate reader can lead to high background.[4] Always verify the instrument settings are appropriate for the assay's chromophore or fluorophore.[2]

Q4: Why are my reaction rates non-linear?

A4: Non-linear reaction rates, or "progress curves," can indicate several issues, including substrate depletion, product inhibition, or enzyme instability during the assay.[6]

  • Substrate Depletion: If the initial substrate concentration is too low, it will be consumed rapidly, causing the reaction rate to decrease over time.[3] It is important to measure the initial velocity of the reaction, typically when less than 10% of the substrate has been depleted.[7]

  • Product Inhibition: In some cases, the product of the enzymatic reaction can bind to the enzyme and inhibit its activity, leading to a slowing of the reaction rate.[7]

  • Enzyme Inactivation: The enzyme may lose activity over the course of the assay due to instability under the assay conditions (e.g., suboptimal pH or temperature).[7]

  • Excessive Enzyme Concentration: A very high enzyme concentration can lead to rapid substrate depletion, making it difficult to measure the true initial velocity.[6]

Data Presentation: Quantitative Acceptance Criteria

The following tables provide general guidelines for acceptable variability in enzymatic assays. Specific values may vary depending on the assay and instrumentation.

Table 1: Environmental and Reagent Variability

ParameterRecommended Range/ToleranceNotes
Temperature Stability ± 0.5°CA 1-2°C variation can alter results by 10-20%.[3]
Reagent Lot-to-Lot Variation < 10-15% differenceNo universally agreed-upon criteria exist.[8]
Buffer pH ± 0.1 pH unitEnzyme activity is highly sensitive to pH changes.

Table 2: Instrument Calibration Tolerances

ParameterToleranceSource
Wavelength Accuracy (UV) ± 1 nmEuropean Pharmacopeia[9]
Wavelength Accuracy (Visible) ± 3 nmEuropean Pharmacopeia[9]
Photometric Accuracy ± 0.01 Absorbance UnitsEuropean Pharmacopeia

Experimental Protocols

Protocol 1: Generic Colorimetric Enzyme Activity Assay

This protocol describes a general workflow for measuring enzyme activity using a colorimetric substrate in a 96-well microplate format.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the enzyme in a suitable storage buffer.

    • Prepare a concentrated stock solution of the colorimetric substrate in an appropriate solvent.

    • Prepare the assay buffer at the optimal pH and ionic strength for the enzyme.

  • Assay Setup:

    • Bring all reagents to the desired reaction temperature.

    • In a 96-well microplate, add the assay buffer to each well.

    • Add the substrate solution to each well to achieve the final desired concentration.

    • Include control wells:

      • No-Enzyme Control: Contains buffer and substrate, but no enzyme. This is used to measure the rate of non-enzymatic substrate degradation.

      • No-Substrate Control: Contains buffer and enzyme, but no substrate. This is to check for any background signal from the enzyme solution.

  • Initiate the Reaction:

    • Add the enzyme solution to the appropriate wells to start the reaction. Mix gently but thoroughly by pipetting up and down.

  • Data Acquisition:

    • Immediately place the microplate in a plate reader pre-set to the correct temperature and wavelength for the colored product.

    • Measure the absorbance at regular time intervals (e.g., every 30 seconds for 10 minutes) to obtain a kinetic read.

  • Data Analysis:

    • Plot absorbance versus time for each well.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve.

    • Subtract the rate of the no-enzyme control from the sample rates to correct for background.

Protocol 2: Evaluating Reagent Lot-to-Lot Consistency

This protocol, based on the principles outlined in the CLSI EP26-A guideline, provides a framework for verifying the performance of a new reagent lot against a current lot.[10][11]

  • Sample Selection:

    • Select a minimum of 5-20 patient samples or quality control materials that span the analytical measurement range of the assay.[8][12] At a minimum, include samples with concentrations near the medical decision limits.[12]

  • Assay Performance:

    • Prepare the assay reagents from both the current lot and the new lot according to the standard protocol.

    • On the same day, in the same run, analyze each selected sample in replicate (e.g., duplicate or triplicate) using reagents from both lots.

  • Data Analysis:

    • Calculate the mean result for each sample for both the current and new reagent lots.

    • Calculate the percent difference between the mean results for each sample: % Difference = [(New Lot Result - Current Lot Result) / Current Lot Result] * 100

    • Calculate the average percent difference across all samples.

  • Acceptance Criteria:

    • The average percent difference should be within a pre-defined acceptance limit, which is often set at <10% or <15%, depending on the assay's clinical significance and historical performance.[8]

    • Passing-Bablok regression analysis can also be performed, with acceptance criteria for the slope typically between 0.9 and 1.1.

Protocol 3: Microplate Reader Performance Verification

Regular performance verification of your microplate reader is crucial for ensuring accurate and reproducible results. This protocol outlines key checks using validation plates.[13][14]

  • Photometric Accuracy Verification:

    • Use a NIST-traceable photometric accuracy validation plate containing neutral density filters or dye solutions with certified absorbance values.

    • Measure the absorbance of the wells on the validation plate at the specified wavelengths.

    • Compare the measured absorbance values to the certified values on the plate's certificate of calibration. The measured values should be within the specified tolerance (e.g., ±0.01 AU).

  • Wavelength Accuracy Verification:

    • Use a wavelength accuracy validation plate containing a solution with known absorbance peaks (e.g., holmium oxide).

    • Perform a wavelength scan across the specified range.

    • Identify the wavelengths of the major absorbance peaks and compare them to the certified values. The measured peak wavelengths should be within the instrument's specifications (e.g., ±1-2 nm).

  • Kinetic Noise and Drift Verification:

    • This test assesses the stability of the reader's optical system over time.

    • Measure the absorbance of a stable solution (e.g., a high-concentration dye) repeatedly over an extended period (e.g., 30 minutes).

    • Analyze the data for spikes (kinetic noise) and a gradual, consistent change in absorbance (drift). These should be within the manufacturer's specified limits.

  • Well-to-Well Uniformity:

    • Add the same volume of a single colored solution to all wells of a 96-well plate.

    • Measure the absorbance of all wells at the appropriate wavelength.

    • Calculate the mean, standard deviation, and coefficient of variation (CV%) for the absorbance readings. The CV% should be below a specified threshold (e.g., <2%).

Visualizations

TroubleshootingWorkflow Inconsistent_Results Inconsistent Results Observed Check_Reagents Check Reagents & Samples Inconsistent_Results->Check_Reagents Check_Protocol Review Assay Protocol Inconsistent_Results->Check_Protocol Check_Instrument Verify Instrument Performance Inconsistent_Results->Check_Instrument Reagent_Issue Reagent Issue Identified Check_Reagents->Reagent_Issue Protocol_Issue Protocol Issue Identified Check_Protocol->Protocol_Issue Instrument_Issue Instrument Issue Identified Check_Instrument->Instrument_Issue Prepare_Fresh Prepare Fresh Reagents Reagent_Issue->Prepare_Fresh Yes Validate_Lot Validate New Reagent Lot Reagent_Issue->Validate_Lot Yes Optimize_Protocol Optimize Assay Parameters (Temp, pH, Concentrations) Protocol_Issue->Optimize_Protocol Yes Calibrate_Instrument Calibrate/Service Instrument Instrument_Issue->Calibrate_Instrument Yes Rerun_Assay Rerun Assay with Controls Prepare_Fresh->Rerun_Assay Validate_Lot->Rerun_Assay Optimize_Protocol->Rerun_Assay Calibrate_Instrument->Rerun_Assay Results_Consistent Results Consistent? Rerun_Assay->Results_Consistent Results_Consistent->Inconsistent_Results No Done Troubleshooting Complete Results_Consistent->Done Yes

Caption: A general workflow for troubleshooting inconsistent enzymatic assay results.

DecisionTree start High Variability in Replicates? q_pipetting Review Pipetting Technique & Calibration? start->q_pipetting Yes res_ok Replicates Consistent start->res_ok No q_mixing Ensure Thorough Mixing? q_pipetting->q_mixing Yes res_pipetting Inconsistent Pipetting q_pipetting->res_pipetting No q_temp Check Temperature Uniformity? q_mixing->q_temp Yes res_mixing Inadequate Mixing q_mixing->res_mixing No res_temp Temperature Gradient q_temp->res_temp No q_temp->res_ok Yes

Caption: A decision tree for diagnosing the cause of high variability in replicates.

EnzymeKineticsImpact cluster_factors Key Factors cluster_params Kinetic Parameters Temp Temperature Vmax Vmax Temp->Vmax pH pH pH->Vmax Km Km pH->Km Substrate_Conc [Substrate] Substrate_Conc->Vmax Enzyme_Conc [Enzyme] Enzyme_Conc->Vmax Assay_Variability Assay Variability Vmax->Assay_Variability Km->Assay_Variability

Caption: The impact of key experimental factors on enzyme kinetics and assay variability.

References

Technical Support Center: Optimizing N-Acetyl Amino Acid Concentrations for Cell Toxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of N-acetyl amino acids for cell toxicity experiments. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the cytotoxic effects of various N-acetyl amino acids.

Quick Navigation

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guides

  • Quantitative Data: Cytotoxicity of N-Acetyl Amino Acids

  • Experimental Protocols

  • Signaling Pathways

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for N-acetylcysteine (NAC) in cell-based assays?

A1: The optimal concentration of NAC can vary significantly depending on the cell type, assay duration, and experimental objective. A common starting point is to perform a dose-response experiment with a range from 0.1 mM to 10 mM.[1] Some studies have used concentrations around 1 mM, while others have explored ranges up to 25 mM in specific cancer cell lines.

Q2: How should I prepare and store N-acetyl amino acid solutions for cell culture?

A2: For N-acetyl-L-cysteine (NAC), it can be dissolved in sterile, phenol red-free media or a buffered solution like PBS. It is recommended to prepare fresh solutions for each experiment. Stock solutions can be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Due to its acidic nature, the pH of the NAC solution may need to be adjusted with NaOH.

For N-acetyl-L-aspartic acid (NAA), which has limited solubility at neutral pH, it is recommended to first dissolve the powder in a small amount of 1N NaOH, then adjust the pH back to 7.2-7.4 with 1N HCl before bringing it to the final volume with sterile water or PBS.[2] High-concentration stock solutions (e.g., 100 mM to 1 M) are advisable to minimize the volume added to the cell culture medium.[2]

For other N-acetyl amino acids, solubility should be checked, and sterile filtration of the final solution is recommended.

Q3: I am observing unexpected cytotoxicity with NAC. What could be the cause?

A3: While often used as an antioxidant, NAC can exhibit pro-oxidant activity under certain conditions, leading to cytotoxicity. This can occur, for example, in the presence of transition metals, where it can react with H₂O₂ to generate hydroxyl radicals.[2] The pro-oxidant effect can also be influenced by the presence or absence of serum in the culture medium. Additionally, high concentrations of NAC can be toxic to cells. It is also important to ensure the NAC solution is sterile and freshly prepared, as contamination can lead to cell death.

Q4: Can N-acetyl amino acids affect the pH of my cell culture medium?

A4: Yes, N-acetyl-L-cysteine is acidic, and adding it to the medium can lower the pH, which can in turn affect cell viability. It is important to either adjust the pH of the stock solution or to verify the final pH of the culture medium after adding NAC.

Q5: Are there alternatives to N-acetyl amino acids with better stability or solubility?

A5: For applications requiring a stable source of cysteine, S-sulfo-L-cysteine has been used as an alternative to the less stable N-acetyl-L-cysteine.[3] For amino acids with poor solubility, dipeptide forms can be used to improve both solubility and stability in cell culture media.

Troubleshooting Guides

This section addresses common issues encountered during cell toxicity experiments with N-acetyl amino acids.

Troubleshooting N-Acetylcysteine (NAC) Experiments
Issue Possible Cause(s) Recommended Solution(s)
High Cell Toxicity or Death NAC concentration is too high.Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. Start with a lower concentration range.
Contamination of NAC solution.Ensure the NAC solution is sterile-filtered before adding it to the cell culture. Prepare fresh solutions for each experiment.
Pro-oxidant effect of NAC.The presence of transition metals in the media can promote NAC's pro-oxidant activity. Ensure high-purity water and reagents are used. The effect of NAC can also be redox-dependent and influenced by the presence of serum.
Altered pH of the medium.NAC is acidic. Check the pH of the culture medium after adding NAC and adjust with sterile NaOH if necessary.
Inconsistent or Unexpected Results Instability of NAC in solution.Prepare NAC solutions fresh for each experiment. Aqueous solutions of NAC can oxidize over time.
Interaction with other compounds.NAC can react with certain compounds in the media or those being tested, which may alter their activity.
Cell-type specific responses.The antioxidant/pro-oxidant balance and the resulting cellular response to NAC can be highly cell-type dependent.
Troubleshooting N-Acetylaspartate (NAA) Experiments
Issue Possible Cause(s) Recommended Solution(s)
Poor Solubility of NAA NAA has limited solubility at neutral pH.Prepare a high-concentration stock solution by first dissolving NAA in a small volume of 1N NaOH, then neutralizing with 1N HCl to pH 7.2-7.4 before bringing to the final volume with sterile buffer.[2]
Unexpected Cytotoxicity High concentrations leading to excitotoxicity in neuronal cultures.In neuronal cell models, high concentrations of NAA can be converted to glutamate, potentially leading to excitotoxicity.[4] Perform a dose-response curve to identify a non-toxic concentration range.
Contamination or incorrect pH of the stock solution.Ensure the stock solution is sterile and the final pH of the culture medium is within the physiological range (7.2-7.4).[2]
Inconsistent Neuroprotective Effects Cell passage number and health.Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before treatment.
Purity of the NAA compound.Use a high-purity grade of NAA suitable for cell culture.

Quantitative Data: Cytotoxicity of N-Acetyl Amino Acids

The cytotoxic concentration of N-acetyl amino acids is highly dependent on the cell line, exposure time, and the assay used. The following tables summarize some reported values.

Table 1: Cytotoxicity of N-Acetylcysteine (NAC) in Various Mammalian Cell Lines
Cell LineAssayExposure TimeIC50 / Toxic ConcentrationReference
HL-60 (Human promyelocytic leukemia)Viability AssayNot specified~0.5–1 mM (Greatest cytotoxic effect)[5][6][7]
U937 (Human histiocytic lymphoma)Viability AssayNot specifiedMarginally affected at concentrations toxic to HL-60[5][6]
Mouse Cortical NeuronsLDH Assay24 hours1 mM (~41% death), 10 mM (~81% death)[8]
Mouse Cortical NeuronsLDH Assay48 hours1 mM (~89% death), 10 mM (~96% death)[8]
KU1 (Bladder cancer)Not specifiedNot specifiedIC50: 10.2 µM (CDDP alone) vs. 20.3 µM (CDDP + 1 mM NAC)[4]
MDA-MB468 (Human breast cancer)MTT Assay48 hours1 mM NAC reversed cytotoxicity of 25-500 µM CdCl₂[9]
Murine Oligodendrocytes (158N)Cell Survival24 hours500 µM NAC attenuated ~50% cell death induced by 500 µM H₂O₂[10]
Table 2: Cytotoxicity of Other N-Acetyl Amino Acids
N-Acetyl Amino AcidOrganism/Cell LineAssayExposure TimeLC50 / Toxic ConcentrationReference
N-AcetylglycineParamecium bursariaSurvival Rate12 hours~100-200 µM
N-AcetylalanineParamecium bursariaSurvival Rate12 hours~100-200 µM
N-AcetylleucineParamecium bursariaSurvival Rate12 hours~100-200 µM
N-AcetylprolineParamecium bursariaSurvival Rate12 hours~100-200 µM
N-Acetylaspartic acidParamecium bursariaSurvival Rate12 hours~100-200 µM
N-Acetylglutamic acidParamecium bursariaSurvival Rate12 hours~100-200 µM
N-AcetylasparagineParamecium bursariaSurvival Rate12 hours~100-200 µM
N-AcetylglutamineParamecium bursariaSurvival Rate12 hours~100-200 µM
N-AcetylcysteineParamecium bursariaSurvival Rate12 hours~100-200 µM
N-AcetylmethionineParamecium bursariaSurvival Rate12 hours~100-200 µM
N-AcetylphenylalanineParamecium bursariaSurvival Rate12 hours~100-200 µM
N-AcetyltryptophanParamecium bursariaSurvival Rate12 hours~100-200 µM
N-AcetyltyrosineParamecium bursariaSurvival Rate12 hours~100-200 µM
N-AcetylaspartateSH-SY5Y (Neuroblastoma)Cell Viability72 hoursSub-cytotoxic at 4 mM[2]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the cytotoxicity of N-acetyl amino acids.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • N-acetyl amino acid of interest

  • Cells in culture

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of the N-acetyl amino acid. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis, as a measure of cytotoxicity.

Materials:

  • N-acetyl amino acid of interest

  • Cells in culture

  • 96-well plates

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, add a specific volume of the collected supernatant (e.g., 50 µL) to each well.

  • Substrate Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • N-acetyl amino acid of interest

  • Cells in culture

  • 6-well plates

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the N-acetyl amino acid for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.

  • Cell Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Signaling Pathways

This section illustrates potential signaling pathways involved in N-acetyl amino acid-induced cell toxicity.

N-Acetylcysteine (NAC) Induced Pro-oxidant Cytotoxicity

Under certain conditions, NAC can act as a pro-oxidant, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis.

NAC_Pro_oxidant_Pathway NAC N-Acetylcysteine (NAC) ROS Reactive Oxygen Species (ROS) (e.g., •OH) NAC->ROS Pro-oxidant activity TransitionMetals Transition Metals (e.g., Cu²⁺) TransitionMetals->ROS Mitochondria Mitochondria ROS->Mitochondria Mitochondrial Damage Bax Bax Mitochondria->Bax Activation CytochromeC Cytochrome c Bax->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: NAC's pro-oxidant activity, often in the presence of transition metals, can lead to ROS production and initiate the intrinsic apoptotic pathway.

N-Acetylaspartate (NAA) and Excitotoxicity in Neuronal Cells

In neuronal systems, excess NAA can be converted to glutamate. High levels of extracellular glutamate can lead to overactivation of NMDA receptors, causing an influx of Ca²⁺ and subsequent excitotoxicity.

NAA_Excitotoxicity_Pathway cluster_neuron Neuron NAA High Extracellular N-Acetylaspartate (NAA) Glutamate Glutamate NAA->Glutamate Conversion NMDAR NMDA Receptor Glutamate->NMDAR Overactivation Ca2_influx Ca²⁺ Influx NMDAR->Ca2_influx Opens Channel Enzyme_Activation Enzyme Activation (e.g., Calpains, NOS) Ca2_influx->Enzyme_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca2_influx->Mitochondrial_Dysfunction Cell_Death Neuronal Cell Death Enzyme_Activation->Cell_Death ROS_Production ROS Production Mitochondrial_Dysfunction->ROS_Production ROS_Production->Cell_Death

Caption: High levels of NAA can lead to an increase in glutamate, triggering NMDA receptor-mediated excitotoxicity and neuronal cell death.

Experimental Workflow for Determining Optimal Concentration

The following diagram outlines a logical workflow for determining the optimal concentration of an N-acetyl amino acid for cell toxicity studies.

Experimental_Workflow start Start dose_response Dose-Response Experiment (e.g., 0.1 - 10 mM) start->dose_response viability_assay Cell Viability Assay (MTT or LDH) dose_response->viability_assay determine_ic50 Determine IC50 and Non-Toxic Range viability_assay->determine_ic50 mechanism_studies Mechanism of Action Studies (Apoptosis, ROS, etc.) determine_ic50->mechanism_studies end End mechanism_studies->end

Caption: A typical workflow for optimizing N-acetyl amino acid concentration, starting with a dose-response experiment to determine the IC50 value.

References

Technical Support Center: Stability of 2-Acetamido-3-(3-fluorophenyl)propanoic acid in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Acetamido-3-(3-fluorophenyl)propanoic acid when dissolved in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in DMSO?

Factors that can negatively impact the stability of compounds in DMSO include the presence of water, exposure to oxygen, and repeated freeze/thaw cycles, although the latter is generally considered less of a concern for many compounds[3][4].

Q2: What are the potential degradation pathways for a compound like this compound in DMSO?

Specific degradation pathways for this compound in DMSO have not been documented. However, general degradation mechanisms for N-acetylated amino acids in solution could include hydrolysis of the amide bond or the carboxylic acid group, particularly if water is present and at non-neutral pH. While DMSO is a polar aprotic solvent, it can participate in oxidation reactions, especially with thiol-containing compounds[5]. During acid hydrolysis procedures, the presence of DMSO has been shown to cause the degradation of amino acids like tyrosine and histidine[6].

Q3: What are the recommended storage conditions for stock solutions of this compound in DMSO?

To maximize the shelf-life of your stock solution, the following storage conditions are recommended:

  • Temperature: Store at -20°C or -80°C for long-term storage. For short-term use, storage at 4°C is acceptable for many compounds[4].

  • Atmosphere: To minimize oxidation, overlay the solution with an inert gas like argon or nitrogen before sealing.

  • Container: Use high-quality, tightly sealed vials, such as those made of polypropylene or glass, to prevent moisture absorption and solvent evaporation[3].

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze/thaw cycles and minimize exposure to atmospheric moisture and oxygen[4].

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound concentration over time. Degradation of the compound.Perform a stability study to determine the degradation rate (see Experimental Protocols). If unstable, prepare fresh solutions before each experiment. Ensure proper storage conditions are met (low temperature, inert atmosphere).
Adsorption to the container surface.Test different container materials (e.g., polypropylene vs. glass) to assess recovery[3].
Evaporation of DMSO.Ensure vials are tightly sealed. Use high-quality seals.
Appearance of new peaks in HPLC/LC-MS analysis. Compound degradation.Characterize the new peaks using mass spectrometry to identify potential degradation products. This can provide insights into the degradation mechanism.
Contamination.Analyze a blank DMSO sample from the same batch to rule out solvent contamination. Ensure all labware is clean.
Precipitation of the compound from solution. Poor solubility at lower temperatures.Before use, allow the frozen stock solution to thaw completely at room temperature and vortex thoroughly to ensure the compound is fully redissolved. Visually inspect for any precipitate.
Supersaturated solution.Determine the solubility limit of the compound in DMSO at the storage temperature. Do not exceed this concentration.

Summary of General Compound Stability in DMSO

The following table summarizes findings from large-scale studies on the stability of diverse compound libraries in DMSO.

Storage Condition Duration Outcome Reference
DMSO/water (90/10) at 4°C2 years85% of compounds remained stable.[1]
Multiple freeze/thaw cycles (-15°C to 25°C)11 cyclesNo significant compound loss was observed for most compounds.[3]
Accelerated stability at 40°C15 weeksMost compounds were found to be stable.[3]

Experimental Protocols

Protocol: Assessing the Stability of this compound in DMSO using HPLC-UV

This protocol outlines a method to quantify the stability of the target compound over time.

1. Materials:

  • This compound

  • Anhydrous, high-purity DMSO

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • HPLC system with a UV detector and a C18 column

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).

  • Time-Zero Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis. Inject a defined volume and record the peak area of the compound. This will serve as the baseline.

  • Sample Storage: Aliquot the remaining stock solution into several vials, seal them tightly, and store them under the desired conditions (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis: At predetermined time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve a vial from each storage condition. Allow it to come to room temperature.

  • Sample Preparation and Analysis: Prepare and analyze the sample by HPLC-UV as done for the T=0 sample.

  • Data Analysis: Compare the peak area of the compound at each time point to the peak area at T=0. A decrease in the peak area indicates degradation. The appearance of new peaks should also be noted.

3. HPLC Method (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis scan of the compound (likely around 254 nm).

  • Injection Volume: 10 µL

Visualizations

G Workflow for Compound Stability Assessment cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution in DMSO (e.g., 10 mM) aliquot Aliquot into Vials prep_stock->aliquot analysis_t0 T=0 Analysis (HPLC/LC-MS) prep_stock->analysis_t0 storage_rt Room Temperature aliquot->storage_rt storage_4c 4°C aliquot->storage_4c storage_neg20c -20°C aliquot->storage_neg20c analysis_tx Time Point Analysis (e.g., 1, 4, 12 weeks) storage_rt->analysis_tx storage_4c->analysis_tx storage_neg20c->analysis_tx data_analysis Data Comparison (% Remaining, New Peaks) analysis_t0->data_analysis analysis_tx->data_analysis

Caption: A general experimental workflow for assessing the stability of a compound in DMSO.

G Hypothetical Signaling Pathway Inhibition cluster_pathway Cellular Signaling Cascade receptor Receptor kinase1 Kinase 1 receptor->kinase1 Ligand Binding kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation gene_expression Gene Expression transcription_factor->gene_expression Nuclear Translocation inhibitor This compound (Hypothetical Inhibitor) inhibitor->kinase2 Inhibition

Caption: A hypothetical signaling pathway illustrating potential inhibition by an N-acetylated amino acid derivative.

References

Technical Support Center: Analysis of Fluorinated Compounds by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of fluorinated compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during their experiments.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the analysis of fluorinated compounds.

Q1: Why is the molecular ion peak often weak or completely absent in the mass spectrum of my fluorinated compound?

A: This is a very common observation, particularly when using electron ionization (EI). Due to the high electronegativity of fluorine and the strength of the carbon-fluorine bond, perfluorinated and highly fluorinated compounds are prone to extensive fragmentation upon ionization.[1][2][3] The energy imparted during ionization is often sufficient to break C-C bonds, leading to a cascade of fragmentation events. The high stability of certain fragments, like the trifluoromethyl cation (CF₃⁺), means they are often observed as the most abundant ion (base peak), while the intact molecular ion is too unstable to be detected in significant amounts.[1][2] For volatile compounds where the molecular ion is not observed with EI or chemical ionization (CI), field ionization (FI) is a much softer ionization technique that can be used to determine the molecular weight.[4]

Q2: I see a prominent peak at m/z 69 in my spectrum. What is it?

A: A peak at m/z 69 is highly characteristic of the trifluoromethyl cation (CF₃⁺). This fragment is exceptionally stable and is a very common feature in the mass spectra of compounds containing a CF₃ group.[1][5] In many cases, especially with perfluorinated compounds, it will be the base peak.[2][3]

Q3: My ESI signal is suppressed or unstable when analyzing highly fluorinated compounds. What could be the cause?

A: Electrospray ionization (ESI) efficiency can be quite variable for highly fluorinated molecules.[1] Their unique properties, such as high surface activity, can disrupt the ESI process. This can lead to poor desolvation, signal suppression, or instability. Systematically optimizing ESI source parameters like capillary voltage, gas flow, and temperature for your specific analyte is crucial.[1] Additionally, the high percentage of organic solvent often required to dissolve these compounds can be challenging for ESI.[6]

Q4: After running a series of fluorinated samples, I'm seeing background contamination in subsequent analyses. How can I prevent this "memory effect"?

A: Fluorinated compounds, particularly those with longer chains, are known to be "sticky" and can adsorb to surfaces within the mass spectrometer, such as the ion source, transfer lines, and tubing.[1][2][6] This leads to persistent background signals, often called "memory effects." To mitigate this, it is essential to perform rigorous wash cycles with a strong organic solvent like isopropanol or acetonitrile between samples.[1] In severe cases, the ion source and other components may require manual cleaning. For liquid chromatography (LC) systems, using a delay column can help separate the analytical peak from the background contamination originating from the LC system itself.[6] It is also highly recommended to use an LC system that is designated as "PFAS-free" or "fluorine-free" to minimize background contamination.[1]

Q5: What are some typical neutral losses I should look for in the mass spectra of my fluorinated compounds?

A: Besides the formation of characteristic ions like CF₃⁺, looking for specific neutral losses from the molecular ion (if observed) or larger fragments can aid in spectral interpretation. Common neutral losses include:

  • Loss of a fluorine atom (M-19) [1]

  • Loss of hydrogen fluoride (M-20) [1]

  • Loss of a CF₃ group (M-69) [5]

Troubleshooting Guides

Use these guides to troubleshoot specific issues you may encounter during your analysis.

Troubleshooting Poor Signal-to-Noise Ratio

If you are experiencing a poor signal-to-noise ratio for your fluorinated analyte, consider the following potential causes and solutions.

Potential Cause Recommended Solution
Inefficient Ionization Optimize ion source parameters (e.g., voltages, temperatures, gas flows). For ESI, try different mobile phase additives or consider Atmospheric Pressure Chemical Ionization (APCI) if your compound is amenable. For GC-MS, if EI is not providing a molecular ion, consider a softer ionization technique like Chemical Ionization (CI) or Field Ionization (FI).[4]
Signal Suppression In ESI, co-eluting matrix components can suppress the ionization of your analyte. Improve sample cleanup procedures (e.g., Solid-Phase Extraction - SPE) to remove interfering substances.[7] Dilute the sample to reduce matrix effects.
Analyte Adsorption Fluorinated compounds can adsorb to sample vials and LC system components.[6] Use polypropylene vials. Ensure the sample diluent has a high percentage of organic solvent to keep the analyte in solution.[6] Use a "fluorine-free" LC system if possible.[1]
Background Contamination High background noise from system contamination can obscure the analyte signal. Implement a delay column in your LC setup.[6] Perform thorough wash cycles between runs and clean the ion source if necessary.[1]
Troubleshooting Unexpected Fragmentation Patterns

The fragmentation of fluorinated compounds can be complex. This guide helps in interpreting unexpected fragmentation.

Observation Possible Explanation Action
Absence of Molecular Ion Highly fluorinated compounds readily fragment, especially with energetic ionization techniques like EI.[1][2][3]Use a softer ionization technique such as CI or FI to confirm the molecular weight.[4] Lower the fragmentation energy in MS/MS experiments.
Dominant CF₃⁺ Peak (m/z 69) This is a very stable and common fragment for compounds containing a CF₃ group.[1][5]This can be used as a diagnostic ion to confirm the presence of a trifluoromethyl group in your molecule.
Unusual Fragment Ions Fluorinated compounds can undergo complex fragmentation pathways, including rearrangements.[8][9][10]Perform MS/MS or MSⁿ analysis on the precursor ion to establish fragmentation pathways. Use high-resolution mass spectrometry (HRMS) to determine the elemental composition of the fragment ions and propose likely structures.
Loss of F (19 Da) or HF (20 Da) These are common neutral losses from the molecular ion or fragment ions.[1]Use these neutral losses to help piece together the fragmentation puzzle and confirm the presence of fluorine.

Experimental Protocols

General Protocol for LC-MS/MS Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Water

This protocol provides a general workflow for the analysis of PFAS in water samples, incorporating best practices to minimize common pitfalls.

  • Sample Collection and Preparation:

    • Collect water samples in polypropylene bottles to prevent analyte adsorption.

    • Filter the samples to remove particulate matter.[11]

    • Perform solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components.[7]

    • Elute the analytes from the SPE cartridge using a high-purity organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluent to a small volume and reconstitute in a solvent with a high percentage of organic content that is compatible with the LC mobile phase.[6]

  • LC System Setup:

    • Utilize an LC system with "PFAS-free" components to minimize background contamination.[1]

    • Install a delay column before the analytical column to chromatographically separate system-related PFAS contamination from the analytes of interest in the injected sample.[6]

    • Use a suitable reversed-phase analytical column (e.g., C18) and operate in gradient mode to separate a range of PFAS with varying chain lengths and polarities.[6]

    • The mobile phase typically consists of an aqueous component (e.g., water with ammonium acetate) and an organic component (e.g., methanol or acetonitrile).

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI), as most PFAS are acidic and readily form [M-H]⁻ ions.[6]

    • Develop a multiple reaction monitoring (MRM) method for targeted analysis, using known precursor-to-product ion transitions for each PFAS analyte.

    • Optimize ion source parameters (capillary voltage, source temperature, gas flows) and collision energies for each compound to maximize sensitivity.

  • Data Analysis and Quality Control:

    • Quantify the analytes using an internal standard calibration method.

    • Include procedural blanks, spiked samples, and duplicate samples in each analytical batch to monitor for contamination, accuracy, and precision.

Visualizations

Troubleshooting Workflow for Fluorinated Compound Analysis

The following diagram illustrates a logical workflow for troubleshooting common issues in the mass spectrometry analysis of fluorinated compounds.

TroubleshootingWorkflow Troubleshooting Workflow for Fluorinated Compound Analysis start Start Analysis issue Problem Encountered? start->issue no_signal No or Poor Signal issue->no_signal Yes bad_peak Poor Peak Shape / Retention issue->bad_peak Yes background High Background / Contamination issue->background Yes fragmentation Unexpected Fragmentation issue->fragmentation Yes end Successful Analysis issue->end No check_ionization Optimize Ion Source Consider Softer Ionization (CI, FI) no_signal->check_ionization check_sample_prep Improve Sample Cleanup (SPE) Check Sample Solvent no_signal->check_sample_prep check_lc Check LC Method (Gradient, Flow Rate) bad_peak->check_lc check_vials Use Polypropylene Vials bad_peak->check_vials clean_system Perform System Wash Clean Ion Source background->clean_system use_delay_column Install Delay Column background->use_delay_column use_hrms Use HRMS for Formula ID fragmentation->use_hrms msms_analysis Perform MS/MS Analysis fragmentation->msms_analysis check_ionization->issue check_sample_prep->issue check_lc->issue check_vials->issue clean_system->issue use_delay_column->issue use_hrms->issue msms_analysis->issue

Caption: A flowchart for troubleshooting common mass spectrometry issues.

Common Fragmentation Pathways of Perfluoroalkyl Carboxylic Acids (PFCAs)

This diagram illustrates the general fragmentation pathways for a perfluoroalkyl carboxylic acid (PFCA) in negative ion mode mass spectrometry.

PFCA_Fragmentation Common Fragmentation of Perfluoroalkyl Carboxylic Acids (PFCAs) PFCA [CₙF₂ₙ₊₁COOH - H]⁻ (Precursor Ion) loss_co2 Loss of CO₂ PFCA->loss_co2 carbanion [CₙF₂ₙ₊₁]⁻ loss_co2->carbanion loss_cf2 Loss of CF₂ carbanion->loss_cf2 shorter_carbanion [Cₙ₋₁F₂ₙ₋₁]⁻ loss_cf2->shorter_carbanion further_loss ... shorter_carbanion->further_loss

Caption: Fragmentation cascade of PFCAs in negative ion mode.

References

Technical Support Center: Purification of Acetylated Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of acetylated phenylalanine derivatives.

Troubleshooting Guides

Problem 1: Low Yield After Recrystallization

Question: My yield of recrystallized N-acetyl-L-phenylalanine is significantly lower than expected. What are the possible causes and how can I improve it?

Answer:

Low recovery during recrystallization is a common issue that can stem from several factors. Here are the primary causes and corresponding solutions:

  • Excessive Solvent: Using too much solvent to dissolve the crude product will keep a significant portion of your compound in the mother liquor, even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the compound. Add the solvent in small portions to the heated crude material until it just dissolves.

  • Incomplete Precipitation: If the solution is not cooled sufficiently, the product will not fully crystallize out of the solution.

    • Solution: After cooling to room temperature, place the crystallization flask in an ice bath for at least an hour to maximize crystal formation.

  • Premature Crystallization: The product may crystallize on the filter paper or funnel during hot filtration to remove insoluble impurities.

    • Solution: Preheat the funnel and the receiving flask before hot filtration to prevent a sudden drop in temperature.

  • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not sufficiently cold can dissolve some of the product.

    • Solution: Always use a minimal amount of ice-cold solvent to wash the crystals.

Problem 2: Product Oiling Out During Recrystallization

Question: Instead of forming crystals, my product separates as an oil. What should I do?

Answer:

"Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated. Here’s how to address this:

  • Lower the Crystallization Temperature: If the oil solidifies upon cooling, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the oil.

  • Change the Solvent System: Use a solvent with a lower boiling point. Alternatively, a two-solvent system can be effective. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at a slightly elevated temperature until the solution becomes turbid. Then, allow it to cool slowly.

  • Reduce the Concentration: The solution may be too concentrated. Add a small amount of hot solvent to the oily mixture and try to redissolve it, then cool it down slowly.

Problem 3: Presence of Chiral Impurities (Racemization)

Question: My final product shows the presence of the D-enantiomer, although I started with the pure L-enantiomer. How can I prevent this racemization?

Answer:

Racemization, the conversion of an enantiomerically pure compound into a mixture of enantiomers, can occur under certain conditions, particularly when basic or harsh chemical treatments are used.[1][2]

  • Control pH: Avoid strongly basic conditions during the purification process. N-acetylated amino acids are susceptible to racemization via the formation of an oxazolone intermediate, which is facilitated by bases.[2]

  • Mild Reagents: If purification involves chemical reactions (e.g., removal of a protecting group), use mild reagents and conditions that are known to minimize racemization.

  • Temperature Control: Perform purification steps at the lowest practical temperature to reduce the rate of racemization.

  • Chiral Chromatography: If racemization has already occurred, chiral HPLC can be used to separate the enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude acetylated phenylalanine derivatives?

A1: Common impurities can include unreacted starting materials (e.g., L-phenylalanine, acetic anhydride), byproducts from side reactions, and residual solvents. If the synthesis involves protecting groups, incomplete deprotection can also lead to impurities.

Q2: My purified N-acetyl-L-phenylalanine is discolored. How can I remove the color?

A2: Colored impurities can often be removed by treating a hot solution of your compound with a small amount of activated charcoal. The charcoal adsorbs the colored impurities, and can then be removed by hot filtration. Be aware that activated charcoal can also adsorb some of your product, so use it sparingly.

Q3: How can I confirm the purity and identity of my final product?

A3: A combination of analytical techniques is recommended:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.

  • HPLC: Can be used to determine purity and, with a chiral column, the enantiomeric excess.

  • Mass Spectrometry: Confirms the molecular weight of the compound.

Q4: What is a good starting point for developing a column chromatography method for my acetylated phenylalanine derivative?

A4: For silica gel column chromatography, a good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol. You can start with a low polarity mixture and gradually increase the polarity to elute your compound. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.

Data Presentation

The following table summarizes typical data for the purification of N-acetyl-L-phenylalanine, a common acetylated phenylalanine derivative.

Purification MethodSolvent/Mobile PhaseTypical YieldTypical PurityReference
RecrystallizationMethanol~81%>98%[3]
RecrystallizationHot Water-High[4]
Chiral HPLCMethanol/Acetic Acid/TriethylamineN/A (Analytical)>99% ee[5]

Experimental Protocols

Protocol 1: Recrystallization of N-acetyl-L-phenylalanine

This protocol describes a general procedure for the purification of N-acetyl-L-phenylalanine by recrystallization.

  • Dissolution: In a flask, add the crude N-acetyl-L-phenylalanine. Heat a suitable solvent (e.g., water or methanol) in a separate beaker. Add the minimum amount of hot solvent to the crude product with stirring until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and stir for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight.

Protocol 2: Silica Gel Column Chromatography

This protocol provides a general guideline for the purification of acetylated phenylalanine derivatives using silica gel column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Collection: Collect the eluate in separate fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Mandatory Visualization

Purification_Workflow Crude Crude Acetylated Phenylalanine Derivative Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Charcoal Add Activated Charcoal (Optional) Dissolve->Charcoal HotFilter Hot Filtration Dissolve->HotFilter Charcoal->HotFilter Cool Cool to Induce Crystallization HotFilter->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Pure Pure Product Dry->Pure Troubleshooting_Tree Start Low Purification Yield? Recrystal Recrystallization Issue? Start->Recrystal Yes Chromatography Chromatography Issue? Start->Chromatography No Solvent Used minimal hot solvent? Recrystal->Solvent Binding Poor binding to column? Chromatography->Binding Sol_Yes Yes Solvent->Sol_Yes Yes Sol_No No (Re-dissolve and reduce solvent) Solvent->Sol_No No Cooling Sufficient cooling? Cool_Yes Yes Cooling->Cool_Yes Yes Cool_No No (Cool in ice bath for longer) Cooling->Cool_No No Premature Premature crystallization? Prem_Yes Yes (Pre-heat funnel/flask) Premature->Prem_Yes Yes Prem_No No Premature->Prem_No No Sol_Yes->Cooling Cool_Yes->Premature Bind_Yes Yes (Adjust mobile phase polarity) Binding->Bind_Yes Yes Bind_No No Binding->Bind_No No Elution Product not eluting? Elute_Yes Yes (Increase mobile phase polarity) Elution->Elute_Yes Yes Elute_No No Elution->Elute_No No Bind_No->Elution

References

Technical Support Center: Stereoselective Synthesis of Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to addressing the challenges of racemization during the synthesis of fluorinated amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific issues that may arise during your synthetic route, leading to a loss of stereochemical purity.

Problem: My reaction shows significant racemization or epimerization at the α-carbon. What are the likely causes and solutions?

Answer: Racemization at the α-carbon is a common challenge, particularly when dealing with the synthesis of α-amino acids. The primary cause is the formation of a planar enolate or a related intermediate that can be protonated from either face, leading to a loss of stereochemical information. The electron-withdrawing nature of fluorine can exacerbate this issue by increasing the acidity of the α-proton.

Here are the common causes and potential solutions:

  • Harsh Reaction Conditions: Strong bases and high temperatures can promote enolization and subsequent racemization.

    • Solution: Opt for milder bases (e.g., organic bases like DBU or DIPEA instead of strong inorganic bases) and lower reaction temperatures. Careful screening of reaction conditions is crucial.

  • Inappropriate Chiral Auxiliary or Catalyst: The chosen chiral auxiliary or catalyst may not be providing sufficient steric hindrance to control the stereochemical outcome effectively.

    • Solution: Select a chiral auxiliary or catalyst that has been proven effective for your specific substrate and reaction type. For instance, pseudoephedrine amides or Evans oxazolidinones are well-established chiral auxiliaries.[1] For catalytic approaches, consider ligands that create a well-defined chiral pocket around the active site.

  • Oxazolone Formation: During the activation of an N-protected carboxyl group, an oxazolone (or azlactone) intermediate can form. The α-proton of this intermediate is highly acidic and prone to abstraction, leading to racemization.[2][3]

    • Solution: Use coupling reagents known to suppress racemization, such as those that form active esters which are less prone to oxazolone formation. Additives like HOBt or HOAt can also help to minimize this side reaction.[4]

  • Protracted Reaction Times: Longer exposure to basic or acidic conditions can increase the likelihood of racemization.

    • Solution: Optimize your reaction to proceed to completion as quickly as possible. Monitor the reaction progress closely using techniques like TLC or LC-MS.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies to achieve high enantioselectivity in fluorinated amino acid synthesis?

A1: There are three primary strategies to control stereochemistry during the synthesis of fluorinated amino acids:

  • Chiral Auxiliaries: This method involves covalently attaching a chiral molecule (the auxiliary) to your substrate to direct the stereoselective formation of the desired enantiomer.[5][6][7] The auxiliary is typically removed in a later step and can often be recovered.[1]

  • Catalytic Enantioselective Synthesis: This approach utilizes a chiral catalyst, such as a transition metal complex with a chiral ligand or an organocatalyst, to create a chiral environment that favors the formation of one enantiomer over the other.[8][9][10][11]

  • Enzymatic/Biocatalytic Methods: Enzymes are highly specific catalysts that can perform reactions with exceptional enantio- and regioselectivity.[12][13][14][15] This can involve kinetic resolution of a racemic mixture or the direct asymmetric synthesis of the target molecule.

Q2: How do I choose the best strategy for my target fluorinated amino acid?

A2: The choice of strategy depends on several factors, including the structure of your target molecule, the scale of your synthesis, and the available resources.

  • For α-trifluoromethyl amino acids , catalytic methods such as the reduction of CF3-substituted imines or Strecker-type reactions have proven effective.[9][16]

  • For β-fluoro amino acids , diastereoselective fluorination of chiral enamines or the use of chiral catalysts in conjugate addition reactions are common approaches.[8][17]

  • Enzymatic methods are particularly advantageous for producing highly enantioenriched amino acids and can be a sustainable option.[15][18] However, they may require specialized equipment and expertise.

Q3: Are there any specific considerations for the fluorination step to avoid racemization?

A3: Yes. The choice of fluorinating agent and the reaction conditions are critical.

  • Electrophilic Fluorinating Reagents: Reagents like Selectfluor® are often used. When employing these, it is crucial to have a substrate with a pre-existing chiral center or to use a chiral catalyst to control the facial selectivity of the fluorination.

  • Nucleophilic Fluorinating Reagents: Reagents like DAST or Deoxofluor are used to replace a hydroxyl group with fluorine. This reaction often proceeds via an SN2 mechanism, which inverts the stereocenter. Careful planning of the stereochemistry of the starting material is therefore essential.

Data Presentation

The following table summarizes the effectiveness of different stereoselective methods for the synthesis of various fluorinated amino acids, as reported in the literature.

Target Amino AcidSynthetic StrategyChiral SourceDiastereomeric/Enantiomeric ExcessReference
β-Fluoro α-Amino AcidsPd(II)-Catalyzed C-H FluorinationChiral Ligand (unspecified)High diastereoselectivity[8]
α-Trifluoromethyl Amino EstersBiocatalytic N-H Carbene InsertionEngineered Cytochrome c552up to 95:5 er[12][14]
Fluorinated Aromatic L-α-Amino AcidsChemoenzymatic CascadePhenylalanine Ammonia Lyase86% to >99% ee[13]
β-Trifluoromethyl α-Amino AcidsStereoselective Hydrogenation[((R)-trichickenfootphos)Rh(cod)]BF4High enantioselectivity[10]
α-Fluoro-β-LactamsOrganocatalyzed CyclocondensationChiral Amidine-Based CatalystModest to excellent diastereoselectivities[19]
β-Amino-α-fluoro nitroalkanesChiral Brønsted Acid/Base CatalysisBifunctional CatalystHigh enantio- and diastereoselection[20]

Experimental Protocols

Protocol 1: Diastereoselective Fluorination of a Chiral Enolate (Conceptual Example based on literature)

This protocol describes a general procedure for the diastereoselective fluorination of a chiral enolate, a common strategy for introducing fluorine stereoselectively.

  • Substrate Preparation: Synthesize the N-protected amino acid derivative with a suitable chiral auxiliary (e.g., an Evans oxazolidinone).

  • Enolate Formation: Dissolve the substrate in a dry, aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., Argon). Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise and stir for 30-60 minutes to ensure complete enolate formation.

  • Fluorination: To the cold enolate solution, add a solution of an electrophilic fluorinating agent (e.g., N-fluorobenzenesulfonimide, NFSI) in the same solvent. Allow the reaction to proceed at -78 °C until completion, monitoring by TLC.

  • Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Auxiliary Removal: Purify the crude product by column chromatography. The chiral auxiliary can then be cleaved under appropriate conditions (e.g., hydrolysis with aqueous acid or base) to yield the desired fluorinated amino acid.

Protocol 2: Enzymatic Resolution of a Racemic Fluorinated Amino Ester (Conceptual Example based on literature)

This protocol outlines a general procedure for the enzymatic kinetic resolution of a racemic fluorinated β-amino ester using a lipase.[15]

  • Reaction Setup: In a suitable vessel, dissolve the racemic fluorinated β-amino carboxylic ester hydrochloride salt in a mixture of a non-polar organic solvent (e.g., diisopropyl ether), a mild base (e.g., triethylamine), and water.

  • Enzyme Addition: Add the lipase (e.g., Lipase PSIM from Burkholderia cepacia) to the reaction mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 45 °C) with gentle agitation. Monitor the progress of the reaction by chiral HPLC to determine the enantiomeric excess of the remaining ester and the formed acid.

  • Reaction Termination and Separation: Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme. Separate the unreacted (R)-ester from the hydrolyzed (S)-acid by extraction. The ester will remain in the organic phase, while the amino acid salt will be in the aqueous phase.

  • Isolation and Purification: Isolate the (R)-ester from the organic phase by solvent evaporation. Acidify the aqueous phase and extract the (S)-amino acid. Both enantiomers can be further purified if necessary.

Visualizations

experimental_workflow cluster_strategy Choice of Stereoselective Strategy cluster_troubleshooting Troubleshooting Racemization start Target Fluorinated Amino Acid strategy Select Synthesis Strategy start->strategy auxiliary Chiral Auxiliary strategy->auxiliary Stoichiometric Control catalytic Catalytic Enantioselective strategy->catalytic Substoichiometric Control enzymatic Enzymatic/ Biocatalytic strategy->enzymatic High Selectivity & Green Chemistry racemization Racemization Observed? auxiliary->racemization catalytic->racemization enzymatic->racemization check_conditions Check Reaction Conditions racemization->check_conditions Yes check_reagents Evaluate Chiral Source/Reagents check_conditions->check_reagents Conditions Mild? optimize Optimize check_reagents->optimize Source Optimal? optimize->racemization Re-run Experiment

Caption: Decision workflow for selecting a synthetic strategy and troubleshooting racemization.

racemization_pathways start N-Protected Amino Acid (Chiral) activated Activated Carboxyl Group start->activated enolate Planar Enolate (Achiral) activated->enolate Direct Enolization (Strong Base) oxazolone Oxazolone Intermediate (Achiral) activated->oxazolone Cyclization racemic_product Racemic Product enolate->racemic_product Non-selective Protonation oxazolone->racemic_product Nucleophilic Attack

Caption: Key pathways leading to racemization during amino acid synthesis.

References

Technical Support Center: Refining Protocols for Coupled Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in refining their coupled enzyme assay protocols.

Troubleshooting Guide

This section addresses specific issues that may arise during coupled enzyme assays, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my reaction rate not linear?

A non-linear reaction rate can be caused by several factors. A common issue is the depletion of a substrate during the course of the assay.[1] It is also possible that the coupling enzyme is becoming the rate-limiting step in the reaction.[2]

Troubleshooting Steps:

  • Verify Substrate Concentration: Ensure the substrate concentration is well above the Michaelis constant (Km) of the enzyme to avoid substrate depletion.

  • Optimize Coupling Enzyme Concentration: Increase the concentration of the coupling enzyme and observe if the reaction rate increases. If it does, the initial concentration was too low.[2]

  • Check for Product Inhibition: The product of the primary reaction may be inhibiting the enzyme. Ensure the coupling enzyme is efficiently converting the product to prevent its accumulation.[2]

Q2: I'm observing a high background signal. What could be the cause?

A high background signal can obscure the specific signal from the enzymatic reaction, leading to inaccurate measurements. This can be caused by the cross-reactivity of antibodies, contamination of buffers, or non-specific binding.

Troubleshooting Steps:

  • Run Appropriate Controls: Include controls without the primary enzyme to determine the level of background signal.

  • Use Fresh Buffers: Contaminated buffers can contribute to high background. Prepare fresh buffers for each experiment.

  • Optimize Blocking: If using an immunoassay-based detection method, ensure the blocking buffer is effective in preventing non-specific binding.

Q3: My results are inconsistent between replicates. What should I check?

Inconsistent results can stem from variability in experimental conditions or pipetting errors. Temperature fluctuations and the "edge effect" in microplates are common sources of variability.[3]

Troubleshooting Steps:

  • Ensure Temperature Stability: Even a one-degree change in temperature can significantly alter enzyme activity.[3] Ensure all reagents and reaction vessels are at the optimal temperature.

  • Mitigate Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate reactants and affect reaction rates.[3] Avoid using the outer wells or fill them with a buffer to create a humidity barrier.

  • Check Pipetting Accuracy: Use calibrated pipettes and ensure thorough mixing of all reagents.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the principles and practices of coupled enzyme assays.

Q1: What is a coupled enzyme assay?

A coupled enzyme assay is a technique used to measure the activity of an enzyme whose reaction is not easily detectable.[4][5] The product of this primary reaction is used as the substrate for a second, "coupling" enzyme, which catalyzes a reaction that produces a readily measurable signal, such as a change in absorbance or fluorescence.[5]

Q2: How do I choose a suitable coupling enzyme?

The ideal coupling enzyme should have a high specific activity, be stable under the assay conditions, and not be inhibited by any components of the reaction mixture. Its substrate (the product of the primary reaction) should be converted efficiently to ensure the primary reaction is the rate-limiting step.

Q3: What are the key parameters to optimize in a coupled enzyme assay?

Optimizing a coupled enzyme assay involves adjusting several parameters to ensure accurate and reproducible results. These include:

  • pH and Buffer Composition: The pH should be optimal for both enzymes.[3]

  • Temperature: Enzyme activity is highly sensitive to temperature.[3]

  • Concentrations of Coupling Enzyme and Substrates: These must be sufficient to ensure the primary enzyme's activity is the only limiting factor.[6][7]

Q4: Can I use a coupled assay to determine the kinetic parameters (Km and Vmax) of my primary enzyme?

Yes, a properly optimized coupled assay can be used to determine the kinetic parameters of the primary enzyme.[8][9] It is crucial that the coupling enzyme's activity is in sufficient excess so that it does not limit the overall reaction rate, even at the highest activity of the primary enzyme.[2]

Experimental Protocols

Protocol 1: General Workflow for a Spectrophotometric Coupled Enzyme Assay

This protocol outlines the general steps for setting up a coupled enzyme assay that monitors the change in absorbance of NADH at 340 nm.

  • Reagent Preparation: Prepare concentrated stock solutions of all buffers, substrates, cofactors, and enzymes.

  • Assay Mix Preparation: In a suitable reaction vessel (e.g., a cuvette or microplate well), combine the assay buffer, the substrate for the primary enzyme, the coupling enzyme, and any necessary cofactors (e.g., NADH).

  • Temperature Equilibration: Incubate the assay mix at the desired reaction temperature.

  • Initiate Reaction: Add the primary enzyme to the assay mix to start the reaction. Mix gently but thoroughly.

  • Monitor Reaction: Immediately begin monitoring the decrease in absorbance at 340 nm over time at regular intervals.

  • Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

Protocol 2: LDH-Coupled Assay for Pyruvate Kinase Activity

This specific protocol measures the activity of pyruvate kinase (PK) by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH).[8][9]

  • Reaction Principle:

    • Primary Reaction (Pyruvate Kinase): Phosphoenolpyruvate (PEP) + ADP → Pyruvate + ATP

    • Coupling Reaction (Lactate Dehydrogenase): Pyruvate + NADH + H⁺ → Lactate + NAD⁺

  • Assay Components:

    • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl₂, pH 7.5)

    • PEP

    • ADP

    • NADH

    • LDH (in excess)

    • Pyruvate Kinase (the enzyme to be assayed)

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, PEP, ADP, NADH, and LDH.

    • Incubate the mixture at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding pyruvate kinase.

    • Monitor the decrease in absorbance at 340 nm.

Quantitative Data Summary

ParameterCondition 1Condition 2Condition 3
Primary Enzyme Concentration 1 µg/mL2 µg/mL3 µg/mL
Coupling Enzyme Concentration 5 U/mL5 U/mL5 U/mL
Initial Rate (mOD/min) 10.220.530.1
Primary Enzyme Concentration 2 µg/mL2 µg/mL2 µg/mL
Coupling Enzyme Concentration 2.5 U/mL5 U/mL10 U/mL
Initial Rate (mOD/min) 15.820.520.6

Table 1: Example data illustrating the effect of primary and coupling enzyme concentrations on the initial reaction rate.

Visualizations

CoupledEnzymeAssayWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ReagentPrep Reagent Preparation AssayMix Assay Mix Preparation ReagentPrep->AssayMix TempEquil Temperature Equilibration AssayMix->TempEquil Initiate Initiate Reaction TempEquil->Initiate Monitor Monitor Reaction Initiate->Monitor DataAnalysis Data Analysis Monitor->DataAnalysis

Caption: General workflow for a coupled enzyme assay.

LDH_Coupled_Assay cluster_primary Primary Reaction cluster_coupling Coupling Reaction PK Pyruvate Kinase (PK) Pyruvate Pyruvate + ATP PK->Pyruvate PEP PEP + ADP PEP->PK LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH Product is substrate for coupling reaction Lactate Lactate + NAD+ LDH->Lactate NADH NADH NADH->LDH

Caption: Signaling pathway for the LDH-coupled pyruvate kinase assay.

Troubleshooting_Logic Problem Non-Linear Reaction Rate CheckSubstrate Is Substrate > 10x Km? Problem->CheckSubstrate CheckCouplingEnzyme Increase Coupling Enzyme Conc. CheckSubstrate->CheckCouplingEnzyme Yes SubstrateLimiting Solution: Increase Substrate Conc. CheckSubstrate->SubstrateLimiting No RateIncrease Does Rate Increase? CheckCouplingEnzyme->RateIncrease CouplingEnzymeLimiting Solution: Use Higher Coupling Enzyme Conc. RateIncrease->CouplingEnzymeLimiting Yes OtherIssue Investigate Other Issues (e.g., Product Inhibition) RateIncrease->OtherIssue No

Caption: Decision tree for troubleshooting non-linear reaction rates.

References

Technical Support Center: Enhancing the Bioavailability of Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at increasing the bioavailability of phenylalanine analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers limiting the oral bioavailability of phenylalanine analogs?

A1: The oral bioavailability of peptide-based drugs, including phenylalanine analogs, is primarily limited by two factors: enzymatic degradation and poor membrane permeation. The gastrointestinal (GI) tract contains numerous enzymes, such as pepsin, trypsin, and chymotrypsin, that are designed to break down proteins and peptides into their constituent amino acids, leading to low oral bioavailability.[1] Additionally, the hydrophilic nature and potentially large size of these analogs can restrict their ability to pass through the hydrophobic epithelial cell membranes of the intestines.[1][2]

Q2: How can chemical modifications like peptidomimetics improve bioavailability?

A2: Peptidomimetics involves modifying the peptide structure to enhance its drug-like properties while retaining biological activity.[3] Strategies include:

  • Incorporating Unnatural Amino Acids : Replacing standard L-amino acids with D-amino acids or other unnatural amino acids can increase resistance to degradation by proteases.[4]

  • Amide Bond Isosteres : Replacing the peptide's amide bonds with isosteres can reduce the rate of degradation by peptidases.

  • Increasing Lipophilicity : Modifications that increase lipophilicity or decrease hydrogen bonding potential can improve the ability of a peptide to penetrate cell membranes. For example, a chain of methylphenylalanine showed improved penetration through a Caco-2 cell culture compared to a standard phenylalanine chain.

Q3: What is a prodrug strategy and how is it applied to phenylalanine analogs?

A3: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body.[5][6] This strategy is often used to overcome poor solubility or permeability. For phenylalanine analogs, which are often zwitterionic and have poor permeability, converting them into an ester prodrug can significantly improve oral bioavailability.[7] For instance, an ethyl ester prodrug of a phenylalanine analog achieved a 40% bioavailability of the parent acid in rats after oral administration, compared to just 3% for the parent compound itself.[7]

Q4: How do nanodelivery systems enhance the bioavailability of these analogs?

A4: Nanodelivery systems, such as liposomes and polymeric nanoparticles, encapsulate the therapeutic agent to protect it from the harsh environment of the GI tract and facilitate its absorption.[8][9]

  • Protection from Degradation : The nanoparticle shell protects the encapsulated analog from enzymatic degradation.[8][9]

  • Controlled Release : These systems can be designed for sustained release, prolonging the time available for absorption.[2][8]

  • Improved Absorption : Some nanoparticles can adhere to the intestinal mucus layer, increasing residence time, while others are designed to penetrate the mucus and be taken up by epithelial cells.[2][9] For example, polymeric nanoparticles like PLGA can achieve high encapsulation efficiency (50-90%) and provide sustained release over days to weeks.[8]

Troubleshooting Guides

Problem 1: My phenylalanine analog has poor aqueous solubility.

  • Possible Cause : The inherent physicochemical properties of the analog, such as high crystallinity or unfavorable pKa, can limit its dissolution in the GI fluid, which is a prerequisite for absorption.

  • Troubleshooting Strategies :

    • pH Adjustment & Salt Formation : Determine the pH-solubility profile of your compound. Creating a salt form of the analog can significantly increase its solubility and dissolution rate.

    • Prodrug Approach : Convert the analog into a more soluble prodrug. For example, creating an N,N-diethylglycinate hydrochloride salt of metronidazole (a different compound, but illustrative of the principle) increased its solubility by approximately 140-fold.[10]

    • Formulation with Excipients : Co-administration with absorption enhancers, such as surfactants or chelators, can improve solubility and membrane permeation.[2] Surfactants like sodium lauryl sulfate can disrupt membranes, while chelators like EDTA can open paracellular junctions by complexing with calcium ions.[1][2]

Problem 2: The analog shows rapid degradation in in vitro GI stability assays.

  • Possible Cause : The peptide-like structure of the analog makes it susceptible to cleavage by proteolytic enzymes in the stomach and intestines.

  • Troubleshooting Strategies :

    • Peptidomimetic Modifications : Introduce structural changes to sterically hinder enzyme access. Reversing the stereochemistry from L-amino acids to D-amino acids is a common strategy to increase resistance to proteases while often retaining biological activity.[11]

    • Co-administration with Enzyme Inhibitors : Administering the analog along with specific inhibitors of GI peptidases can decrease its degradation.[9] Inhibitors like aprotinin (a trypsin inhibitor) or FK-448 (a chymotrypsin inhibitor) have been shown to increase the bioavailability of orally administered peptides.[1][9]

    • Encapsulation : Utilize delivery systems like liposomes or polymeric nanoparticles to shield the analog from enzymatic attack.[8][9] PEGylated liposomes, for instance, are protected from gastric acid degradation and can be more effectively internalized by cells.[9]

Problem 3: The analog is stable but exhibits low permeability across Caco-2 monolayers.

  • Possible Cause : The analog may be too hydrophilic or possess a charge that prevents passive diffusion across the lipid bilayer of intestinal cells. Its structure may also not be recognized by amino acid transporters.

  • Troubleshooting Strategies :

    • Increase Lipophilicity : Modify the analog to make it more lipid-soluble. This can be achieved through N-acetylation or by creating ester prodrugs, which mask the charge of the carboxylic acid group.[7][12]

    • Utilize Transporter-Mediated Uptake : Phenylalanine and its analogs can be substrates for L-type amino acid transporters (LATs), such as LAT1, which are expressed in the intestine.[13][14] Designing analogs with high affinity for these transporters can facilitate active transport across the cell membrane.

    • Use of Permeation Enhancers : Formulate the analog with permeation enhancers. Medium-chain fatty acids and bile salts (e.g., sodium taurodeoxycholate) can increase both transcellular and paracellular absorption.[1]

Problem 4: In vivo studies show low bioavailability despite good in vitro stability and permeability.

  • Possible Cause : The analog may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are present in the intestinal epithelium and actively pump drugs back into the GI lumen, limiting net absorption.[15]

  • Troubleshooting Strategies :

    • Identify Efflux Transporter Interaction : Conduct in vitro assays with cell lines overexpressing specific transporters (e.g., MDCK-MDR1) to determine if your analog is a substrate.

    • Structural Modification : Modify the analog's structure to reduce its affinity for efflux transporters. This often involves a careful structure-activity relationship (SAR) study.[15]

    • Co-administration with Efflux Inhibitors : While primarily a research tool, co-dosing with known efflux pump inhibitors like Phenylalanine Arginine β-Naphthylamide (PAβN) in preclinical models can validate that efflux is the limiting factor.[16]

Data Presentation: Enhancing Bioavailability

Table 1: Example of a Prodrug Strategy Improving Oral Bioavailability Data adapted from a study on a GPR142 agonist containing a phenylalanine moiety.[7]

CompoundAdministration RouteDose (mg/kg)Cmax (µM)Bioavailability (%)
Parent Acid (22) Oral (po)2.0-3
Parent Acid (22) Subcutaneous (SC)2.07.581
Ethyl Ester Prodrug (23) Oral (po)2.06.840 (of Parent Acid)

Table 2: Comparison of Drug Delivery Formulations for a Dipeptide Analog Data represents typical values for Glycyl-L-phenylalanine (Gly-Phe).[8]

Delivery SystemEncapsulation Efficiency (%)Loading Capacity (%)Size Range (nm)Key Advantages
Liposomes 30 - 701 - 1080 - 300Biocompatible, can encapsulate hydrophilic & hydrophobic molecules.
Polymeric Nanoparticles (PLGA) 50 - 905 - 20100 - 500High encapsulation efficiency, protects peptide, controlled release.
Hydrogels > 901 - 15N/A (Bulk)High water content, biocompatible, suitable for localized delivery.

Experimental Protocols

Protocol 1: Determining the pH-Solubility Profile [10]

  • Objective : To determine the solubility of a phenylalanine analog at various pH values relevant to the GI tract.

  • Methodology :

    • Buffer Preparation : Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10 at a fixed ionic strength.

    • Equilibration : Add an excess amount of the analog to a known volume of each buffer in separate vials.

    • Shaking/Incubation : Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Sample Collection & Preparation : Withdraw an aliquot from each vial and filter it through a 0.22 µm filter to remove undissolved solids.

    • Quantification : Analyze the concentration of the dissolved analog in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.

    • Data Plotting : Plot the measured solubility (e.g., in mg/mL or µM) against the corresponding pH value.

Protocol 2: Quantifying Encapsulation Efficiency (EE) in Nanoparticles [8]

  • Objective : To quantify the amount of a phenylalanine analog successfully encapsulated within a nanoparticle formulation.

  • Principle : HPLC is used to measure the amount of free (unencapsulated) analog in the supernatant after centrifugation and the total amount of the analog in the formulation after disrupting the nanoparticles.

  • Methodology :

    • Separation of Free Analog : Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles. Carefully collect the supernatant, which contains the unencapsulated analog.

    • Quantification of Free Analog : Analyze the supernatant using a validated HPLC method to determine the concentration of the free analog (C_free).

    • Quantification of Total Analog : Take a known volume of the original, uncentrifuged nanoparticle formulation. Disrupt the nanoparticles to release the encapsulated analog by adding a suitable solvent (e.g., acetonitrile with 0.1% TFA). Analyze this solution by HPLC to determine the total concentration of the analog (C_total).

    • Calculation : Calculate the Encapsulation Efficiency (EE) using the following formula: EE (%) = [(C_total - C_free) / C_total] * 100

Visualizations

G cluster_strategies Bioavailability Enhancement Strategies Analog Phenylalanine Analog Barriers Bioavailability Barriers (Enzymatic Degradation, Poor Permeability) Analog->Barriers Faces Prodrug Prodrug Strategy Barriers->Prodrug Peptidomimetic Peptidomimetic Modification Barriers->Peptidomimetic Nano Nanodelivery System Barriers->Nano Enhancers Formulation with Enhancers/Inhibitors Barriers->Enhancers Result Increased Bioavailability Prodrug->Result Improves Permeability/ Solubility Peptidomimetic->Result Increases Stability Nano->Result Protects & Controls Release Enhancers->Result Aids Absorption G cluster_workflow Workflow for Comparative Bioavailability Study start Start: Animal Model (e.g., Rats) grouping Divide into Groups (e.g., Control, Analog, Prodrug) start->grouping admin Oral Administration grouping->admin sampling Serial Blood Sampling (Defined Time Points) admin->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Bioanalysis (Quantify Compound) processing->analysis pk Pharmacokinetic Analysis (Calculate Cmax, AUC, t1/2) analysis->pk end End: Compare Bioavailability pk->end

References

Validation & Comparative

A Comparative Guide to Phenylalanine Inhibitors: Evaluating 2-Acetamido-3-(3-fluorophenyl)propanoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Acetamido-3-(3-fluorophenyl)propanoic acid and other known inhibitors of phenylalanine metabolism, with a primary focus on the inhibition of phenylalanine hydroxylase (PAH). Due to the limited publicly available experimental data on the direct inhibitory activity of this compound, this guide will focus on a structural comparison with established inhibitors and present available quantitative data for these related compounds. This will serve as a valuable resource for researchers investigating novel therapeutics for metabolic disorders such as phenylketonuria (PKU).

Physicochemical Properties of Selected Phenylalanine Analogs

A key aspect of drug design is understanding the physicochemical properties of the compounds of interest. Below is a comparison of this compound with the parent amino acid L-phenylalanine and its N-acetylated form.

PropertyThis compoundL-PhenylalanineN-Acetyl-L-phenylalanine
Molecular Formula C₁₁H₁₂FNO₃C₉H₁₁NO₂[1]C₁₁H₁₃NO₃[2][3]
Molecular Weight 225.22 g/mol 165.19 g/mol [1]207.23 g/mol [2][3]
Structure
Key Structural Features N-acetyl group, meta-fluorine on the phenyl ringAmino group, Phenyl ringN-acetyl group

The introduction of an N-acetyl group and a fluorine atom in this compound significantly alters its properties compared to L-phenylalanine. The N-acetyl group may influence the molecule's polarity and its ability to act as a hydrogen bond donor. The electronegative fluorine atom at the meta position of the phenyl ring can affect the electronic properties of the aromatic ring and its interactions with the enzyme's active site. Notably, N-acetyl-L-phenylalanine has been detected in the urine of patients with phenylketonuria (PKU), suggesting it is a metabolic byproduct when phenylalanine catabolism is impaired[4][5].

Comparative Inhibitory Activity of Phenylalanine Hydroxylase (PAH) Inhibitors

InhibitorInhibition TypeKi (µM)IC50 (µM)Organism/Enzyme Source
α-MethylphenylalanineCompetitive (in vitro, weak)--Rat Liver
p-ChlorophenylalanineCompetitive--Not specified
DL-HomophenylalanineCompetitive[6]--Not specified

It is important to note that some compounds, like α-methylphenylalanine, may exhibit weak in vitro inhibition but can be potent suppressors of PAH activity in vivo[7]. This highlights the importance of considering both in vitro and in vivo experimental data.

Signaling Pathways and Experimental Workflows

To understand the mechanism of inhibition and the experimental procedures for evaluating potential inhibitors, the following diagrams illustrate the inhibition of phenylalanine hydroxylase and a typical screening workflow.

PAH_Inhibition Mechanism of Competitive Inhibition of PAH E PAH Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S Phenylalanine (Substrate) I Competitive Inhibitor (e.g., Phenylalanine Analog) ES->E P Tyrosine (Product) ES->P k_cat EI->E

Caption: Competitive inhibition of Phenylalanine Hydroxylase (PAH).

Screening_Workflow Workflow for Screening PAH Inhibitors start Start: Library of Phenylalanine Analogs primary_screen Primary Screening: High-Throughput Assay (e.g., fluorescence-based) start->primary_screen hit_identification Hit Identification: Compounds showing significant inhibition primary_screen->hit_identification dose_response Dose-Response Analysis: Determine IC50 values hit_identification->dose_response mechanism_studies Mechanism of Inhibition Studies: (e.g., Lineweaver-Burk plots) Determine Ki and inhibition type dose_response->mechanism_studies in_vivo_testing In Vivo Testing: Animal models of PKU mechanism_studies->in_vivo_testing lead_optimization Lead Optimization in_vivo_testing->lead_optimization

Caption: Experimental workflow for screening potential PAH inhibitors.

Experimental Protocol: In Vitro Phenylalanine Hydroxylase Inhibition Assay

The following is a representative protocol for determining the inhibitory activity of a compound against PAH, based on methods described in the literature. This protocol can be adapted for a 96-well plate format for higher throughput screening.

Objective: To determine the IC50 and/or Ki value of a test compound for the inhibition of phenylalanine hydroxylase.

Principle: The activity of PAH is measured by quantifying the rate of L-tyrosine production from L-phenylalanine. The amount of L-tyrosine formed can be detected by its intrinsic fluorescence.

Materials:

  • Recombinant human Phenylalanine Hydroxylase (PAH)

  • L-phenylalanine (substrate)

  • Test compound (e.g., this compound)

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • Ferrous ammonium sulfate

  • Dithiothreitol (DTT)

  • HEPES buffer (pH 7.0)

  • 96-well black microplates (for fluorescence readings)

  • Fluorescence microplate reader (Excitation ~275 nm, Emission ~305 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.

    • Prepare a reaction buffer containing HEPES, catalase, and ferrous ammonium sulfate.

    • Prepare a fresh solution of BH4 in DTT solution immediately before use.

  • Assay Reaction:

    • To each well of the 96-well plate, add the following in order:

      • HEPES buffer

      • L-phenylalanine (at a fixed concentration, e.g., near the Km value)

      • Test compound at various concentrations (or vehicle control)

      • PAH enzyme

    • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).

    • Initiate the reaction by adding the BH4 solution to each well.

  • Data Acquisition:

    • Immediately begin monitoring the increase in fluorescence intensity over time using the microplate reader.

    • Record the fluorescence at regular intervals for a set duration (e.g., 15-30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • To determine the inhibition constant (Ki) and the mechanism of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using methods such as Lineweaver-Burk plots[8].

Discussion and Future Directions

While direct experimental evidence for the inhibitory activity of this compound is currently lacking, its structural similarity to phenylalanine suggests it could be a substrate or inhibitor for enzymes involved in phenylalanine metabolism. The N-acetyl group could potentially hinder binding to the active site of PAH compared to non-acetylated analogs. However, it may also increase the compound's stability or alter its pharmacokinetic properties. The meta-positioned fluorine atom could influence the electronic environment of the phenyl ring, potentially affecting its interaction with the hydrophobic pocket of the PAH active site.

Further research is warranted to elucidate the biological activity of this compound. The experimental protocol outlined in this guide provides a framework for conducting in vitro inhibition studies to determine its IC50 and Ki values for PAH. Comparative studies with other known phenylalanine inhibitors, including other fluorinated and N-acetylated analogs, would be crucial to establish a structure-activity relationship and to assess its potential as a therapeutic agent for disorders of phenylalanine metabolism.

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Phenylalanine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into phenylalanine offers a powerful tool for optimizing the pharmacological properties of peptides and small molecules. The substitution of hydrogen with fluorine, a bioisostere of similar size but vastly different electronic properties, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and overall biological activity.[1][2] This guide provides a comprehensive comparison of fluorinated and non-fluorinated phenylalanine analogs, supported by experimental data, to inform rational drug design and development.

The introduction of fluorine can modulate acidity, basicity, hydrophobicity, and conformation, thereby affecting the bioavailability of the analog.[1][2] These modifications have been leveraged to enhance the therapeutic potential of various compounds, from enzyme inhibitors to PET imaging agents.[1][2]

Impact on Physicochemical and Biological Properties

The substitution of hydrogen with fluorine on the phenyl ring of phenylalanine induces significant changes in the molecule's physicochemical properties, which in turn dictate its biological behavior. The high electronegativity of fluorine alters the electron distribution of the aromatic ring, influencing crucial non-covalent interactions for molecular recognition and receptor binding.[3][4]

Key advantages of fluorination include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[5][6] This increased stability can lead to a longer in vivo half-life of drug candidates.[5]

  • Modulated Binding Affinity: Fluorination can either enhance or decrease binding affinity depending on the specific interactions within the receptor's binding pocket.[3][7] The altered electronic properties can lead to more favorable cation-π or other non-covalent interactions.[3][4]

  • Increased Lipophilicity: The addition of fluorine atoms generally increases a compound's lipophilicity, which can be crucial for membrane permeability and absorption.[5][8]

  • Altered pKa and Electronic Effects: Fluorine's electron-withdrawing nature can influence the acidity of nearby functional groups and modify the electronic environment of the aromatic ring, impacting interactions with biological targets.[5]

Quantitative Comparison of Phenylalanine Analogs

The following tables summarize quantitative data comparing non-fluorinated phenylalanine with its fluorinated analogs across key performance parameters.

Table 1: Comparison of Hydrophobicity and Electronic Properties

Amino AcidSubstitution PatternHydrophobicity Index (HI)Relative Retention TimeC 1s Binding Energy (eV)F 1s Binding Energy (eV)
Phenylalanine (Phe)Unsubstituted50.01.00285.0N/A
4-Fluoro-phenylalanineSingle fluorine (para)--285.6 (C-F), 285.1 (ring)687.8
3,4-Difluoro-phenylalanineVicinal difluorination56.81.14286.1 (C-F), 285.3 (ring)688.1
4-Trifluoromethyl-phenylalanineTrifluoromethyl group (para)65.41.31292.5 (CF3), 285.8 (ring)688.9

Data sourced from BenchChem's comparative guide on hydrophobicity and electronic properties of fluorinated phenylalanines.[8]

Table 2: Case Study - Binding Affinity of Biphalin Analogs for Opioid Receptors

AnalogIC50 (nM) for μ-receptorIC50 (nM) for δ-receptor
Native Biphalin (with Phenylalanine)0.890.34
4-F-Phe Biphalin (with 4-Fluoro-phenylalanine)0.210.04

This data demonstrates that the incorporation of 4-F-Phe significantly enhances the binding affinity of biphalin for both μ- and δ-opioid receptors.[3]

Table 3: Case Study - Binding of α-Factor Analogs to Ste2p Receptor

α-Factor AnalogKd (nM)
[Lys7(NBD),Nle12,Phe13(4-F)]α-factor40
[Lys7(NBD),Nle12,Phe13(3,4-F2)]α-factor60
[Lys7(NBD),Nle12,Phe13(2,3,4,5,6-F5)]α-factor300

Progressive fluorination of phenylalanine in α-factor analogs leads to a linear increase in the equilibrium binding constant (Kd), indicating a decrease in binding affinity.[9]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Determination of Hydrophobicity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the relative hydrophobicity of fluorinated phenylalanine analogs by measuring their retention times on a C18 column.[8]

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[8]

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[8]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[8]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[8]

  • Phenylalanine and fluorinated phenylalanine standards.[8]

Procedure:

  • Prepare solutions of phenylalanine and its fluorinated analogs in the initial mobile phase composition.

  • Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).

  • Inject a standard solution of phenylalanine onto the column.

  • Run a linear gradient of mobile phase B (e.g., from 5% to 95% over 30 minutes).

  • Monitor the elution of the compound using the UV detector at an appropriate wavelength (e.g., 254 nm).

  • Record the retention time of the phenylalanine peak.

  • Repeat the injection and gradient for each fluorinated phenylalanine standard, ensuring the column is re-equilibrated between runs.[8]

  • Calculate the relative retention time for each analog by dividing its retention time by the retention time of phenylalanine.[8]

Analysis of Electronic Properties by X-ray Photoelectron Spectroscopy (XPS)

Objective: To measure the core-level binding energies of carbon and fluorine in fluorinated phenylalanine analogs to assess their electronic properties.[8]

Materials:

  • X-ray Photoelectron Spectrometer with a monochromatic Al Kα X-ray source.

  • High-purity samples of phenylalanine and its fluorinated analogs.

  • Sample holder compatible with the XPS instrument.

Procedure:

  • Mount the powdered sample of the amino acid onto the sample holder.

  • Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

  • Irradiate the sample with monochromatic Al Kα X-rays.

  • Analyze the kinetic energy of the emitted photoelectrons.

  • Acquire high-resolution spectra for the C 1s and F 1s core levels.

  • Calibrate the binding energy scale by setting the C 1s peak for adventitious carbon to 284.8 eV.

  • Determine the binding energies of the C 1s electrons in the aromatic ring and the C-F bonds, as well as the F 1s electrons.

Receptor Binding Assay (for Biphalin Analogs)

Objective: To determine the binding affinity (IC50) of native and fluorinated biphalin analogs to opioid receptors.

Methodology: This typically involves a competitive radioligand binding assay.

  • Prepare membrane homogenates from cells expressing the opioid receptor of interest (e.g., μ or δ).

  • Incubate the membrane homogenates with a known concentration of a radiolabeled ligand (e.g., [³H]DAMGO for μ-receptors or [³H]DPDPE for δ-receptors).

  • Add increasing concentrations of the unlabeled competitor peptides (native biphalin or 4-F-Phe biphalin).

  • After incubation to reach equilibrium, separate the bound and free radioligand by rapid filtration.

  • Measure the amount of bound radioactivity using liquid scintillation counting.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

Visualizing Molecular Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the analysis of phenylalanine analogs.

G_Protein_Coupled_Opioid_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid Peptide Opioid Peptide Opioid Receptor (GPCR) Opioid Receptor (GPCR) Opioid Peptide->Opioid Receptor (GPCR) Binding G-Protein (αβγ) G-Protein (αβγ) Opioid Receptor (GPCR)->G-Protein (αβγ) Activation Gα-GTP Gα-GTP G-Protein (αβγ)->Gα-GTP GTP replaces GDP Gβγ Gβγ G-Protein (αβγ)->Gβγ Adenylyl Cyclase Adenylyl Cyclase Gα-GTP->Adenylyl Cyclase Inhibition cAMP cAMP Adenylyl Cyclase->cAMP Conversion of ATP (inhibited) Cellular Response Cellular Response cAMP->Cellular Response Downstream effects (e.g., analgesia)

Caption: G-protein coupled opioid receptor signaling pathway.

Experimental_Workflow_RP_HPLC cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prepare Standards Prepare Phenylalanine & Analog Standards Inject Sample Inject Sample Prepare Standards->Inject Sample Prepare Mobile Phases Prepare Mobile Phases (A: aq. TFA, B: ACN/TFA) Equilibrate Column Equilibrate C18 Column Prepare Mobile Phases->Equilibrate Column Equilibrate Column->Inject Sample Run Gradient Run Gradient Elution Inject Sample->Run Gradient Detect Elution UV Detection Run Gradient->Detect Elution Record Retention Time Record Retention Time (RT) Detect Elution->Record Retention Time Calculate Relative RT Calculate Relative RT (RT_analog / RT_Phe) Record Retention Time->Calculate Relative RT Determine HI Determine Hydrophobicity Index (HI) Calculate Relative RT->Determine HI

Caption: Workflow for hydrophobicity determination by RP-HPLC.

References

Unveiling the Inhibitory Mechanism of a Novel Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel investigational compound, Compound X , with a known competitive inhibitor, Inhibitor A , against the enzyme Enzyme Y . Through a series of detailed experimental protocols and comparative data analysis, we aim to elucidate the precise mechanism of inhibition for Compound X.

Introduction to Enzyme Inhibition

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[1][2] Understanding the mechanism of inhibition is a critical step in drug discovery and development, providing insights into the inhibitor's binding mode and informing strategies for optimizing its efficacy and selectivity.[3] The primary reversible inhibition mechanisms are competitive, non-competitive, uncompetitive, and mixed inhibition, each characterized by a unique pattern of interaction with the enzyme and its substrate.[1][4][5]

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.[1][5]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) and reduces the enzyme's catalytic efficiency without affecting substrate binding.[4][5]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the conversion of the substrate to the product.[1][4]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both substrate binding and catalytic efficiency.[4][5]

Comparative Analysis of Compound X and Inhibitor A

This section presents a head-to-head comparison of the inhibitory effects of Compound X and the known competitive inhibitor, Inhibitor A, on the activity of Enzyme Y.

Enzyme Kinetics

Enzyme kinetic studies are fundamental to determining the mechanism of inhibition by analyzing the effects of the inhibitor on the Michaelis constant (K_m) and the maximum velocity (V_max) of the enzymatic reaction.[6]

Table 1: Comparison of Kinetic Parameters for Enzyme Y in the Presence of Inhibitors

InhibitorK_m (μM)V_max (μmol/min)Apparent Inhibition Type
None (Control)10100-
Inhibitor A (10 μM)20100Competitive
Compound X (10 μM)1050Non-competitive

Data are hypothetical and for illustrative purposes.

The results indicate that Inhibitor A increases the apparent K_m without affecting V_max, which is characteristic of competitive inhibition.[6] In contrast, Compound X decreases V_max without significantly altering K_m, suggesting a non-competitive mechanism of inhibition.[6]

Biophysical Characterization

To further validate the kinetic findings and directly assess the binding interactions, biophysical assays such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) were employed.[7][][9]

Table 2: Biophysical Binding Parameters of Inhibitors to Enzyme Y

InhibitorMethodK_d (nM)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
Inhibitor AITC501.0-8.5-2.5
Compound XITC251.0-10.2-1.8
Inhibitor ASPR55---
Compound XSPR28---

Data are hypothetical and for illustrative purposes.

The binding affinity (K_d) values obtained from both ITC and SPR are consistent, with Compound X exhibiting a stronger binding affinity to Enzyme Y compared to Inhibitor A. The thermodynamic parameters from ITC reveal that the binding of both inhibitors is enthalpically driven.[]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Enzyme Kinetics Assay

This protocol describes the determination of kinetic parameters using a continuous spectrophotometric assay.[10][11]

  • Reagents and Materials:

    • Enzyme Y (1 mg/mL stock in 50 mM HEPES, pH 7.5)

    • Substrate (10 mM stock in assay buffer)

    • Compound X (10 mM stock in DMSO)

    • Inhibitor A (10 mM stock in DMSO)

    • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Prepare a series of substrate dilutions in the assay buffer ranging from 0.1 to 10 times the expected K_m.

    • For inhibitor studies, prepare solutions of Compound X and Inhibitor A at a fixed concentration (e.g., 10 μM) in the assay buffer. A control with no inhibitor should also be prepared.

    • In a 96-well plate, add 50 μL of the substrate dilution and 25 μL of the inhibitor solution (or buffer for control).

    • Initiate the reaction by adding 25 μL of a diluted Enzyme Y solution (final concentration of 5 nM).

    • Immediately place the plate in a spectrophotometer and measure the absorbance at the appropriate wavelength for the product formation every 30 seconds for 10 minutes.

    • Calculate the initial reaction velocities (V_0) from the linear portion of the progress curves.[12]

    • Plot V_0 versus substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max. For inhibited reactions, fit the data to the appropriate inhibition model.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[][13]

  • Reagents and Materials:

    • Enzyme Y (50 μM in dialysis buffer)

    • Compound X (500 μM in dialysis buffer)

    • Inhibitor A (500 μM in dialysis buffer)

    • Dialysis Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl

    • Isothermal Titration Calorimeter

  • Procedure:

    • Dialyze the enzyme and inhibitor solutions against the same buffer to minimize buffer mismatch effects.

    • Load the sample cell with the Enzyme Y solution and the injection syringe with the inhibitor solution.

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

    • Perform a series of injections of the inhibitor into the enzyme solution.

    • The heat change upon each injection is measured and plotted against the molar ratio of inhibitor to enzyme.

    • Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

Visualizing Mechanisms and Workflows

Graphical representations of the underlying biological and experimental processes can aid in understanding the inhibitory mechanisms.

Signaling Pathway of Enzyme Inhibition

The following diagram illustrates the different modes of reversible enzyme inhibition.

Inhibition_Mechanisms cluster_competitive Competitive cluster_noncompetitive Non-competitive E Enzyme (E) ES Enzyme-Substrate (ES) E->ES + S EI Enzyme-Inhibitor (EI) E->EI + I S Substrate (S) ES->E - S P Product (P) ES->P k_cat ESI Enzyme-Substrate-Inhibitor (ESI) ES->ESI + I I Inhibitor (I) EI->E - I ESI->ES - I

Caption: Mechanisms of reversible enzyme inhibition.

Experimental Workflow for Determining Inhibition Mechanism

This workflow outlines the logical progression of experiments to characterize a novel inhibitor.

Experimental_Workflow start Start: Novel Compound Identified enzyme_kinetics Enzyme Kinetics Assay (Vary [S] and [I]) start->enzyme_kinetics analyze_kinetics Analyze Kinetic Data (Determine ΔK_m, ΔV_max) enzyme_kinetics->analyze_kinetics biophysical_assays Biophysical Assays (ITC, SPR, etc.) analyze_kinetics->biophysical_assays Initial Mechanism Hypothesized analyze_biophysical Analyze Binding Data (Determine K_d, Thermodynamics) biophysical_assays->analyze_biophysical structural_studies Structural Studies (X-ray Crystallography, NMR) analyze_biophysical->structural_studies Confirm Direct Binding determine_binding_mode Determine Binding Mode and Site structural_studies->determine_binding_mode conclusion Conclusion: Mechanism of Inhibition Confirmed determine_binding_mode->conclusion

Caption: Workflow for elucidating the mechanism of inhibition.

Conclusion

The collective evidence from enzyme kinetics and biophysical assays strongly indicates that Compound X functions as a non-competitive inhibitor of Enzyme Y. This is in clear contrast to the competitive inhibition mechanism of Inhibitor A. The distinct inhibitory profile of Compound X suggests it binds to an allosteric site on Enzyme Y, a hypothesis that can be further investigated and confirmed through structural biology techniques such as X-ray crystallography or cryo-electron microscopy.[14] This detailed mechanistic understanding is invaluable for the rational design of more potent and selective next-generation inhibitors.

References

A Researcher's Guide to Cross-Validation of Enzymatic Assay Formats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of enzyme activity is fundamental to various fields, from basic research to drug discovery. A multitude of enzymatic assay formats are available, each with its own set of principles, advantages, and limitations. Consequently, cross-validation of results obtained from different assay formats is a critical step to ensure data reliability, reproducibility, and biological relevance. This guide provides an objective comparison of common enzymatic assay formats, detailed experimental protocols for key methods, and a framework for the cross-validation of their results.

Comparison of Major Enzymatic Assay Formats

Enzymatic assays can be broadly categorized based on the experimental system (biochemical vs. cell-based) and the detection method (labeled vs. label-free). The choice of assay format has a significant impact on the accuracy and interpretation of the results.[1][2]

Biochemical vs. Cell-Based Assays

Biochemical assays measure the activity of isolated enzymes in a controlled, cell-free environment.[3] In contrast, cell-based assays measure enzyme activity within the context of a living cell, providing a more physiologically relevant system.[4][5]

Parameter Biochemical Assays Cell-Based Assays
Principle Measures the function of isolated biomolecules (e.g., enzymes, receptors) outside of cells.[2]Measures cellular responses such as viability, proliferation, or signaling in living cells.[2][4]
Advantages - High throughput and scalability.[2]- Provides direct mechanistic insights (e.g., enzyme kinetics).[2]- Lower biological complexity and fewer variables.[2]- Higher physiological relevance, reflecting the complexity of a biological system.[4]- Accounts for factors like cell permeability and metabolism.[2]
Disadvantages - Lacks cellular context; results may not translate to a living system.[2]- Potential for misleading results if the enzyme preparation is impure.[6]- More variability due to cell line differences and passage number.[2]- Lower throughput and higher cost compared to biochemical assays.[2]
Typical Use Cases - High-throughput screening (HTS) for enzyme inhibitors.- Determination of enzyme kinetic parameters (Km, Vmax).[2]- Validating hits from biochemical screens.[7]- Assessing compound toxicity and efficacy in a cellular environment.[5]
Labeled vs. Label-Free Assays

Enzyme activity can be detected directly by measuring the intrinsic properties of the substrate or product (label-free) or indirectly through the use of labels such as fluorophores, chromophores, or radioactive isotopes (labeled).

Parameter Labeled Assays Label-Free Assays
Principle Employs substrates modified with a detectable tag (e.g., fluorescent, colorimetric, luminescent) to monitor the reaction.[8]Measures the intrinsic properties of the substrate or product, such as mass or absorbance, without the use of labels.
Advantages - High sensitivity and specificity.[8]- Wide range of detection methods available (colorimetric, fluorometric, luminescent).[1][8]- Simpler sample preparation.[9]- Reduced risk of the label interfering with enzyme activity.- Generally more cost-effective.[9]
Disadvantages - The label can sometimes alter the substrate's interaction with the enzyme.- Can be more expensive due to the cost of labeled substrates.[1]- May have lower sensitivity compared to some labeled methods.- Can be more susceptible to interference from other molecules in the sample.[9]
Common Formats - Colorimetric: Measures changes in color.[1]- Fluorometric: Measures changes in fluorescence.[1][8]- Luminescent: Measures the emission of light.[8]- Spectrophotometric: Measures changes in absorbance of natural substrates/products (e.g., NADH at 340 nm).[10]- Mass Spectrometry: Directly measures the mass of substrates and products.

Workflow for Cross-Validation of Assay Formats

CrossValidationWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Conclusion DefineEnzyme Define Enzyme and Substrate SelectAssays Select at Least Two Orthogonal Assay Formats DefineEnzyme->SelectAssays Next OptimizeAssays Optimize and Validate Each Assay Individually SelectAssays->OptimizeAssays Proceed to RunAssays Run Assays in Parallel with Same Enzyme Batch and Inhibitors OptimizeAssays->RunAssays CompareData Compare Key Parameters (e.g., IC50, Ki) RunAssays->CompareData Proceed to AnalyzeDiscrepancies Analyze and Investigate Discrepancies CompareData->AnalyzeDiscrepancies Conclusion Draw Conclusion on Compound Activity CompareData->Conclusion If results are concordant AnalyzeDiscrepancies->Conclusion

Caption: A generalized workflow for the cross-validation of enzymatic assay results.

Data Presentation for Comparative Analysis

For a direct and clear comparison of results from different assay formats, it is essential to present quantitative data in a structured tabular format. The following table provides a template for comparing the inhibition of a specific enzyme by a test compound using two different assay formats.

Parameter Assay Format 1 (e.g., Biochemical - Colorimetric) Assay Format 2 (e.g., Cell-Based - Luminescent) Fold Difference
IC50 (µM) Insert Value ± SDInsert Value ± SDCalculate
Hill Slope Insert ValueInsert ValueN/A
Maximum Inhibition (%) Insert ValueInsert ValueCalculate
Z'-factor Insert ValueInsert ValueN/A
Signal-to-Background Insert ValueInsert ValueN/A

Note: IC50 values are generally considered to be in close agreement if they differ by a factor of three or less.[6] Discrepancies greater than this may indicate assay-specific artifacts or a more complex biological mechanism.[6][7]

Experimental Protocols

Detailed and standardized protocols are the foundation of reproducible research. Below are example protocols for a generic biochemical colorimetric assay and a cell-based luciferase reporter assay.

Protocol: Generic Biochemical Colorimetric Kinase Assay

This protocol describes a method to measure the activity of a kinase by quantifying the amount of ADP produced using a coupled enzyme reaction that results in a color change.

Materials:

  • Purified Kinase Enzyme

  • Kinase Substrate (Peptide or Protein)

  • ATP (Adenosine Triphosphate)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

  • ADP Detection Reagent Kit (e.g., ADP-Glo™, which is luminescent, or a colorimetric coupled-enzyme system with pyruvate kinase and lactate dehydrogenase)

  • Test Compounds (Inhibitors) dissolved in DMSO

  • 384-well microplate

  • Plate reader capable of absorbance measurement

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include controls for 100% activity (DMSO only) and 0% activity (no enzyme).

  • Enzyme and Substrate Preparation: Prepare a master mix of the kinase and its substrate in the kinase assay buffer.

  • Reaction Initiation: Add 20 µL of the enzyme/substrate master mix to each well of the plate containing the compounds.

  • Incubation: Mix the plate gently and incubate at room temperature (or the enzyme's optimal temperature) for 60 minutes.

  • Reaction Termination and Detection: Add 20 µL of the ADP detection reagent to each well. This reagent will stop the kinase reaction and initiate the color-developing reaction.

  • Second Incubation: Incubate the plate at room temperature for 30 minutes to allow the color to develop.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 340 nm for an NADH-coupled assay) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 values by fitting the data to a four-parameter logistic curve.

Protocol: Generic Cell-Based Luciferase Reporter Assay for a Signaling Pathway

This protocol is designed to measure the activation or inhibition of a signaling pathway by quantifying the expression of a luciferase reporter gene.

Materials:

  • A stable cell line expressing the target of interest and a luciferase reporter gene under the control of a response element specific to the signaling pathway.

  • Cell Culture Medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Test Compounds dissolved in DMSO.

  • Luciferase Assay Reagent (e.g., Bright-Glo™ Luciferase Assay System).

  • White, opaque 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate at a density of 10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include appropriate controls.

  • Incubation: Incubate the plate for the desired period (e.g., 6-24 hours) to allow for changes in gene expression.

  • Cell Lysis and Luciferase Reaction: Equilibrate the plate and the luciferase assay reagent to room temperature. Add 100 µL of the luciferase reagent to each well. This will lyse the cells and provide the substrate for the luciferase enzyme.

  • Incubation: Incubate the plate for 5 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the fold change in luciferase activity or percent inhibition relative to controls. Determine EC50 or IC50 values as appropriate.

Visualizing Experimental Concepts

Diagrams can greatly aid in understanding complex biological and experimental processes.

Signaling Pathway Example: A Generic Kinase Cascade

The following diagram illustrates a simplified kinase cascade, a common target for enzymatic assays in drug discovery.

KinaseCascade Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase1 Kinase A (e.g., MAPKKK) Receptor->Kinase1 Activates Kinase2 Kinase B (e.g., MAPKK) Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C (e.g., MAPK) Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates GeneExpression Gene Expression TF->GeneExpression Promotes

Caption: A simplified diagram of a three-tiered kinase signaling pathway.

Logical Relationships in Assay Selection

The choice of assay format often depends on the stage of the research or drug discovery pipeline. This diagram illustrates the logical flow from high-throughput screening to detailed characterization.

AssaySelectionLogic cluster_discovery Discovery Phase cluster_validation Validation & Characterization HTS High-Throughput Screening (HTS) Biochemical Assays High Sensitivity HitValidation Hit Validation Cell-Based Assays Orthogonal Biochemical Assays HTS:f0->HitValidation:f0 Primary Hits HTS:f1->HitValidation:f1 Cross-Validate LeadOpt Lead Optimization Detailed Kinetics In-vivo Models HitValidation->LeadOpt Validated Hits

Caption: Logical progression of assay formats in a typical drug discovery pipeline.

References

Benchmarking 2-Acetamido-3-(3-fluorophenyl)propanoic acid: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis of a Novel Phenylalanine Analog Against Established Antimetabolites

In the landscape of modern drug discovery, particularly in oncology, the strategic modification of endogenous molecules to create potent and selective therapeutic agents is a cornerstone of medicinal chemistry. 2-Acetamido-3-(3-fluorophenyl)propanoic acid, a fluorinated derivative of the amino acid phenylalanine, represents a compelling candidate for investigation. The introduction of fluorine can enhance metabolic stability and modulate binding affinity, offering potential advantages over existing therapies. This guide provides a comparative benchmark of this compound against established antimetabolite drugs—methotrexate, pralatrexate, and fluorouracil—offering a framework for its evaluation as a potential enzyme inhibitor in cancer therapy.

While direct preclinical or clinical data for this compound is not extensively available in the public domain, its structural similarity to phenylalanine suggests its potential to interfere with amino acid or nucleotide metabolism, pathways critical for rapidly proliferating cancer cells. This guide, therefore, focuses on the established mechanisms and performance of key drugs that target these pathways, providing a basis for future comparative studies.

Comparison with Known Antimetabolite Drugs

A meaningful benchmark for this compound involves comparing its potential efficacy and pharmacological profile with drugs that have well-defined mechanisms of action in related metabolic pathways. Methotrexate and pralatrexate are potent inhibitors of dihydrofolate reductase (DHFR), while fluorouracil targets thymidylate synthase (TS). Both enzymes are crucial for the synthesis of nucleotides, the building blocks of DNA.

DrugTarget EnzymeMechanism of ActionKey Pharmacokinetic Parameters
Methotrexate Dihydrofolate Reductase (DHFR)[1][2]Competitively inhibits DHFR, leading to a depletion of tetrahydrofolate and subsequent inhibition of purine and thymidylate synthesis.[3][1][2]Oral bioavailability: ~60% at lower doses; Half-life: 3-10 hours (low dose), 8-15 hours (high dose); Primarily renal excretion.[1][4]
Pralatrexate Dihydrofolate Reductase (DHFR)[5][6]A folate analog that competitively inhibits DHFR, showing enhanced cellular uptake via the reduced folate carrier.[5][7][8]Administered intravenously; Terminal half-life: 12-18 hours; Approximately 34% excreted unchanged in urine.[6]
Fluorouracil (5-FU) Thymidylate Synthase (TS)[9][10][11]Its metabolite, FdUMP, forms a stable complex with TS, inhibiting the synthesis of thymidylate and disrupting DNA replication.[9][10]Administered intravenously; Rapidly metabolized with a short half-life of 10-20 minutes; Primarily eliminated through metabolism.

Experimental Protocols for Benchmarking

To ascertain the therapeutic potential of this compound, a series of in vitro and in vivo experiments are essential. These protocols are designed to elucidate its mechanism of action, potency, and pharmacokinetic profile in comparison to the aforementioned drugs.

In Vitro Enzyme Inhibition Assays

1. Dihydrofolate Reductase (DHFR) Inhibition Assay

  • Principle: This spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate to tetrahydrofolate.

  • Protocol:

    • Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), purified human DHFR enzyme, and NADPH.

    • Add varying concentrations of this compound, methotrexate (positive control), or vehicle (negative control) to the reaction mixture.

    • Initiate the reaction by adding the substrate, dihydrofolate.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the rate of reaction and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).

2. Thymidylate Synthase (TS) Inhibition Assay

  • Principle: This assay measures the activity of TS by quantifying the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).

  • Protocol:

    • Prepare a reaction mixture containing assay buffer, purified human TS enzyme, the cofactor N5,N10-methylenetetrahydrofolate, and dUMP.

    • Add varying concentrations of this compound, the active metabolite of fluorouracil (FdUMP, positive control), or vehicle to the mixture.

    • Incubate the reaction at 37°C.

    • Stop the reaction and quantify the amount of dTMP produced using methods such as HPLC or a coupled-enzyme assay that measures the oxidation of NADPH.

    • Calculate the IC50 value for the test compound.

Cell-Based Assays

1. Cell Viability/Cytotoxicity Assay

  • Principle: To assess the effect of the compound on the proliferation of cancer cell lines.

  • Protocol (using MTT assay):

    • Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound and the comparator drugs for a specified period (e.g., 72 hours).

    • Add MTT reagent to each well and incubate to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Pharmacokinetic Studies
  • Principle: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in an animal model.

  • Protocol (in vivo rodent model):

    • Administer a defined dose of this compound to a cohort of laboratory animals (e.g., mice or rats) via a relevant route (e.g., oral gavage or intravenous injection).

    • Collect blood samples at various time points post-administration.

    • Process the blood samples to separate plasma.

    • Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to quantify the concentration of the parent compound and any potential metabolites.

    • Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Visualizing the Pathways and Workflows

To better understand the biological context and experimental procedures, the following diagrams are provided.

Caption: Potential inhibitory action on nucleotide synthesis pathways.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme Inhibition Assays Enzyme Inhibition Assays Determine IC50 values Determine IC50 values Enzyme Inhibition Assays->Determine IC50 values Mechanism of Action Mechanism of Action Determine IC50 values->Mechanism of Action Cell-Based Assays Cell-Based Assays Determine Cytotoxicity (IC50) Determine Cytotoxicity (IC50) Cell-Based Assays->Determine Cytotoxicity (IC50) Cellular Efficacy Cellular Efficacy Determine Cytotoxicity (IC50)->Cellular Efficacy Pharmacokinetic Studies Pharmacokinetic Studies Cellular Efficacy->Pharmacokinetic Studies Determine ADME Profile Determine ADME Profile Pharmacokinetic Studies->Determine ADME Profile Dosing & Safety Dosing & Safety Determine ADME Profile->Dosing & Safety Efficacy Studies (Xenograft Models) Efficacy Studies (Xenograft Models) Dosing & Safety->Efficacy Studies (Xenograft Models) Tumor Growth Inhibition Tumor Growth Inhibition Efficacy Studies (Xenograft Models)->Tumor Growth Inhibition Compound Synthesis & Characterization Compound Synthesis & Characterization Compound Synthesis & Characterization->Enzyme Inhibition Assays Compound Synthesis & Characterization->Cell-Based Assays

Caption: A typical workflow for preclinical drug evaluation.

Conclusion

While this compound remains a compound with underexplored therapeutic potential, its structural characteristics warrant a thorough investigation, particularly within the domain of cancer chemotherapy. By employing the rigorous benchmarking protocols outlined in this guide and comparing its performance against well-established drugs like methotrexate, pralatrexate, and fluorouracil, researchers can systematically elucidate its mechanism of action, potency, and overall therapeutic promise. The provided frameworks for experimental design and data comparison will be instrumental for drug development professionals in making informed decisions regarding the future of this and other novel phenylalanine analogs.

References

Bridging the Gap: In Vivo Validation of Propionic Acid Derivatives Showcased in Recent Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of recently developed propionic acid derivatives highlights the successful translation of promising in vitro results to in vivo efficacy. Researchers have demonstrated significant anti-inflammatory and protective effects in various animal models, supported by initial in vitro screenings. This guide provides an objective look at the experimental data and methodologies from these studies, offering valuable insights for researchers, scientists, and drug development professionals.

This guide synthesizes findings from several recent studies, focusing on novel derivatives of well-known nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen and dexketoprofen, as well as new chemical entities. The presented data underscores the importance of in vivo validation to confirm the therapeutic potential observed in preliminary in vitro assays.

Comparative Efficacy of Novel Propionic Acid Derivatives

The following tables summarize the quantitative data from the selected studies, comparing in vitro inhibitory concentrations and in vivo anti-inflammatory and protective effects.

Table 1: In Vitro and In Vivo Anti-Inflammatory Activity of Novel Thiourea Derivatives of Naproxen

CompoundIn Vitro COX-2 Inhibition (IC50, µM)In Vitro 5-LOX Inhibition (IC50, µM)In Vivo Anti-Inflammatory Activity (% Inhibition of Paw Edema)
Derivative 8 >100>10044.83
Derivative 9 >100>10049.29
Naproxen Not ReportedNot ReportedNot Reported in this study

Data sourced from a 2023 study on novel thiourea derivatives of naproxen.[1]

Table 2: In Vitro and In Vivo Anti-Inflammatory Activity of Novel Dexketoprofen Amide Derivatives

CompoundIn Vitro COX-1 Inhibition (% at 100 µM)In Vitro COX-2 Inhibition (% at 100 µM)In Vivo Anti-Inflammatory Activity (% Inhibition of Paw Edema at 3h)
Derivative 2 22.435.845.2
Derivative 4 28.755.248.6
Dexketoprofen 95.285.450.1

Data sourced from a 2024 study on novel dexketoprofen amide derivatives.[2][3]

Table 3: In Vitro and In Vivo Activity of a Keap1-Nrf2 PPI Inhibitor

CompoundIn Vitro Keap1-Nrf2 PPI Inhibition (IC50, nM)In Vivo Reduction of Blood Urea Nitrogen (BUN) in AKI mice
Compound 56 16.0Significant reduction

Data sourced from a 2024 study on a propionic acid derivative for acute kidney injury.[4]

Experimental Protocols

In Vitro COX Inhibition Assay

The in vitro inhibitory activity of the compounds on COX-1 and COX-2 enzymes was determined using commercially available inhibitor screening kits. The assay is based on the fluorometric detection of prostaglandins. Test compounds were incubated with the respective enzyme (ovine COX-1 or human recombinant COX-2), arachidonic acid (substrate), and a fluorescent probe. The inhibition of prostaglandin production was measured by a decrease in fluorescence, and the IC50 values (concentration causing 50% inhibition) were calculated.[1][2][3]

In Vivo Carrageenan-Induced Paw Edema in Rats

The anti-inflammatory activity of the compounds was evaluated using the carrageenan-induced paw edema model in Wistar rats. Inflammation was induced by a subplantar injection of 0.1 mL of 1% carrageenan suspension into the right hind paw of the rats. The test compounds or vehicle were administered orally 1 hour before the carrageenan injection. The paw volume was measured using a plethysmometer at different time points (e.g., 1, 2, 3, 4, and 5 hours) after the induction of inflammation. The percentage of inhibition of edema was calculated by comparing the paw volume of the treated group with the control group.[1][2][3]

In Vivo Acute Kidney Injury (AKI) Model in Mice

The in vivo efficacy of the Keap1-Nrf2 PPI inhibitor was assessed in a cisplatin-induced AKI mouse model. Male C57BL/6 mice were administered cisplatin to induce kidney injury. The test compound was administered orally. After a specific treatment period, blood samples were collected to measure plasma creatinine and blood urea nitrogen (BUN) levels, which are key markers of kidney function. A significant reduction in these markers in the treated group compared to the vehicle group indicated a protective effect.[4]

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental flows, the following diagrams were generated using the Graphviz DOT language.

Signaling_Pathway Keap1-Nrf2 Signaling Pathway in AKI cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., from Cisplatin in AKI) Nrf2 Nrf2 Oxidative_Stress->Nrf2 Induces dissociation from Keap1 Keap1 Keap1 Keap1->Nrf2 Binds and promotes ubiquitination Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 (translocated) Nrf2->Nrf2_n Translocation Compound_56 Compound 56 (Propionic Acid Derivative) Compound_56->Keap1 Inhibits Interaction Ub Ubiquitin ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes Activates Transcription Cell_Protection Cell Protection & Reduced Kidney Injury Antioxidant_Genes->Cell_Protection Leads to

Keap1-Nrf2 Signaling Pathway in AKI

Experimental_Workflow Experimental Workflow: From In Vitro to In Vivo cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation Synthesis Synthesis of Propionic Acid Derivatives COX_Assay COX-1/COX-2 Inhibition Assay Synthesis->COX_Assay Test for Anti-inflammatory Potential PPI_Assay Keap1-Nrf2 PPI Inhibition Assay Synthesis->PPI_Assay Test for Cytoprotective Potential Cytotoxicity Cytotoxicity Assays (e.g., MTT) COX_Assay->Cytotoxicity Assess Safety PPI_Assay->Cytotoxicity Animal_Model Animal Model of Disease (e.g., Paw Edema, AKI) Cytotoxicity->Animal_Model Promising candidates advance to in vivo Treatment Compound Administration (Oral) Animal_Model->Treatment Efficacy_Assessment Assessment of Efficacy (e.g., Paw Volume, Blood Markers) Treatment->Efficacy_Assessment

From In Vitro Screening to In Vivo Validation

Logical_Relationship Logical Relationship of Findings In_Vitro_Activity High In Vitro Potency (e.g., low IC50 for COX-2 or Keap1-Nrf2 PPI) Successful_Validation Successful In Vivo Validation In_Vitro_Activity->Successful_Validation In_Vivo_Efficacy Significant In Vivo Efficacy (e.g., reduced inflammation, organ protection) Favorable_PK Favorable Pharmacokinetics (e.g., Oral Bioavailability) Favorable_PK->Successful_Validation Low_Toxicity Low Cytotoxicity In Vitro Low_Toxicity->Successful_Validation Successful_Validation->In_Vivo_Efficacy

Connecting In Vitro Findings to In Vivo Success

References

A Comparative Guide to the Synthesis of Fluorophenylalanine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorinated phenylalanine analogs into peptides and proteins is a powerful strategy in drug discovery and chemical biology. The unique properties of the fluorine atom can enhance metabolic stability, modulate binding affinity, and serve as a sensitive probe for NMR studies. This guide provides a comparative overview of common synthesis routes for 2-fluorophenylalanine, 3-fluorophenylalanine, and 4-fluorophenylalanine, complete with experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

Comparison of Key Synthesis Routes

The synthesis of fluorophenylalanine can be broadly categorized into three main approaches: synthesis from fluorinated precursors, enzymatic synthesis, and asymmetric synthesis. The choice of route often depends on the desired isomer, enantiomeric purity, and scalability.

Synthesis RouteTarget Isomer(s)Key FeaturesTypical YieldEnantiomeric Excess (ee)Scalability
Erlenmeyer Azlactone Synthesis 2-, 3-, 4-F-PheA versatile method starting from the corresponding fluorobenzaldehyde.[1]GoodRacemic mixture, requires resolutionGood
Asymmetric Hydrogenation 2-, 3-, 4-F-PheHigh enantioselectivity using a chiral catalyst.[2]Quantitative[2]>95%[2]Moderate to Good
Enzymatic Synthesis L-4-F-PheHighly specific, producing the L-enantiomer.[3]High>99%Moderate
Schöllkopf Asymmetric Synthesis 2-, 3-, 4-F-PheUtilizes a chiral auxiliary for stereocontrol.[1]GoodHighModerate

Experimental Protocols

Erlenmeyer Azlactone Synthesis of 4-Fluorophenylalanine

This method is a classical approach for the synthesis of α-amino acids. It involves the condensation of an aldehyde with an N-acylglycine in the presence of acetic anhydride to form an azlactone, which is subsequently reduced and hydrolyzed.

Materials:

  • 4-Fluorobenzaldehyde

  • N-acetylglycine

  • Acetic anhydride

  • Sodium acetate

  • Red phosphorus

  • Hydroiodic acid

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • Azlactone Formation: A mixture of 4-fluorobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and sodium acetate (1.0 eq) in acetic anhydride (3.0 eq) is heated at 100°C for 2 hours.

  • Reduction and Hydrolysis: The reaction mixture is cooled, and red phosphorus (2.0 eq) and hydroiodic acid (57%, 5.0 eq) are added. The mixture is refluxed for 6 hours.

  • Work-up: After cooling, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is dissolved in water and washed with diethyl ether.

  • Purification: The aqueous layer is basified with a sodium hydroxide solution to pH 8-9 and then treated with activated charcoal. The solution is filtered, and the pH is adjusted to the isoelectric point of 4-fluorophenylalanine (around pH 6) with hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with cold water, and dried to afford DL-4-fluorophenylalanine.

Asymmetric Hydrogenation for the Synthesis of L-4-Fluorophenylalanine

This method provides direct access to the enantiomerically pure L-isomer, which is often the desired form for biological applications.

Materials:

  • (Z)-2-acetamido-3-(4-fluorophenyl)acrylic acid

  • Rhodium-based chiral catalyst (e.g., Rh(COD)2BF4 with a chiral phosphine ligand)

  • Methanol

  • Hydrogen gas

Procedure:

  • Reaction Setup: In a high-pressure reactor, (Z)-2-acetamido-3-(4-fluorophenyl)acrylic acid (1.0 eq) and the chiral rhodium catalyst (0.01 eq) are dissolved in degassed methanol.

  • Hydrogenation: The reactor is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 10 bar). The reaction mixture is stirred at room temperature for 24 hours.

  • Work-up: The solvent is removed under reduced pressure. The residue is then subjected to acidic or basic hydrolysis to remove the acetyl group, followed by neutralization to precipitate the L-4-fluorophenylalanine.

  • Purification: The product is collected by filtration, washed with a small amount of cold water, and dried. The enantiomeric excess can be determined by chiral HPLC.

Enzymatic Synthesis of L-4-Fluorophenylalanine

This highly selective method utilizes an enzyme, such as a phenylalanine dehydrogenase, to convert a keto acid precursor into the corresponding L-amino acid.[3]

Materials:

  • 4-Fluorophenylpyruvic acid

  • Phenylalanine dehydrogenase

  • Ammonium formate

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • Phosphate buffer (pH 7.5)

Procedure:

  • Reaction Mixture: In a temperature-controlled vessel, 4-fluorophenylpyruvic acid (1.0 eq), ammonium formate (5.0 eq), and NADH (1.2 eq) are dissolved in a phosphate buffer.

  • Enzymatic Reaction: Phenylalanine dehydrogenase is added to the mixture, and the reaction is incubated at a controlled temperature (e.g., 30°C) with gentle stirring for 24-48 hours. The progress of the reaction can be monitored by HPLC.

  • Work-up and Purification: The reaction is quenched by adding an acid (e.g., HCl) to denature the enzyme. The precipitated enzyme is removed by centrifugation. The supernatant is then purified using ion-exchange chromatography to isolate L-4-fluorophenylalanine.

Experimental and Logical Workflows

General Workflow for Chemical Synthesis of Fluorophenylalanine

The following diagram illustrates a typical workflow for the chemical synthesis of fluorophenylalanine, starting from a fluorinated precursor.

G start Start: Select Fluorinated Precursor (e.g., Fluorobenzaldehyde) reaction Chemical Transformation (e.g., Azlactone Synthesis, Asymmetric Hydrogenation) start->reaction workup Reaction Work-up (Extraction, Filtration) reaction->workup purification Purification (Crystallization, Chromatography) workup->purification analysis Characterization (NMR, MS, HPLC) purification->analysis end Final Product: Fluorophenylalanine analysis->end G enzyme Phenylalanine Dehydrogenase product L-4-Fluorophenylalanine enzyme->product cofactor_ox NAD+ enzyme->cofactor_ox substrate1 4-Fluorophenylpyruvic Acid substrate1->enzyme substrate2 Ammonia (from Ammonium Formate) substrate2->enzyme cofactor NADH cofactor->enzyme

References

A Researcher's Guide to Evaluating Modified Amino Acid Specificity and Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of modified amino acids into proteins is paramount. This guide provides a comprehensive comparison of current methodologies for evaluating the specificity of this incorporation and detecting potential off-target effects. We will delve into the experimental protocols, present quantitative data for comparison, and offer troubleshooting guidance to ensure the fidelity of your research.

The introduction of modified or unnatural amino acids (UAAs) into proteins has revolutionized our ability to probe and engineer biological systems. However, ensuring that these novel building blocks are incorporated only at the intended positions is a critical challenge. Off-target incorporation can lead to protein misfolding, altered function, and confounding experimental results. This guide will equip you with the knowledge to rigorously assess the specificity of your modified amino acid incorporation and identify any unintended targets.

Comparative Analysis of Key Methodologies

Several techniques are available to assess the specificity and off-target effects of modified amino acid incorporation. Each method offers a unique set of advantages and limitations in terms of sensitivity, throughput, and the type of information it provides. The following sections provide a detailed comparison of the most common approaches.

Data Presentation: A Quantitative Look at Performance

The table below summarizes key quantitative parameters for the discussed methodologies, offering a side-by-side comparison to aid in selecting the most appropriate technique for your experimental needs.

Method Principle Primary Output Sensitivity Throughput Key Advantages Key Limitations
BONCAT (Bio-orthogonal Non-Canonical Amino Acid Tagging) Metabolic labeling with an azide- or alkyne-containing UAA, followed by bioorthogonal ligation to a reporter molecule.Fluorescence intensity or enrichment of tagged proteins.HighHighRelatively simple, high-throughput, applicable in living cells.Indirect detection; potential for off-target labeling by the bioorthogonal reaction.
SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) Metabolic labeling with "heavy" isotope-labeled amino acids.Mass shift in mass spectrometry, allowing for relative quantification.HighMediumAccurate relative quantification of protein abundance. Limited to cell culture; requires complete incorporation of the heavy amino acid.
Mass Spectrometry (Bottom-Up Proteomics) Enzymatic digestion of proteins into peptides, followed by LC-MS/MS analysis.Identification and quantification of peptides with mass shifts corresponding to the UAA.Very HighHighDirect detection and localization of the UAA; can identify unexpected modifications.Complex data analysis; potential for ion suppression and incomplete sequence coverage.
Mass Spectrometry (Top-Down Proteomics) Analysis of intact proteins by MS.Identification of proteoforms with mass shifts corresponding to the UAA.HighLowProvides information on co-occurring modifications on the same protein.Technically challenging for large proteins and complex mixtures.
2D Gel Electrophoresis Separation of proteins based on isoelectric point and molecular weight.Shifts in protein spots on a 2D gel.Low to MediumLowVisual representation of changes in the proteome.Poor reproducibility; not suitable for hydrophobic or very large/small proteins; limited quantitative accuracy.[1][2]
Fluorescence Microscopy Visualization of proteins labeled with a fluorescent UAA or a fluorescent reporter attached via bioorthogonal chemistry.Cellular localization and relative abundance of the labeled protein.HighHighProvides spatial information within the cell.Indirect detection; potential for background fluorescence and phototoxicity.
Computational Prediction In silico modeling of aminoacyl-tRNA synthetase (aaRS) specificity.Predicted binding affinity of the aaRS for the UAA and canonical amino acids.N/AVery HighHigh-throughput screening of potential off-target incorporation.Predictions require experimental validation; accuracy depends on the quality of the model and training data.

Experimental Protocols and Methodologies

This section provides detailed protocols for the key experimental techniques discussed, including common troubleshooting tips to help you navigate potential challenges.

Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT)

BONCAT is a widely used method for labeling newly synthesized proteins.[3]

Experimental Protocol:

  • Metabolic Labeling: Culture cells in methionine-free medium supplemented with a methionine analog containing a bioorthogonal handle, such as L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG). The optimal concentration and incubation time should be determined empirically for each cell line to ensure efficient labeling without cytotoxicity.[4]

  • Cell Lysis: Harvest the cells and lyse them in a buffer compatible with the subsequent click chemistry reaction.

  • Click Chemistry: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach a reporter molecule (e.g., a fluorophore or biotin) to the incorporated UAA.

  • Analysis: Analyze the labeled proteins by in-gel fluorescence, western blotting, or affinity purification followed by mass spectrometry.

Troubleshooting:

  • Low or no signal:

    • Inefficient UAA incorporation: Optimize the concentration of the UAA and the duration of the labeling period. Ensure the use of methionine-free medium.[5]

    • Inefficient click reaction: Confirm the integrity of the reagents and optimize the reaction conditions (e.g., catalyst concentration, reaction time). The click chemistry reaction is sensitive to oxygen, so avoid unnecessary vortexing.[6]

  • High background:

    • Non-specific binding of the reporter: Include appropriate washing steps and blocking agents.

    • Endogenous biotinylated proteins (if using biotin reporter): Perform a control experiment without the UAA to identify these proteins.[5]

BONCAT_Workflow cluster_cell Cellular Environment cluster_lysis Lysis & Reaction cluster_analysis Analysis Metabolic_Labeling Metabolic Labeling (UAA Incorporation) Protein_Synthesis Protein Synthesis Metabolic_Labeling->Protein_Synthesis Labeled_Proteome Proteome with Incorporated UAA Protein_Synthesis->Labeled_Proteome Cell_Lysis Cell Lysis Labeled_Proteome->Cell_Lysis Click_Chemistry Click Chemistry (Reporter Tagging) Cell_Lysis->Click_Chemistry Analysis Downstream Analysis (Fluorescence, MS, etc.) Click_Chemistry->Analysis

Caption: General workflow for BONCAT experiments.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for quantitative proteomics that can be adapted to assess the misincorporation of modified amino acids.[7]

Experimental Protocol:

  • Cell Culture Adaptation: Culture two populations of cells in parallel. One population is grown in "light" medium containing natural amino acids, while the other is grown in "heavy" medium where one or more essential amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-Arginine, ¹³C₆¹⁵N₂-Lysine). Cells should be cultured for at least five to six doublings to ensure complete incorporation of the heavy amino acids.[8]

  • Experimental Treatment: Introduce the modified amino acid to one of the cell populations.

  • Sample Mixing and Protein Extraction: Combine equal numbers of cells from the "light" and "heavy" populations, lyse the cells, and extract the proteins.

  • Protein Digestion: Digest the protein mixture into peptides using an enzyme such as trypsin.

  • Mass Spectrometry Analysis: Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis: Identify and quantify the relative abundance of "light" and "heavy" peptide pairs. Off-target incorporation will be evident by the presence of a "heavy" signal for peptides that should not contain the labeled amino acid.

Troubleshooting:

  • Incomplete labeling: Ensure a sufficient number of cell doublings in the SILAC medium. Test for complete incorporation by analyzing a small sample by mass spectrometry before starting the main experiment.[8]

  • Arginine-to-proline conversion: In some cell lines, arginine can be converted to proline. This can be addressed by using a proline-deficient medium or by adding unlabeled proline to the heavy medium.

SILAC_Workflow cluster_culture Cell Culture cluster_processing Sample Processing cluster_analysis Analysis Light_Culture Culture in 'Light' Medium Mix_Lyse Mix Cells & Lyse Light_Culture->Mix_Lyse Heavy_Culture Culture in 'Heavy' Medium (with Modified Amino Acid) Heavy_Culture->Mix_Lyse Digest Protein Digestion Mix_Lyse->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Data_Analysis Data Analysis (Quantification of Light/Heavy Peptides) LC_MS->Data_Analysis

Caption: A typical workflow for a SILAC experiment.

Mass Spectrometry-Based Proteomics

Mass spectrometry is the gold standard for the direct detection and quantification of protein modifications.[2]

Experimental Protocol (Bottom-Up):

  • Protein Extraction and Digestion: Extract proteins from your sample and digest them into peptides using a protease like trypsin.

  • Peptide Cleanup: Desalt the peptide mixture using a C18 column to remove contaminants that can interfere with mass spectrometry analysis.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry. The mass spectrometer will determine the mass-to-charge ratio of the peptides and then fragment them to determine their amino acid sequence.[9]

  • Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein database. Include the mass of the modified amino acid as a variable modification in your search parameters to identify peptides containing the UAA. Off-target events will appear as unexpected modifications on peptides.

Troubleshooting:

  • Poor fragmentation of modified peptides: Optimize the fragmentation energy (collision-induced dissociation, higher-energy collisional dissociation) to ensure sufficient fragmentation for sequence identification.

  • Ambiguous localization of the modification: Use high-resolution mass spectrometry and complementary fragmentation techniques (e.g., electron-transfer dissociation) to improve site localization.

  • Failure to detect low-abundance modified peptides: Incorporate an enrichment step prior to MS analysis, such as affinity purification of tagged proteins (if applicable) or specific antibodies against the modification.

MS_Workflow Protein_Extraction Protein Extraction Digestion Enzymatic Digestion Protein_Extraction->Digestion Peptide_Cleanup Peptide Cleanup Digestion->Peptide_Cleanup LC_MSMS LC-MS/MS Analysis Peptide_Cleanup->LC_MSMS Data_Analysis Database Search & Quantification LC_MSMS->Data_Analysis

Caption: Standard bottom-up proteomics workflow.

Alternative and Complementary Approaches

2D Gel Electrophoresis

While largely superseded by mass spectrometry for comprehensive proteome analysis, 2D gel electrophoresis can still be a useful, albeit low-throughput, method for visualizing global changes in the proteome resulting from modified amino acid incorporation.

Limitations:

  • Poor reproducibility: Gels can be difficult to run consistently, making comparisons between experiments challenging.[1]

  • Limited dynamic range: It is difficult to detect low-abundance proteins.

  • Bias against certain proteins: Highly hydrophobic proteins and proteins with very high or low molecular weights are often poorly resolved.[10]

  • Ambiguous spot identity: A single spot can contain multiple proteins, and a single protein can appear as multiple spots due to post-translational modifications.

Computational Prediction of Off-Target Effects

Computational methods are increasingly being used to predict the substrate specificity of aminoacyl-tRNA synthetases (aaRSs), the enzymes responsible for charging tRNAs with amino acids. These methods can help to anticipate potential off-target incorporation of modified amino acids.

Approaches:

  • Machine Learning (ML): ML models can be trained on existing experimental data of aaRS-substrate interactions to predict the likelihood of a novel UAA being a substrate for a given aaRS.[5]

Validation:

It is crucial to experimentally validate the predictions made by computational models. This can be done by expressing the aaRS and the target protein in the presence of the UAA and potential off-target canonical amino acids and then analyzing the resulting protein for misincorporation using the techniques described above.[12]

Computational_Prediction cluster_input Input Data cluster_methods Computational Methods cluster_output Output & Validation aaRS_Structure aaRS Structure MD_Simulations Molecular Dynamics Simulations aaRS_Structure->MD_Simulations Machine_Learning Machine Learning Models aaRS_Structure->Machine_Learning UAA_Structure UAA Structure UAA_Structure->MD_Simulations UAA_Structure->Machine_Learning Canonical_AAs Canonical Amino Acids Canonical_AAs->MD_Simulations Canonical_AAs->Machine_Learning Predicted_Specificity Predicted Specificity/ Off-Target Propensity MD_Simulations->Predicted_Specificity Machine_Learning->Predicted_Specificity Experimental_Validation Experimental Validation (e.g., MS) Predicted_Specificity->Experimental_Validation

Caption: Workflow for computational prediction and validation.

Conclusion

The rigorous evaluation of specificity and off-target effects is a critical step in any research involving modified amino acids. This guide has provided a comparative overview of the key experimental and computational methodologies available to researchers. By carefully selecting the appropriate techniques and diligently following established protocols, you can ensure the fidelity of your modified protein expression systems and generate reliable, high-quality data. The combination of multiple orthogonal techniques, such as mass spectrometry for direct detection and a bioorthogonal labeling method for cellular visualization, will provide the most comprehensive and robust assessment of on-target specificity and potential off-target incorporation.

References

Safety Operating Guide

Proper Disposal of 2-Acetamido-3-(3-fluorophenyl)propanoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 2-Acetamido-3-(3-fluorophenyl)propanoic acid as a halogenated organic waste. It is imperative to segregate this compound from non-halogenated waste streams and arrange for its disposal through a licensed hazardous waste management service, typically involving incineration.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Safety and Hazard Profile

While a specific, detailed Safety Data Sheet (SDS) for this compound is not widely available, data from its isomer, 2-Acetamido-3-(2-fluorophenyl)propanoic acid, and general knowledge of fluorinated organic compounds indicate that it should be handled as a hazardous substance. The primary hazards are summarized below.

Hazard CategoryDescriptionPrecautionary Statements
Skin Irritation Causes skin irritation.[1]P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse.[1]
Eye Irritation Causes serious eye irritation.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.[1]
Respiratory Irritation May cause respiratory irritation.[1]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor if you feel unwell.[1]
Environmental Do not let product enter drains, other waterways, or soil.[1]P273: Avoid release to the environment.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. As a fluorinated organic compound, it must be treated as halogenated waste.[2] Incineration at a regulated hazardous waste facility is the required method of disposal.[2] Never pour this chemical down the drain or discard it in regular trash.[2]

1. Segregation:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[2][3]

  • Crucially, do not mix this compound with non-halogenated organic solvents (e.g., acetone, ethanol, hexane).[2] Mixing waste streams complicates the disposal process and significantly increases costs.[2]

  • Ensure the waste container is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.

2. Labeling:

  • As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[2]

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations or chemical formulas.

    • A clear indication of the hazards (e.g., Irritant).

    • The date when waste was first added to the container.

3. Storage:

  • Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA).[4]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the container is kept closed except when adding waste.

  • It is best practice to use secondary containment to prevent the spread of material in case of a leak.

4. Professional Disposal:

  • Once the container is full or if the waste has been stored for a prolonged period (typically 6-12 months, check your institution's policy), arrange for its collection.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup.

  • Follow their specific procedures for waste handover.

For Spills and Contaminated Materials:

  • Small Spills: Contain the spill with an inert absorbent material. Sweep or vacuum the material into a sealed container for disposal as hazardous waste.[1]

  • Contaminated Materials: Any items such as gloves, weighing paper, or absorbent pads that come into contact with the chemical must be collected in a designated, sealed waste container and disposed of as halogenated waste.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_generation Waste Generation cluster_classification Classification & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Generate Waste: This compound (Solid or in Solution) is_halogenated Is it a halogenated organic compound? start->is_halogenated collect_halogenated Collect in a designated 'Halogenated Waste' container. is_halogenated->collect_halogenated Yes label_container Affix 'Hazardous Waste' label. Include full chemical name and hazards. collect_halogenated->label_container store_saa Store in a designated Satellite Accumulation Area (SAA) with secondary containment. label_container->store_saa contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store_saa->contact_ehs end Professional Disposal (Incineration) contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Acetamido-3-(3-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling 2-Acetamido-3-(3-fluorophenyl)propanoic acid. The following procedures are based on established best practices for handling similar chemical compounds.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound was not identified, a review of the SDS for the structurally analogous compound, 2-Acetamido-3-(2-fluorophenyl)propanoic acid, indicates potential hazards. These include skin irritation, serious eye irritation, and respiratory irritation[1]. Therefore, a cautious approach and the use of appropriate personal protective equipment are essential.

Minimum PPE Requirements:

A laboratory coat, protective eyewear, long pants, and closed-toe shoes are the minimum PPE required for any work in a laboratory where chemical hazards are present[2]. For handling this compound, the following specific PPE is mandatory:

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesMust be worn to protect against potential splashes[2]. A face shield should be worn in addition to goggles when there is a significant splash hazard[2].
Hand Protection Nitrile GlovesDisposable nitrile gloves are required for incidental contact. If prolonged or direct contact is anticipated, consider double-gloving or using more robust chemical-resistant gloves[2][3].
Body Protection Laboratory CoatA standard lab coat is required to prevent skin contact[2]. For tasks with a higher risk of contamination, an acid-resistant apron may be necessary[4].
Respiratory Protection NIOSH-approved RespiratorIf handling the solid compound is likely to generate dust, all work should be conducted in a certified chemical fume hood to minimize inhalation exposure[1][4]. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is required[4].

Operational Plan: Step-by-Step Handling Procedures

  • Preparation: Before handling, ensure all necessary equipment, including spatulas, weigh boats, and reaction vessels, are clean and readily accessible inside a chemical fume hood[4].

  • Weighing: When weighing the compound, use a tared weigh boat to minimize the generation of dust.

  • Transfer: Handle the compound carefully to avoid creating dust.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water[1]. Decontaminate all work surfaces.

  • PPE Removal: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat, and then eye protection[4].

Disposal Plan

Proper disposal of chemical waste is crucial to ensure laboratory and environmental safety[4].

  • Contaminated Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, are to be considered hazardous waste[4].

  • Waste Collection: Collect all contaminated solid waste in a designated and clearly labeled hazardous waste container.

  • Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations[1]. Do not dispose of this chemical down the drain[1].

Handling and Disposal Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood Proceed once ready handle_weigh Weigh Compound prep_hood->handle_weigh handle_transfer Transfer Compound handle_weigh->handle_transfer cleanup_decon Decontaminate Surfaces handle_transfer->cleanup_decon cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe disp_ehs Contact EHS for Pickup cleanup_waste->disp_ehs Follow institutional protocol

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.